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Antibacterial agent 82

Cat. No.: B12408073
M. Wt: 342.4 g/mol
InChI Key: YEOZDARBGCURFA-UHFFFAOYSA-N
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Description

Antibacterial agent 82 is a useful research compound. Its molecular formula is C22H18N2O2 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18N2O2 B12408073 Antibacterial agent 82

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

2-methoxy-4-[5-(4-phenylphenyl)-1H-pyrazol-3-yl]phenol

InChI

InChI=1S/C22H18N2O2/c1-26-22-13-18(11-12-21(22)25)20-14-19(23-24-20)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-14,25H,1H3,(H,23,24)

InChI Key

YEOZDARBGCURFA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NNC(=C2)C3=CC=C(C=C3)C4=CC=CC=C4)O

Origin of Product

United States

Foundational & Exploratory

Unraveling the Multifaceted Mechanism of Action of Antibacterial Agent 82: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the available scientific literature on the mechanism of action of "Antibacterial agent 82," a compound also identified in research as "compound 7p." This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its known and putative biological activities, supported by experimental data and detailed methodologies.

Executive Summary: this compound, chemically identified as a 3,5-diaryl-1H-pyrazole with the molecular formula C22H18N2O2, has emerged as a molecule of interest with a complex antimicrobial profile. Primary research has confirmed its bacteriostatic activity against both Gram-positive and Gram-negative bacteria, with a notable effect on bacterial morphogenesis. Furthermore, separate lines of investigation have reported on an entity referred to as "this compound" exhibiting potent antifungal properties and potential inhibition of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa. However, a definitive structural link between the pyrazole "compound 7p" and the agent described in the PBP3 and antifungal studies has not been established in the reviewed literature. This guide will present the confirmed data for the pyrazole compound while also discussing the unconfirmed but significant findings associated with the name "this compound," thereby providing a complete picture of the current state of knowledge.

Core Antibacterial Activity and Effects on Bacterial Morphogenesis

The primary peer-reviewed study characterizing the 3,5-diaryl-1H-pyrazole "compound 7p" (C22H18N2O2) has established its bacteriostatic properties.

Quantitative Antibacterial Data

The antibacterial efficacy was determined using Minimum Inhibitory Concentration (MIC) assays, with the following results:

Bacterial StrainGram TypeMIC (µg/mL)
Staphylococcus aureusGram-positive8
Escherichia coliGram-negative8

Data sourced from Payne et al., 2021.

Impact on Bacterial Morphogenesis

A significant finding from the primary research is the compound's ability to disrupt normal bacterial cell structure. When Bacillus subtilis was treated with concentrations above the MIC, "compound 7p" was observed to significantly affect bacterial morphogenesis prior to cell lysis. This suggests a mechanism of action that may interfere with cell wall synthesis, cell division, or other processes that determine cell shape and integrity.

Reported Mechanism of Action: Inhibition of Pseudomonas aeruginosa Penicillin-Binding Protein 3 (PBP3)

A computational study identified a molecule named "this compound" as a promising therapeutic against a resistant F533L mutant of PBP3 in Pseudomonas aeruginosa[1]. PBP3 is a crucial enzyme in the final stages of peptidoglycan synthesis, and its inhibition leads to the disruption of bacterial cell wall formation.

It is critical to note that this study did not provide the chemical structure of the "this compound" it investigated, and therefore its identity as the 3,5-diaryl-1H-pyrazole "compound 7p" is not confirmed.

Quantitative PBP3 Binding Data

The study reported the following computational binding affinity:

Target ProteinMutantBinding Energy (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic Bonds)
PBP3F533L-9.6N351, S294V471, G535, G470, R473, 533L, V333, T487, Y407, Y409, S485, S349, F472

Data sourced from a 2024 study on novel therapeutics for P. aeruginosa.[1]

PBP3_Inhibition_Pathway Agent82 This compound (putative) PBP3 Penicillin-Binding Protein 3 (PBP3) Agent82->PBP3 Inhibition Peptidoglycan Peptidoglycan Cross-linking PBP3->Peptidoglycan CellWall Cell Wall Synthesis Peptidoglycan->CellWall Lysis Cell Lysis CellWall->Lysis Disruption leads to

Putative PBP3 Inhibition Pathway

Reported Antifungal Activity

In a review of novel antimicrobial agents, a compound referred to as "selective Gram-negative this compound" was highlighted for its potent antifungal activity. The broader chemical class of 3,5-diaryl-pyrazoles is known to possess antifungal properties, lending plausibility to this observation[2][3].

As with the PBP3 inhibition data, the chemical structure of this agent was not specified, and its identity as the pyrazole "compound 7p" remains unconfirmed.

Quantitative Antifungal Data

The following MIC values were reported for this agent:

Fungal StrainMIC (µg/mL)
Aspergillus fumigatus0.98
Aspergillus clavatus0.49
Candida albicans0.12

Experimental Protocols

The following sections detail the standard methodologies for the key experiments cited in the analysis of this compound.

Protocol for Broth Microdilution MIC Assay

This protocol is a standard method for determining the Minimum Inhibitory Concentration of an antimicrobial agent.

  • Preparation of Antimicrobial Agent Stock: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL).

  • Serial Dilution: In a 96-well microtiter plate, two-fold serial dilutions of the agent are prepared in cation-adjusted Mueller-Hinton Broth (MHB). This creates a gradient of concentrations.

  • Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control (no agent) and a sterility control (no bacteria) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Agent 82 Stock Solution Dilution Serial Dilution of Agent 82 in 96-well plate Stock->Dilution Inoculum Prepare Standardized Bacterial Inoculum Inoculation Inoculate wells with bacteria Inoculum->Inoculation Dilution->Inoculation Incubation Incubate at 37°C for 16-20h Inoculation->Incubation Read Visually inspect for bacterial growth Incubation->Read MIC Determine MIC value Read->MIC

Broth Microdilution MIC Assay Workflow
Protocol for Antifungal Susceptibility Testing

This protocol is based on the CLSI M27-A2 standard for yeast.

  • Medium Preparation: RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS is used.

  • Drug Dilution: Similar to the antibacterial MIC assay, serial two-fold dilutions of this compound are prepared in the 96-well plate.

  • Inoculum Preparation: A yeast suspension is prepared and adjusted spectrophotometrically to a final concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.

  • Inoculation and Incubation: Plates are inoculated and incubated at 35°C for 24-48 hours.

  • Endpoint Reading: The MIC is determined as the lowest drug concentration that causes a significant reduction (typically ≥50%) in turbidity compared to the drug-free growth control.

Protocol for Analysis of Bacterial Morphogenesis
  • Bacterial Culture: Bacillus subtilis is grown in a suitable broth to mid-log phase.

  • Treatment: The culture is treated with this compound at various concentrations (e.g., 1x, 2x, 4x MIC) and a vehicle control.

  • Time-course Sampling: Samples are taken at different time points post-treatment.

  • Microscopy: Cells are stained with a membrane dye (e.g., FM 4-64) and a DNA dye (e.g., DAPI) and visualized using phase-contrast and fluorescence microscopy.

  • Image Analysis: Images are analyzed to quantify changes in cell length, width, shape, and chromosome segregation.

Protocol for PBP3 Inhibition Assay (In-gel Competition Assay)

This protocol determines if a compound inhibits PBP3 by competing with a fluorescently labeled penicillin.

  • Bacterial Culture and Lysis: P. aeruginosa is cultured to mid-log phase. Cells are harvested, and the membrane fraction containing PBPs is isolated by sonication and ultracentrifugation.

  • Competitive Binding: Aliquots of the membrane preparation are pre-incubated with varying concentrations of this compound for a set time (e.g., 30 minutes at 30°C).

  • Fluorescent Labeling: A fluorescent penicillin derivative (e.g., Bocillin-FL) is added to all samples at a fixed concentration and incubated to label any PBPs not bound by the test agent.

  • SDS-PAGE: The reaction is stopped, and the membrane proteins are separated by SDS-polyacrylamide gel electrophoresis.

  • Fluorescence Detection: The gel is visualized using a fluorescence scanner. A decrease in the fluorescence intensity of the band corresponding to PBP3 with increasing concentrations of this compound indicates competitive binding and inhibition.

PBP3_Assay_Workflow Start Isolate Membrane Proteins (containing PBPs) from P. aeruginosa Preincubation Pre-incubate with varying concentrations of Agent 82 Start->Preincubation Labeling Add fluorescent penicillin (Bocillin-FL) to label unbound PBPs Preincubation->Labeling SDS_PAGE Separate proteins by SDS-PAGE Labeling->SDS_PAGE Imaging Scan gel for fluorescence SDS_PAGE->Imaging Analysis Analyze fluorescence intensity of PBP3 band Imaging->Analysis

PBP3 Competition Assay Workflow

Conclusion and Future Directions

This compound (compound 7p) is a 3,5-diaryl-1H-pyrazole with confirmed bacteriostatic activity and an interesting effect on bacterial morphogenesis. The tantalizing reports of its potent antifungal activity and its potential as an inhibitor of a key resistance determinant in P. aeruginosa (PBP3) warrant further, rigorous investigation.

The critical next step for the research community is to definitively establish the chemical identity of the "this compound" cited in the PBP3 and antifungal studies. Should it be confirmed as the pyrazole "compound 7p," this molecule would represent a highly promising scaffold for the development of broad-spectrum antimicrobial agents with multiple mechanisms of action. Subsequent research should then focus on detailed structure-activity relationship (SAR) studies, in vivo efficacy, and toxicological profiling.

References

Unveiling Antibacterial Agent 82: A Technical Overview of its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the discovery and isolation of Antibacterial Agent 82, a compound identified as Antibiotic K-82 A. This document synthesizes the available scientific literature to provide a comprehensive resource on its origins, initial characterization, and the methodologies employed in its primary investigation.

Executive Summary

This compound, formally known as Antibiotic K-82 A, is a microbial metabolite with demonstrated antibacterial and phage induction properties. It was first isolated from the fermentation broth of Streptomyces lavendulae, strain No. K-82. The producing microorganism was identified from a soil sample collected in Kumamoto city, Japan. The antibiotic was isolated as distinct dark reddish needles, indicating a crystalline nature. Alongside the primary active compound, a mixture of minor components, designated the K-82 B complex, was also identified, with one of its constituents, K-82 B2, being characterized as benzoic acid.

Discovery and Source Organism

The journey to identify this compound began with a screening program for novel antibiotic-producing microorganisms from soil environments.

Isolation of the Producing Strain

A soil sample from Kumamoto city, Japan, yielded a bacterial isolate, designated as strain No. K-82, which demonstrated antimicrobial activity.

Taxonomic Identification

Based on taxonomic studies, strain No. K-82 was identified as belonging to the species Streptomyces lavendulae. Streptomyces is a well-documented genus known for its prolific production of a wide array of secondary metabolites, including many clinically important antibiotics.

Isolation and Purification of Antibiotic K-82 A

The process for obtaining purified Antibiotic K-82 A from the fermentation culture of Streptomyces lavendulae No. K-82 is outlined below.

Experimental Protocol: Isolation and Purification
  • Fermentation: Streptomyces lavendulae No. K-82 is cultivated under suitable fermentation conditions to promote the production of Antibiotic K-82 A.

  • Extraction: The active compound is extracted from the fermentation broth.

  • Chromatography: The crude extract is subjected to silica gel column chromatography.

  • Elution: A suitable solvent system is used to elute the column, separating Antibiotic K-82 A from other components.

  • Crystallization: The purified fraction containing Antibiotic K-82 A is concentrated, leading to the formation of dark reddish needles.

Biological Activity

Antibiotic K-82 A exhibits a dual biological activity profile, a characteristic that distinguishes it from many conventional antibiotics.

Antibacterial Activity

Initial studies confirmed that Antibiotic K-82 A possesses antibacterial properties. Specific quantitative data on its spectrum of activity, such as Minimum Inhibitory Concentration (MIC) values against various bacterial strains, are not detailed in the available abstracts.

Phage Induction Activity

A notable characteristic of Antibiotic K-82 A is its high phage induction activity. This suggests that the compound can induce the lytic cycle in lysogenic bacteria, leading to the production and release of bacteriophages. This mechanism of action is distinct from many common antibiotics that target bacterial cell wall synthesis, protein synthesis, or DNA replication.

Associated Components: The K-82 B Complex

During the isolation of Antibiotic K-82 A, a complex of minor components, named the K-82 B complex, was also recovered. One of these components, K-82 B2, was isolated and identified as benzoic acid through physicochemical analysis.

Logical Workflow for Discovery and Isolation

The following diagram illustrates the logical progression from the initial screening to the isolation of Antibiotic K-82 A.

Discovery_and_Isolation_Workflow cluster_Discovery Discovery Phase cluster_Isolation Isolation Phase cluster_Characterization Characterization Soil_Sample Soil Sample Collection (Kumamoto City) Isolate_Screening Screening for Antimicrobial Activity Soil_Sample->Isolate_Screening Isolate_K82 Identification of Active Isolate (No. K-82) Isolate_Screening->Isolate_K82 Taxonomic_ID Taxonomic Identification (Streptomyces lavendulae) Isolate_K82->Taxonomic_ID Fermentation Fermentation of S. lavendulae No. K-82 Taxonomic_ID->Fermentation Extraction Extraction from Fermentation Broth Fermentation->Extraction Chromatography Silica Gel Column Chromatography Extraction->Chromatography Purification Isolation of Pure Antibiotic K-82 A Chromatography->Purification Antibacterial_Assay Antibacterial Activity Assessment Purification->Antibacterial_Assay Phage_Induction_Assay Phage Induction Activity Assessment Purification->Phage_Induction_Assay

Workflow from soil sample to characterization of Antibiotic K-82 A.

Future Directions

The initial discovery of Antibiotic K-82 A opens several avenues for further research. A detailed investigation into its mechanism of action, particularly the signaling pathways involved in its phage induction activity, would be of significant interest. Furthermore, comprehensive studies to determine its full antibacterial spectrum and potency are necessary to evaluate its therapeutic potential. The elucidation of its chemical structure would also be a critical next step to enable structure-activity relationship studies and potential synthetic modifications.

An In-Depth Technical Guide to Antibacterial Agent 82 (Compound 7p)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 82, also identified as compound 7p, is a novel synthetic molecule belonging to the 3,5-diaryl-1H-pyrazole class of compounds. Research has highlighted its potential as a promising lead compound in the development of new antibacterial therapies, particularly in an era of increasing multidrug resistance. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, based on available scientific literature.

Chemical Structure and Properties

This compound is a 3,5-disubstituted pyrazole. While the exact chemical name from the primary literature is pending confirmation, its core structure is a five-membered heterocyclic pyrazole ring with aryl groups attached at the 3 and 5 positions.

Based on available data, the key chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₂₂H₁₈N₂O₂
Molecular Weight 342.39 g/mol
Class 3,5-diaryl-1H-pyrazole

Biological Properties and Activity

This compound has demonstrated notable antibacterial and safety profiles in preclinical studies. Its biological characteristics are summarized in the following table.

Biological ParameterObservation
Antibacterial Activity Bacteriostatic
Minimum Inhibitory Concentration (MIC) 8 µg/mL against Staphylococcus aureus
Cytotoxicity Non-toxic to mammalian 3T3-L1 cells at concentrations up to 50 µg/mL
Mechanism of Action Affects bacterial morphogenesis in Bacillus subtilis, observed prior to cell lysis at concentrations above the MIC. The precise molecular target is yet to be fully elucidated.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the general methodologies for the synthesis and biological evaluation of 3,5-diaryl-1H-pyrazoles like this compound.

Synthesis of 3,5-diaryl-1H-pyrazoles

The synthesis of compounds in this class, including this compound, is often achieved through a one-pot cyclic oxidation of a chalcone with hydrazine monohydrate.

General Protocol:

  • Chalcone Formation: Substituted acetophenone and a substituted benzaldehyde are reacted in the presence of a base (e.g., NaOH or KOH) in a suitable solvent (e.g., ethanol) to form the corresponding chalcone via a Claisen-Schmidt condensation.

  • Pyrazole Synthesis: The purified chalcone is then reacted with hydrazine hydrate in a suitable solvent (e.g., ethanol or acetic acid).

  • Cyclization and Oxidation: The reaction mixture is heated to facilitate the cyclization to a pyrazoline intermediate, which is subsequently oxidized in situ or in a separate step to the stable pyrazole ring.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key measure of antibacterial potency.

General Protocol (Broth Microdilution):

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Antibacterial Agent: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the agent in which there is no visible turbidity.

Cytotoxicity Assay (MTT Assay on 3T3-L1 cells)

Assessing the toxicity of a compound against mammalian cells is a critical step in drug development. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

General Protocol:

  • Cell Seeding: 3T3-L1 cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.

Bacterial Morphogenesis Assay

Observing the effect of an antibacterial agent on bacterial cell structure can provide insights into its mechanism of action.

General Protocol:

  • Bacterial Culture: A logarithmic phase culture of Bacillus subtilis is prepared.

  • Compound Treatment: The bacterial culture is treated with this compound at a concentration above its MIC.

  • Time-course Sampling: Samples are taken at various time points post-treatment.

  • Microscopy: The bacterial cells are visualized using phase-contrast or fluorescence microscopy to observe any changes in cell shape, size, or division.

Visualizations

Logical Relationship of Compound Evaluation

G Workflow for the Evaluation of this compound cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_results Key Findings Chalcone Chalcone Precursor Synthesis One-pot Synthesis Chalcone->Synthesis Hydrazine Hydrazine Hydrate Hydrazine->Synthesis Agent82 This compound Synthesis->Agent82 MIC MIC Determination (S. aureus) Agent82->MIC Cytotoxicity Cytotoxicity Assay (3T3-L1 cells) Agent82->Cytotoxicity Morphogenesis Morphogenesis Assay (B. subtilis) Agent82->Morphogenesis Bacteriostatic Bacteriostatic Activity (MIC = 8 µg/mL) MIC->Bacteriostatic NonToxic Non-Toxic (< 50 µg/mL) Cytotoxicity->NonToxic MorphologyEffect Alters Bacterial Morphology Morphogenesis->MorphologyEffect

Caption: Workflow for the synthesis and biological evaluation of this compound.

Putative Signaling Pathway Disruption

Given that this compound affects bacterial morphogenesis, it likely interferes with a key signaling pathway involved in cell wall synthesis or cell division. While the exact pathway is unknown, a generalized representation of such a pathway is presented below.

G Hypothesized Disruption of Bacterial Cell Division Pathway cluster_pathway Normal Cell Division Signaling Signal Initiation Signal Kinase Protein Kinase Cascade Signal->Kinase Effector Effector Proteins Kinase->Effector Z_ring Z-ring Formation Effector->Z_ring Septum Septum Formation Z_ring->Septum AlteredMorphology Altered Morphology & Cell Lysis Z_ring->AlteredMorphology Division Cell Division Septum->Division Septum->AlteredMorphology Agent82 This compound Agent82->Inhibition

Synthesis of Quinolone-Class Antibacterial Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quinolones are a major class of synthetic broad-spectrum antibacterial agents.[1] Their discovery and development represent a significant milestone in the fight against bacterial infections. The first member of this class, nalidixic acid, was discovered as a byproduct in the synthesis of the antimalarial drug chloroquine and was introduced into clinical practice in 1962.[1][] Subsequent structural modifications, most notably the introduction of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position, led to the development of the more potent fluoroquinolones, such as norfloxacin and ciprofloxacin.[][3] This guide provides a detailed overview of a representative synthesis pathway for a fluoroquinolone antibacterial agent, herein referred to as "Antibacterial Agent 82," a fictional compound representative of this class. The methodologies and data presented are based on established synthetic routes for fluoroquinolones.

The core structure of quinolone antibiotics is a 1,4-dihydro-4-oxo-3-pyridinecarboxylic acid moiety fused to an aromatic ring.[4] The antibacterial activity of these compounds stems from their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, ultimately leading to bacterial cell death.[1][][5]

Core Synthesis Pathway

The synthesis of fluoroquinolone antibacterial agents typically involves a multi-step process. A common and versatile approach is the Gould-Jacobs reaction, which allows for the construction of the core quinolone ring system. This is followed by nucleophilic aromatic substitution to introduce the key C-7 substituent, and finally, ester hydrolysis to yield the final carboxylic acid.

The logical workflow for the synthesis is depicted below:

synthesis_workflow A Starting Materials (Aniline Derivative and Diethyl Ethoxymethylenemalonate) B Step 1: Condensation (Gould-Jacobs Reaction Part 1) A->B C Step 2: Cyclization (Gould-Jacobs Reaction Part 2) B->C D Step 3: N-Alkylation C->D E Step 4: Nucleophilic Aromatic Substitution D->E F Step 5: Ester Hydrolysis E->F G Final Product (this compound) F->G

Figure 1: General Synthesis Workflow for a Fluoroquinolone.

A more detailed chemical pathway for the synthesis of "this compound" is outlined below. This pathway starts from a substituted aniline and proceeds through several key intermediates.

synthesis_pathway start Substituted Aniline R1, R2, F intermediate1 Enamine Intermediate start->intermediate1 Step 1 reagent1 Diethyl ethoxymethylenemalonate reagent1->intermediate1 intermediate2 Quinolone Ester Intermediate intermediate1->intermediate2 Step 2 reagent2 Heat (Thermal Cyclization) reagent2->intermediate2 intermediate3 N-Alkylated Quinolone Ester intermediate2->intermediate3 Step 3 reagent3 Alkylating Agent (e.g., Ethyl Iodide) reagent3->intermediate3 intermediate4 Ester of this compound intermediate3->intermediate4 Step 4 reagent4 Piperazine reagent4->intermediate4 final_product This compound R1, R2, N-piperazinyl intermediate4->final_product Step 5 reagent5 Base (e.g., NaOH) reagent5->final_product

Figure 2: Chemical Synthesis Pathway of "this compound".

Experimental Protocols

Step 1: Synthesis of Diethyl 2-(2,4-dichloro-5-fluoroanilino)methylenemalonate (Intermediate 1)
  • Reaction: Condensation of 2,4-dichloro-5-fluoroaniline with diethyl ethoxymethylenemalonate.

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dichloro-5-fluoroaniline (10.0 g, 56.2 mmol) in ethanol (100 mL).

    • To this solution, add diethyl ethoxymethylenemalonate (12.1 g, 56.2 mmol) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product is used in the next step without further purification.

  • Expected Yield: Quantitative.

Step 2: Synthesis of Ethyl 6,8-dichloro-7-fluoro-4-hydroxyquinoline-3-carboxylate (Intermediate 2)
  • Reaction: Thermal cyclization of the enamine intermediate.

  • Procedure:

    • Place the crude product from Step 1 into a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer.

    • Add diphenyl ether (100 mL) to the flask.

    • Heat the mixture to 250 °C with constant stirring for 30 minutes.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

    • Add n-hexane (100 mL) to the mixture to facilitate precipitation.

    • Filter the solid, wash with n-hexane, and dry under vacuum.

  • Expected Yield: 80-85%.

Step 3: Synthesis of Ethyl 1-ethyl-6,8-dichloro-7-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate (Intermediate 3)
  • Reaction: N-alkylation of the quinolone ester.

  • Procedure:

    • Suspend Intermediate 2 (10.0 g, 31.2 mmol) and anhydrous potassium carbonate (8.6 g, 62.4 mmol) in dimethylformamide (DMF, 100 mL).

    • Add ethyl iodide (5.8 g, 37.4 mmol) to the suspension.

    • Heat the reaction mixture to 80 °C and stir for 4 hours.

    • After cooling to room temperature, pour the reaction mixture into ice water (500 mL).

    • Collect the precipitated solid by filtration, wash with water, and dry.

  • Expected Yield: 90-95%.

Step 4: Synthesis of Ethyl 1-ethyl-6-chloro-7-(piperazin-1-yl)-8-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate (Intermediate 4)
  • Reaction: Nucleophilic aromatic substitution of the C-7 chloro group with piperazine.

  • Procedure:

    • Dissolve Intermediate 3 (10.0 g, 28.9 mmol) in pyridine (100 mL).

    • Add anhydrous piperazine (5.0 g, 57.8 mmol) to the solution.

    • Reflux the reaction mixture for 6 hours.

    • Remove the pyridine under reduced pressure.

    • Treat the residue with a saturated aqueous solution of sodium bicarbonate and extract with chloroform (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Expected Yield: 75-80%.

Step 5: Synthesis of 1-ethyl-6-chloro-7-(piperazin-1-yl)-8-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (this compound)
  • Reaction: Hydrolysis of the ethyl ester.

  • Procedure:

    • Suspend Intermediate 4 (10.0 g, 25.3 mmol) in a mixture of acetic acid (50 mL) and water (50 mL).

    • Add concentrated sulfuric acid (5 mL) and reflux the mixture for 8 hours.

    • Cool the reaction mixture and neutralize with a 10% sodium hydroxide solution to pH 7.

    • Collect the precipitated solid by filtration, wash with water and then with ethanol, and dry under vacuum.

  • Expected Yield: 85-90%.

Data Presentation

StepIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
1Diethyl 2-(2,4-dichloro-5-fluoroanilino)methylenemalonateC₁₄H₁₄Cl₂FNO₄366.17~100 (crude)-
2Ethyl 6,8-dichloro-7-fluoro-4-hydroxyquinoline-3-carboxylateC₁₂H₈Cl₂FNO₃319.1080-85275-278
3Ethyl 1-ethyl-6,8-dichloro-7-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylateC₁₄H₁₂Cl₂FNO₃347.1590-95168-171
4Ethyl 1-ethyl-6-chloro-7-(piperazin-1-yl)-8-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylateC₁₈H₂₁ClFN₃O₃397.8375-80190-193
5This compound C₁₆H₁₇ClFN₃O₃ 369.78 85-90 255-258

Table 1: Summary of Synthetic Steps and Product Characteristics for "this compound".

Mechanism of Action Signaling Pathway

The primary targets of fluoroquinolone antibiotics are the bacterial enzymes DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] These enzymes are crucial for managing DNA topology during replication. By forming a stable complex with the enzyme and cleaved DNA, fluoroquinolones block the re-ligation step, leading to double-strand DNA breaks and subsequent cell death.[]

mechanism_of_action cluster_bacterium Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase relaxes supercoils Replication DNA Replication & Transcription Gyrase->Replication enables CellDeath Cell Death Gyrase->CellDeath leads to DNA breaks Replication->CellDeath Agent82 This compound Agent82->Gyrase inhibits

Figure 3: Mechanism of Action of Fluoroquinolones.

References

Unraveling the Spectrum of Activity of "Antibacterial Agent 82": A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

The designation "Antibacterial agent 82" does not refer to a single, universally defined molecule but rather appears in scientific literature and commercial catalogs to describe distinct chemical entities with varied antimicrobial properties. This technical guide consolidates and presents the available data on compounds referred to as "this compound," focusing on their spectrum of activity, experimental protocols, and, where elucidated, their mechanisms of action.

Case Study 1: A Selective Gram-Negative Agent with Potent Antifungal Properties

One notable compound referred to as "selective Gram-negative this compound" has demonstrated significant antifungal activity. While its primary antibacterial properties are highlighted as being selective for Gram-negative bacteria, the available quantitative data focuses on its efficacy against fungal pathogens.

The minimum inhibitory concentration (MIC) values for this agent against several fungal strains have been reported, indicating potent activity.

Organism Strain MIC (µg/mL)
Aspergillus fumigatus-0.98[1]
Aspergillus clavatus-0.49[1]
Candida albicans-0.12[1]

The methodologies for determining the antifungal and antibacterial activity for this class of compounds generally involve standard microbiological techniques.

Minimum Inhibitory Concentration (MIC) Assay:

The MIC values were likely determined using a broth microdilution method, a standard procedure in microbiology for assessing antimicrobial susceptibility.

  • Preparation of Inoculum: A culture of the test organism (fungi or bacteria) grown overnight is diluted in sterile physiological saline (0.9% NaCl) to a standardized concentration.

  • Serial Dilution: The antibacterial agent is serially diluted in a multi-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (e.g., 35°C for 24-48 hours for bacteria; specific temperature and duration for fungi).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

The following diagram illustrates the typical workflow for a minimum inhibitory concentration assay.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Grow microbial culture start->culture standardize Standardize inoculum culture->standardize dilute Serially dilute Agent 82 inoculate Inoculate microtiter plate dilute->inoculate incubate Incubate plate inoculate->incubate read_results Read for visible growth incubate->read_results determine_mic Determine MIC read_results->determine_mic stop End determine_mic->stop

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Case Study 2: A Putative Inhibitor of Pseudomonas aeruginosa PBP3

In a separate context, a molecule designated "this compound" was identified through in-silico studies as a potential inhibitor of Penicillin-Binding Protein 3 (PBP3) in a resistant mutant of Pseudomonas aeruginosa. PBP3 is a crucial enzyme involved in bacterial cell wall synthesis, making it a validated target for antibiotics.

Computational docking studies predicted that this "this compound" binds to the transpeptidase domain of the F533L mutant of PBP3. This binding is stabilized by a series of molecular interactions.

  • Hydrogen Bonds: The agent forms two hydrogen bonds with the amino acid residues N351 and S294 of the PBP3 protein.[2]

  • Hydrophobic Interactions: It also establishes twelve hydrophobic interactions with V471, G535, G470, R473, 533L, V333, T487, Y407, Y409, S485, S349, and F472.[2]

The binding energy of this interaction was calculated to be -9.6 kcal/mol, suggesting a strong and stable complex that could inhibit the normal function of PBP3.[2]

The following diagram illustrates the proposed mechanism of action where "this compound" inhibits PBP3, thereby disrupting cell wall synthesis in P. aeruginosa.

PBP3_Inhibition cluster_pathway Bacterial Cell Wall Synthesis cluster_inhibitor Inhibition peptidoglycan_precursors Peptidoglycan Precursors pbp3 PBP3 (Transpeptidase) peptidoglycan_precursors->pbp3 cell_wall Cell Wall Cross-linking pbp3->cell_wall lysis Cell Lysis cell_wall->lysis Disruption leads to agent82 This compound agent82->pbp3 Inhibition

Proposed inhibition of P. aeruginosa PBP3 by Agent 82.

The identification of this agent was based on computational methods.

Molecular Docking Protocol:

  • Receptor Preparation: The 3D structure of the F533L mutant of P. aeruginosa PBP3 was prepared for docking. This involves removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The 3D structure of "this compound" was obtained and optimized for docking.

  • Docking Simulation: A docking algorithm was used to predict the binding pose and affinity of the agent within the active site of PBP3.

  • Interaction Analysis: The resulting protein-ligand complex was analyzed to identify key interactions such as hydrogen bonds and hydrophobic contacts.

Other Mentions of "this compound"

The term "this compound (compound 7p)" also appears in the catalogs of chemical suppliers.[3][4][5][6] However, detailed public information regarding its specific spectrum of activity, MIC values, or mechanism of action is limited in the readily available scientific literature. Its chemical formula is given as C22H18N2O2.[7]

Furthermore, various studies on novel antibacterial compounds, such as derivatives of 1,2,4-triazole and quinoxaline, have been published.[8][9] While these studies report on compounds with significant antibacterial activity, the specific designation "this compound" is not explicitly assigned to a single molecule within these publications, making direct comparisons challenging.

References

An In-depth Technical Guide to the Antibacterial Mode of Action of Agent 82

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The designation "Antibacterial Agent 82" does not refer to a single, universally recognized compound. Instead, it appears as a label for different molecules in various research publications. This guide synthesizes available data for a compound designated as "Agent 82" in the scientific literature, focusing on its potential as an inhibitor of Penicillin-Binding Protein 3 (PBP3) and its documented antimicrobial activities.

Executive Summary

This compound is emerging as a compound of interest in the field of antimicrobial research. Primarily characterized through computational studies, its proposed mechanism of action involves the inhibition of Penicillin-Binding Protein 3 (PBP3), an essential enzyme in bacterial cell wall synthesis. This mode of action is particularly relevant for combating Gram-negative bacteria, such as Pseudomonas aeruginosa. Additionally, a compound referred to as "selective Gram-negative this compound" has demonstrated significant in-vitro activity against both fungal and bacterial pathogens, indicating a potentially broad spectrum of activity. This document provides a comprehensive overview of the known data, putative mechanisms, and the experimental protocols required to validate these findings.

Core Antibacterial Action: PBP3 Inhibition

The primary hypothesized mode of action for this compound is the disruption of bacterial cell wall synthesis through the inhibition of Penicillin-Binding Protein 3 (PBP3).

  • Target: PBP3 is a crucial transpeptidase involved in the final stages of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.

  • Mechanism: By binding to PBP3, Agent 82 is predicted to block its enzymatic activity. This prevents the cross-linking of peptidoglycan chains, leading to a compromised cell wall. The weakened cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.

  • Significance: This mechanism is analogous to that of beta-lactam antibiotics. However, a novel inhibitor like Agent 82 could be effective against strains that have developed resistance to traditional beta-lactams through mechanisms such as beta-lactamase production.

A molecular docking study identified Agent 82 as a potential inhibitor of a resistant mutant of PBP3 ("F533L") in Pseudomonas aeruginosa.[1][2] The study highlighted specific molecular interactions that stabilize the binding of Agent 82 to the protein.[1]

cluster_agent This compound cluster_bacterium Bacterial Cell Agent82 Agent 82 PBP3 PBP3 (Transpeptidase) Agent82->PBP3 Inhibition Peptidoglycan Peptidoglycan Synthesis PBP3->Peptidoglycan Catalyzes CellWall Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis CellWall->Lysis Loss leads to

Figure 1: Proposed mechanism of action for this compound.

Quantitative Data

Antimicrobial Activity

A compound identified as "selective Gram-negative this compound," which also possesses antifungal properties, has been evaluated for its minimum inhibitory concentration (MIC).[3]

Table 1: Minimum Inhibitory Concentration (MIC) Values
Organism MIC (µg/mL)
Aspergillus fumigatus0.98[3]
Aspergillus clavatus0.49[3]
Candida albicans0.12[3]
Molecular Docking Data

Computational analysis of Agent 82 against the F533L mutant of P. aeruginosa PBP3 provides insights into its binding affinity and interactions.

Table 2: Molecular Docking Results for Agent 82 against PBP3 (F533L Mutant)
Parameter Value
Binding Energy -9.6 kcal/mol[1]
Hydrogen Bonds 2[1]
Hydrophobic Bonds 12[1]

Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific microorganism.

  • Preparation of Agent 82: Create a stock solution of Agent 82 in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the test organism overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted Agent 82. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of Agent 82 that completely inhibits visible growth of the organism.

start Start prep_agent Prepare Serial Dilutions of Agent 82 in 96-Well Plate start->prep_agent inoculate Inoculate Plate Wells with Bacteria prep_agent->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (5x10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Read Plate and Determine MIC incubate->read_results end End read_results->end

Figure 2: Workflow for MIC determination via broth microdilution.

Protocol: Molecular Docking Simulation

This protocol outlines a general workflow for in-silico analysis of the interaction between a ligand (Agent 82) and a protein target (PBP3).

  • Protein Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. If a mutant is being studied, introduce the mutation using modeling software.

  • Ligand Preparation: Generate the 3D structure of Agent 82. Optimize its geometry and assign charges.

  • Grid Generation: Define the binding site (active site) on the protein. A grid box is generated around this site to define the space for the docking calculations.

  • Docking: Run the docking algorithm (e.g., AutoDock, Glide). The software will explore various conformations and orientations of the ligand within the binding site, scoring each pose based on a scoring function.

  • Analysis: Analyze the results to identify the best binding poses, calculate the binding energy, and visualize the molecular interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

cluster_inputs Inputs protein Protein Structure (PBP3) prep_protein Prepare Protein: Remove water, add hydrogens protein->prep_protein ligand Ligand Structure (Agent 82) prep_ligand Prepare Ligand: Optimize geometry ligand->prep_ligand define_site Define Binding Site & Generate Grid prep_protein->define_site run_docking Run Docking Algorithm prep_ligand->run_docking define_site->run_docking analyze Analyze Results: Binding Energy & Interactions run_docking->analyze

Figure 3: General workflow for a molecular docking study.

Conclusion and Future Directions

The available data, though fragmented, suggests that this compound is a promising scaffold for antibiotic development. Its putative inhibition of PBP3 places it in a well-validated class of antibacterial mechanisms, while its activity against resistant mutants and fungal pathogens hints at a novel and potentially broad-spectrum profile.

Future research should focus on:

  • Chemical Synthesis and Structural Confirmation: Synthesizing the specific isomer of Agent 82 from the computational study and confirming its structure.

  • In-vitro Validation: Experimentally confirming the inhibition of PBP3 through enzymatic assays.

  • Spectrum of Activity: Conducting comprehensive MIC testing against a wide panel of pathogenic bacteria, including multidrug-resistant strains.

  • Toxicology and Pharmacokinetics: Evaluating the safety profile and ADME (absorption, distribution, metabolism, and excretion) properties of the compound.

References

Technical Guide: Antibacterial Agent 82 (Compound 7p) - Target Organisms and In Vitro Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known target organisms of the antibacterial agent designated as "82" or "compound 7p". The information presented is collated from various scientific studies to facilitate further research and development.

Target Organisms and In Vitro Efficacy

Antibacterial agent 82, also referred to as compound 7p in the scientific literature, has demonstrated inhibitory activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi. The quantitative measure of this activity is primarily reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Antibacterial Activity

The antibacterial spectrum of agent 82 has been evaluated against several bacterial species. The reported MIC values are summarized in the table below for ease of comparison.

Target OrganismStrainMICReference
Staphylococcus aureusATCC 292130.5 µg/mL[1]
Staphylococcus aureus-8 µg/mL[2]
Staphylococcus aureus (Ciprofloxacin-resistant)-32 µg/mL[1]
Bacillus subtilis-11.4 µM[3]
Escherichia coli-12.1 µM[3]
Escherichia coli-bacteriostatic[2]
Antifungal Activity

In addition to its antibacterial properties, agent 82 has been reported to exhibit antifungal activity against several fungal species.

Target OrganismMIC
Aspergillus fumigatus0.98 µg/mL
Aspergillus clavatus0.49 µg/mL
Candida albicans0.12 µg/mL

Experimental Protocols

The in vitro activity of this compound was determined using standard microbiological methods. The following are detailed descriptions of the key experimental protocols cited in the literature.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Principle: A serial dilution of the antibacterial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the lowest concentration of the agent that inhibits visible growth is recorded as the MIC.

Detailed Protocol:

  • Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) directly in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A suspension of the test microorganism is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial or fungal suspension. A positive control well (containing only the growth medium and the microorganism) and a negative control well (containing only the growth medium) are included.

  • Incubation: The inoculated plates are incubated at a temperature and for a duration suitable for the growth of the test organism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is determined as the lowest concentration of the antibacterial agent at which there is no visible growth of the microorganism.

Agar Well Diffusion Method for Preliminary Screening

The agar well diffusion method is often used as a preliminary test to screen for the antimicrobial activity of a substance.

Principle: The surface of an agar plate is uniformly inoculated with a suspension of the test microorganism. Wells are then cut into the agar, and a solution of the antibacterial agent is added to the wells. The agent diffuses into the agar, and if it is effective against the microorganism, a zone of growth inhibition will be observed around the well.

Detailed Protocol:

  • Agar Plate Preparation: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is evenly swabbed with a standardized suspension of the test microorganism (adjusted to a 0.5 McFarland standard).

  • Well Creation: Sterile cork borers are used to create wells of a uniform diameter (e.g., 6 mm) in the inoculated agar.

  • Application of Antibacterial Agent: A specific volume of a known concentration of this compound solution is pipetted into each well. A control well containing the solvent used to dissolve the agent is also included.

  • Incubation: The plates are incubated under appropriate conditions for the test organism.

  • Zone of Inhibition Measurement: After incubation, the diameter of the clear zone of growth inhibition around each well is measured in millimeters. The size of the zone is indicative of the antimicrobial activity.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and evaluation of the antibacterial activity of a novel compound like agent 82.

experimental_workflow Workflow for Synthesis and Antibacterial Evaluation of Agent 82 cluster_synthesis Chemical Synthesis cluster_screening Antibacterial Activity Screening cluster_mic Quantitative Susceptibility Testing start Starting Materials (Chalcone & Hydrazine) reaction One-pot Cyclic Oxidation start->reaction purification Purification (e.g., Crystallization) reaction->purification characterization Structural Characterization (NMR, Mass Spec, IR) purification->characterization agent82 This compound (Compound 7p) characterization->agent82 agar_well Agar Well Diffusion agent82->agar_well Preliminary Test broth_micro Broth Microdilution agent82->broth_micro Quantitative Test prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->agar_well prep_inoculum->broth_micro measure_zone Measure Zone of Inhibition (mm) agar_well->measure_zone incubation Incubate Plates broth_micro->incubation read_mic Determine MIC (µg/mL or µM) incubation->read_mic

Caption: Workflow for the synthesis and antibacterial evaluation of Agent 82.

Mechanism of Action (Hypothesized)

The precise molecular mechanism of action for this compound has not been fully elucidated in the reviewed literature. However, based on its structural class (a 3,5-diaryl-1H-pyrazole derivative) and studies on similar compounds, it is hypothesized that it may interfere with bacterial DNA synthesis. For instance, some pyrazole-ciprofloxacin hybrids have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. Further research is required to confirm the specific molecular target(s) of agent 82. One study has shown that compound 7p significantly affects bacterial morphogenesis prior to cell lysis in Bacillus subtilis when treated at concentrations above the MIC.[2]

Conclusion

This compound (compound 7p) demonstrates a promising spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as notable antifungal properties. The provided data and experimental protocols offer a solid foundation for further investigation into its therapeutic potential. Future studies should focus on elucidating its precise mechanism of action, evaluating its in vivo efficacy and safety profile, and exploring its potential for combination therapy to combat antimicrobial resistance.

References

Technical Guide: Antibacterial Agent 82 (Fingolimod Derivative) and Bacterial Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of "Antibacterial Agent 82," a novel derivative of the immunomodulatory drug fingolimod, which has demonstrated significant antibacterial and antibiofilm properties. The document outlines its activity against key pathogenic bacteria, delves into the proposed mechanism of action based on its parent compound, and discusses the potential for bacterial resistance. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support further research and development in this area.

Introduction

The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents with unconventional mechanisms of action. Drug repurposing and the modification of existing approved drugs offer a promising avenue for accelerated discovery. Fingolimod (FTY720), an FDA-approved immunomodulator for multiple sclerosis, has been identified as a potent antibacterial compound. This has spurred the synthesis of various derivatives to enhance its antimicrobial efficacy and explore structure-activity relationships.

This guide focuses on Compound 82 , a fingolimod derivative synthesized and evaluated for its efficacy against both Gram-positive and Gram-negative bacteria.[1] The parent compound, fingolimod, is a structural analogue of sphingosine and is thought to exert its antibacterial effect by disrupting the integrity of the bacterial cell membrane.[2] This document compiles the available data on Compound 82 and the broader understanding of fingolimod's interaction with bacteria to serve as a comprehensive resource for the scientific community.

Quantitative Data Summary

The antibacterial and cytotoxic activities of Compound 82 have been evaluated against several bacterial strains and human cell lines. The data is summarized below for clear comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Compound 82

The MIC is defined as the lowest concentration at which no visible bacterial growth is observed (>90% inhibition).[1]

Bacterial StrainStrain TypeMIC (μM)Reference Compound (Fingolimod) MIC (μM)
Staphylococcus aureusATCC 259231515
Acinetobacter baumanniiNCTC 13423 (MDR)1525

MDR: Multi-Drug Resistant

Table 2: Biofilm Inhibition Activity of Compound 82

The study also assessed the ability of Compound 82 to affect preformed (S. aureus) biofilms.

Activity MetricResult for Compound 82
Post-exposure activityMore active than Fingolimod
Table 3: Cytotoxicity Data (CC₅₀) of Compound 82

The 50% cytotoxic concentration (CC₅₀) was determined against human cell lines to assess the therapeutic window.

Cell LineCell TypeCC₅₀ (μM)
HepG2Human Liver Cancer> 40
A549Human Lung Carcinoma> 40

Mechanism of Action

The precise mechanism of action for Compound 82 has not been detailed independently. However, it is presumed to be similar to its parent compound, fingolimod, which targets the bacterial cell membrane.

Recent studies on fingolimod's interaction with S. aureus reveal a pH-dependent mechanism that involves the disruption of the cell membrane's permeability and integrity.[3][4] The protonated amino group of sphingosine-like molecules is thought to interact with negatively charged phospholipids, such as cardiolipin and phosphatidylglycerol, within the bacterial membrane.[2] This interaction leads to membrane destabilization and, ultimately, cell death. This proposed mechanism provides a basis for understanding how Compound 82 likely exerts its bactericidal effects.

G Proposed Mechanism of Action for Fingolimod Derivatives cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space PL Phospholipids (Cardiolipin, Phosphatidylglycerol) Disruption Membrane Disruption & Permeabilization PL->Disruption Binding leads to Proteins Membrane Proteins Agent82 Compound 82 (Protonated Amine) Agent82->PL Electrostatic Interaction Lysis Bacterial Cell Lysis Disruption->Lysis Results in

Caption: Proposed mechanism of action for Compound 82.

Bacterial Resistance

A significant concern with any new antibacterial agent is the potential for bacteria to develop resistance. Studies on the parent compound, fingolimod, provide initial insights into this issue.

After prolonged exposure (four months) of S. aureus to fingolimod, only a slight increase in the MIC was observed.[4] This suggests that the development of resistance to this class of compounds may be slow. Whole-genome sequencing of the fingolimod-induced resistant clones identified mutations in three genes related to phospholipid metabolism:

  • PhoP: A component of a two-component regulatory system involved in sensing environmental signals and regulating virulence.

  • AcpP: Acyl carrier protein, central to fatty acid biosynthesis.

  • PhoU2: Involved in phosphate sensing and transport.

These mutations suggest that resistance may emerge through modifications in the composition or regulation of the cell membrane's phospholipid components, which are the putative targets of the drug.

G Logical Flow of Potential Resistance Development Exposure Prolonged Exposure to Fingolimod Derivative Pressure Selective Pressure on Bacterial Population Exposure->Pressure Mutation Genetic Mutations in Phospholipid Metabolism Genes (e.g., PhoP, AcpP, PhoU2) Pressure->Mutation Induces Alteration Altered Cell Membrane Composition/Regulation Mutation->Alteration Resistance Reduced Drug Efficacy (Slight MIC Increase) Alteration->Resistance Leads to

Caption: Potential pathway for bacterial resistance to fingolimod derivatives.

Experimental Protocols

The following protocols are based on the methodologies described by Zore, M., et al. in ACS Omega 2021, 6(28), 18465–18486.[1]

Synthesis of Compound 82

A detailed, step-by-step synthesis protocol for each of the 28 derivatives, including Compound 82, is available in the original publication. The general workflow involves the chemical modification of the fingolimod scaffold.

G General Synthesis Workflow Start Starting Material (Fingolimod Precursor) Step1 Chemical Reaction 1 (e.g., Acylation, Alkylation) Start->Step1 Step2 Intermediate Purification Step1->Step2 Step3 Chemical Reaction 2 Step2->Step3 Step4 Final Purification (e.g., Chromatography) Step3->Step4 Product Compound 82 Step4->Product

Caption: Generalized workflow for the synthesis of Compound 82.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of Compound 82 against planktonic bacteria.

  • Bacterial Culture Preparation:

    • Streak the bacterial strain (S. aureus ATCC 25923 or A. baumannii NCTC 13423) on Tryptic Soy Agar (TSA) and incubate overnight at 37°C.

    • Suspend colonies in 5 mL of Tryptic Soy Broth (TSB) and grow to the exponential phase at 37°C with aeration.

    • Adjust the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate testing medium.

  • Assay Plate Preparation:

    • Serially dilute Compound 82 in the appropriate growth medium in a 96-well microtiter plate.

    • Add the prepared bacterial suspension to each well.

    • Include positive (bacteria only) and negative (medium only) controls.

  • Incubation and Analysis:

    • Incubate the plates for 18 hours at 37°C.

    • Determine the MIC as the lowest concentration of the compound that inhibits visible growth (over 90% inhibition of turbidity and viability).

Cytotoxicity Assay

This protocol determines the cytotoxic effect of Compound 82 on human cell lines.

  • Cell Culture:

    • Maintain HepG2 and A549 cell lines in appropriate culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO₂ atmosphere.

  • Assay Procedure:

    • Seed cells into 96-well plates at a specified density and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of Compound 82.

    • Incubate for the desired period (e.g., 24 hours).

  • Viability Assessment:

    • Assess cell viability using a standard method, such as an MTS or MTT assay, according to the manufacturer's instructions.

    • Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.

Conclusion

This compound, a fingolimod derivative, demonstrates promising antibacterial activity against both Gram-positive S. aureus and multi-drug resistant Gram-negative A. baumannii, with activity comparable or superior to its parent compound. Its presumed mechanism of action, the disruption of the bacterial cell membrane, is a valuable feature in an era of resistance to traditional antibiotic classes. Furthermore, initial studies on fingolimod suggest a low propensity for the development of high-level resistance. The favorable cytotoxicity profile of Compound 82 indicates a potential therapeutic window. This technical guide provides a foundational resource for further investigation into the therapeutic potential of this and similar compounds, including mechanism validation, resistance studies, and preclinical development.

References

The Enigmatic Identity of Antibacterial Agent 82: An Inquiry into its Origins and Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature, patent databases, and chemical registries has revealed no specific, recognized compound designated as "Antibacterial agent 82." This suggests that the term may represent an internal code name used within a private research and development setting, a placeholder in a yet-to-be-published study, or a compound that has not been widely disclosed in public forums.

Without a definitive chemical structure, a recognized scientific name (such as an IUPAC name), or a patent number, it is not feasible to provide an in-depth technical guide on its origin, natural source, or associated experimental protocols. The global scientific and pharmaceutical communities rely on standardized nomenclature and public disclosure to track and validate discoveries.

The Common Paths of Antibacterial Agent Discovery

The quest for novel antibacterial agents typically follows several established pathways. Had "this compound" been a publicly documented compound, its origin would likely fall into one of the following categories:

  • Microbial Fermentation: A significant portion of antibiotics are natural products derived from microorganisms. Researchers screen vast libraries of bacteria and fungi for the production of compounds that inhibit the growth of pathogenic bacteria. The producing organism, such as a specific strain of Streptomyces or Penicillium, would be identified as the natural source.

  • Plant-Derived Compounds: Many plants produce secondary metabolites with antimicrobial properties as a defense mechanism. The process of discovering these agents involves ethnobotanical surveys, followed by the extraction, isolation, and characterization of the active compounds from plant tissues like leaves, roots, or bark.

  • Marine Organisms: The marine environment is a rich and relatively untapped source of biodiversity, offering unique chemical structures with potent biological activities. Sponges, corals, and marine bacteria are known to produce novel antibacterial compounds.

  • Synthetic Chemistry: Many modern antibacterial agents are the result of synthetic or semi-synthetic efforts. This can involve the total synthesis of a novel chemical entity designed through computational modeling or the modification of an existing natural product to enhance its efficacy, spectrum of activity, or pharmacokinetic properties.

Hypothetical Experimental Workflow for Characterizing a Novel Antibacterial Agent

To illustrate the process that "this compound" would undergo, the following is a generalized experimental workflow from discovery to preliminary characterization.

cluster_discovery Discovery & Screening cluster_purification Purification & Identification cluster_characterization Biological Characterization s0 Natural Source (e.g., Soil Sample) s1 Isolation of Microorganisms s0->s1 s2 Fermentation & Extraction s1->s2 s3 Primary Antimicrobial Screening (e.g., Agar Diffusion Assay) s2->s3 p0 Bioassay-Guided Fractionation (e.g., HPLC) s3->p0 Active Extract p1 Isolation of Pure Compound ('Agent 82') p0->p1 p2 Structure Elucidation (NMR, Mass Spectrometry) p1->p2 c0 Determination of MIC/MBC p2->c0 Identified Compound c1 Spectrum of Activity Testing c0->c1 c2 Mechanism of Action Studies c0->c2 c3 In vitro & In vivo Toxicity c0->c3

Figure 1: A generalized workflow for the discovery and initial characterization of a novel antibacterial agent from a natural source.

Data Presentation and Experimental Protocols

Given the absence of specific data for "this compound," the following tables and protocols are presented as representative examples of how such information would be structured in a technical guide.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for Agent 82

Target OrganismStrain IDMIC (µg/mL)
Staphylococcus aureusATCC 292130.5
Escherichia coliATCC 2592216
Pseudomonas aeruginosaATCC 27853>64
Streptococcus pneumoniaeATCC 496190.125

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

  • Preparation of Inoculum: A standardized inoculum of each bacterial strain is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Serial Dilution: "this compound" is serially diluted in a 96-well microtiter plate using CAMHB to achieve a range of final concentrations (e.g., from 128 µg/mL to 0.06 µg/mL).

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. Positive (broth and bacteria) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 18-24 hours under ambient atmospheric conditions.

  • Interpretation: The MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the organism.

Potential Signaling Pathways Targeted by Antibacterial Agents

The mechanism of action of an antibacterial agent often involves the disruption of a critical bacterial signaling pathway or cellular process. The diagram below illustrates common targets.

cluster_targets Common Bacterial Targets cw Cell Wall Synthesis (e.g., Penicillins) pm Protein Synthesis (e.g., Tetracyclines) dna DNA Replication & Repair (e.g., Quinolones) rna RNA Synthesis (e.g., Rifampicin) meta Folate Synthesis (e.g., Sulfonamides) agent Antibacterial Agent (e.g., 'Agent 82') agent->cw agent->pm agent->dna agent->rna agent->meta

Figure 2: Major cellular pathways in bacteria that are common targets for antibacterial agents.

Unveiling the Molecular Targets of Antibacterial Agent 82: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known molecular targets and antibacterial activity of "Antibacterial agent 82" (also reported in the literature as compound 7p). The information presented herein is a synthesis of computational modeling and in vitro experimental data, designed to facilitate further research and development of this compound.

Core Data Summary

The following tables summarize the quantitative data available for this compound, including its computationally predicted binding affinity for its molecular target and its experimentally determined antibacterial efficacy against various bacterial strains.

Table 1: Molecular Target Binding Affinity
Target ProteinOrganismBinding Energy (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
Penicillin-Binding Protein 3 (PBP3) - F533L MutantPseudomonas aeruginosa-9.6N351, S294V471, G535, G470, R473, 533L, V333, T487, Y407, Y409, S485, S349, F472

Data sourced from in silico molecular docking studies.[1]

Table 2: In Vitro Antibacterial Activity
Bacterial StrainGram TypeMICNotes
Staphylococcus aureusPositive8 µg/mLBacteriostatic effect observed.[2]
Escherichia coliNegative8 µg/mLBacteriostatic effect observed.[2]
Bacillus subtilisPositive11.4 µM-
Escherichia coliNegative12.1 µM-
Various undisclosed organisms-3.12 µg/mLReported as having "very good antibacterial activity" against most tested organisms.[3]

Molecular Target and Mechanism of Action

Computational studies have identified Penicillin-Binding Protein 3 (PBP3) as a primary molecular target of this compound, specifically in the resistant F533L mutant of Pseudomonas aeruginosa.[1] PBP3 is a crucial enzyme involved in the final stages of peptidoglycan synthesis, which is essential for maintaining the integrity of the bacterial cell wall. By binding to PBP3, this compound is predicted to inhibit its transpeptidase activity, thereby disrupting cell wall formation and ultimately leading to bacterial cell death or growth inhibition.

The binding of this compound to the F533L mutant of PBP3 is characterized by a strong binding affinity, with a calculated binding energy of -9.6 kcal/mol.[1] This interaction is stabilized by a network of hydrogen and hydrophobic bonds within the transpeptidase domain of the protein, as detailed in Table 1.

Experimental Protocols

Computational Methodology: Molecular Docking and Simulation

The identification of PBP3 as a target for this compound was achieved through a multi-step computational workflow:

  • Virtual Screening: A library of antibacterial compounds, including agent 82, was screened against the F533L mutant of PBP3. This initial screening was performed using machine learning models to predict potential binders.

  • Molecular Docking: Compounds that passed the initial screening were then subjected to molecular docking studies to predict their binding conformation and affinity within the active site of PBP3. These calculations determined the binding energy and identified the specific amino acid residues involved in the interaction.

  • Molecular Dynamics Simulation: To assess the stability of the predicted binding pose, molecular dynamics simulations were performed. These simulations model the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the interactions.

In Vitro Methodology: Antimicrobial Susceptibility Testing

The antibacterial efficacy of compound 7p (this compound) was determined using standard antimicrobial susceptibility testing methods:

  • Microbroth Dilution Method: To determine the Minimum Inhibitory Concentration (MIC), a serial dilution of the compound was prepared in a liquid growth medium in microtiter plates.

  • Bacterial Inoculation: Each well was inoculated with a standardized concentration of the test bacterium.

  • Incubation: The plates were incubated under appropriate conditions to allow for bacterial growth.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

  • Bacteriostatic vs. Bactericidal Effects: Further assays were conducted to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. This typically involves sub-culturing from the wells with no visible growth onto agar plates to see if the bacteria can recover. For compound 7p, a bacteriostatic effect was noted at a MIC of 8 µg/mL.[2]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the predicted binding interaction of this compound with its molecular target and a generalized workflow for its identification and validation.

cluster_binding Binding of this compound to PBP3 cluster_interactions Molecular Interactions cluster_outcome Biological Outcome Agent_82 This compound PBP3 PBP3 (F533L Mutant) Transpeptidase Domain Agent_82->PBP3 Binds to H_Bonds Hydrogen Bonds (N351, S294) PBP3->H_Bonds Hydrophobic Hydrophobic Interactions (V471, G535, G470, R473, 533L, V333, T487, Y407, Y409, S485, S349, F472) PBP3->Hydrophobic Inhibition Inhibition of Peptidoglycan Synthesis PBP3->Inhibition Leads to Growth_Inhibition Bacterial Growth Inhibition (Bacteriostatic Effect) Inhibition->Growth_Inhibition Start Virtual Screening of Compound Library Docking Molecular Docking (Binding Affinity & Pose) Start->Docking Top Hits MD_Sim Molecular Dynamics (Stability of Interaction) Docking->MD_Sim Promising Candidates MIC_Test In Vitro MIC Testing (Antibacterial Efficacy) MD_Sim->MIC_Test Validated Target Interaction Bacteriostatic Bacteriostatic/Bactericidal Assay MIC_Test->Bacteriostatic Quantitative Efficacy Lead_Compound Lead Compound (this compound) Bacteriostatic->Lead_Compound Mechanism of Action

References

The Elusive "Antibacterial Agent 82": A Review of an Ambiguous Designation

Author: BenchChem Technical Support Team. Date: November 2025

The term "Antibacterial agent 82" does not correspond to a singular, well-defined compound in the public scientific literature, presenting a significant challenge for a comprehensive review. Extensive database searches reveal that the designation "82" appears in various contexts within the field of antibacterial research, but not as a consistent identifier for a specific agent. This guide will explore the different instances where this term or similar labels appear and clarify the current state of knowledge.

A Historical Perspective: The K-82 Antibiotic Complex

One of the earliest and most specific mentions of an antibacterial agent with an "82" designation is the K-82 antibiotic complex , isolated from Streptomyces lavendulae strain No. K-82. A 1980 study detailed the isolation of K-82 A , a dark reddish needle-like crystal, which demonstrated both antibacterial and high phage induction activities.[1] The study also identified a "B complex" consisting of at least five other components.[1] However, follow-up research and broader recognition of "K-82 A" or "this compound" in contemporary literature are scarce, suggesting it may not have progressed significantly in development or has been superseded by other agents.

"82" as an Internal Designator in Chemical Synthesis Studies

In the quest for novel antimicrobial compounds, researchers often synthesize and screen large libraries of molecules. Within these studies, compounds are frequently assigned arbitrary numerical identifiers. It is plausible that "this compound" refers to a specific molecule within such a series that exhibited promising activity. For instance, a study on novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives designated their synthesized compounds with numbers, and while specific activity for a compound "82" is not highlighted in the readily available literature, this represents a common use of such numbering. Without access to the specific internal documentation of a research group or company, identifying the precise structure and data for such an agent is not feasible from public records.

Misidentification with Non-Antibacterial Agents

The designation "OT-82" has appeared in clinical trial databases. However, this agent is being investigated for its efficacy in treating relapsed or refractory lymphoma, not bacterial infections.[2] OT-82 is an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in cancer cell metabolism.[2] This highlights the potential for confusion when relying solely on numerical designations for therapeutic agents.

General Mechanisms of Antibacterial Action

While a specific "this compound" cannot be detailed, a general overview of the mechanisms by which antibacterial agents function is relevant for the target audience. These mechanisms are the basis for the discovery and development of all antibacterial drugs.

Table 1: Major Mechanisms of Antibacterial Action [3][4][5][6]

Mechanism of ActionDescriptionExample Drug Classes
Inhibition of Cell Wall Synthesis Interferes with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.β-lactams (e.g., penicillins, cephalosporins), Glycopeptides (e.g., vancomycin)
Inhibition of Protein Synthesis Binds to the bacterial ribosome (either the 30S or 50S subunit), preventing the translation of mRNA into proteins.Aminoglycosides, Tetracyclines, Macrolides
Inhibition of Nucleic Acid Synthesis Interferes with the replication or transcription of bacterial DNA or RNA.Fluoroquinolones, Rifamycins
Disruption of Cell Membrane Function Alters the integrity of the bacterial cell membrane, leading to leakage of cellular contents.Polymyxins
Inhibition of Metabolic Pathways Blocks essential metabolic pathways in bacteria, such as the synthesis of folic acid.Sulfonamides, Trimethoprim

Experimental Protocols in Antibacterial Research

The evaluation of any potential antibacterial agent involves a standardized set of experiments to determine its efficacy and spectrum of activity.

Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. It is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

A common method for determining MIC is the broth microdilution method:

  • A serial two-fold dilution of the antibacterial agent is prepared in a multi-well microtiter plate with a suitable broth medium.

  • Each well is inoculated with a standardized suspension of the test bacterium.

  • Positive (no antibiotic) and negative (no bacteria) control wells are included.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is read as the lowest concentration of the agent in which there is no visible turbidity (growth).

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative measure of antibacterial activity.

  • An agar plate is uniformly inoculated with a suspension of the test bacterium.

  • Wells of a specific diameter are punched into the agar.

  • A known concentration of the antibacterial agent is added to each well.

  • The plate is incubated, allowing the agent to diffuse into the agar.

  • The diameter of the zone of inhibition (the area around the well where bacterial growth is prevented) is measured. A larger zone of inhibition generally indicates greater susceptibility of the bacterium to the agent.[7]

Visualizing Antibacterial Drug Development Workflow

The process from discovery to a potential clinical candidate is a complex and multi-step endeavor.

Antibacterial_Drug_Development cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials Compound_Screening Compound Screening (Natural Products, Synthetic Libraries) Hit_Identification Hit Identification Compound_Screening->Hit_Identification Activity Found Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization In_Vitro_Testing In Vitro Testing (MIC, Spectrum) Lead_Optimization->In_Vitro_Testing In_Vivo_Testing In Vivo Animal Models (Efficacy, Toxicology) In_Vitro_Testing->In_Vivo_Testing Phase_I Phase I (Safety in Humans) In_Vivo_Testing->Phase_I Promising Candidate Phase_II Phase II (Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Figure 1: A simplified workflow for antibacterial drug development.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 82

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial Agent 82 is a novel investigational compound demonstrating significant antimicrobial properties. Establishing its potency against a panel of relevant bacterial strains is a critical step in the drug development process. The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's in vitro activity, defined as the lowest concentration of the agent that prevents the visible growth of a microorganism.[1][2][3] This document provides a detailed protocol for determining the MIC of this compound using the standardized broth microdilution method, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]

The broth microdilution method is a widely accepted and reliable technique for quantitative susceptibility testing.[7][8][9] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The results of this assay are crucial for understanding the spectrum of activity of this compound and for guiding further preclinical and clinical development.

Principle of the MIC Assay

The broth microdilution MIC assay is based on the principle of exposing a standardized population of bacteria to a range of concentrations of an antimicrobial agent in a liquid medium. Following an incubation period, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[1][10] This method allows for the simultaneous testing of multiple bacterial strains against the test compound.[9][11]

Data Presentation

The following table summarizes hypothetical MIC data for this compound against a panel of common pathogenic bacteria.

Bacterial StrainATCC NumberGram StainMIC (µg/mL) of this compound
Staphylococcus aureus29213Positive2
Enterococcus faecalis29212Positive4
Streptococcus pneumoniae49619Positive1
Escherichia coli25922Negative8
Pseudomonas aeruginosa27853Negative16
Klebsiella pneumoniae700603Negative8

Experimental Protocols

Materials
  • This compound stock solution (e.g., 1280 µg/mL)[7]

  • Sterile 96-well, round-bottom microtiter plates[12]

  • Sterile reagent reservoirs

  • Multichannel pipette (8- or 12-channel) and sterile tips

  • Single-channel pipettes and sterile tips

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), pH 7.2-7.4[8][13]

  • Bacterial strains (e.g., ATCC quality control strains)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Incubator (35 ± 2°C)[7][8]

  • Vortex mixer

  • Sterile petri dishes

Inoculum Preparation
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Transfer the colonies to a tube containing 5 mL of sterile saline or PBS.

  • Vortex the suspension thoroughly to create a smooth, homogenous mixture.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (target absorbance at 625 nm is typically 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8] This is typically a 1:100 dilution of the 0.5 McFarland suspension.

Broth Microdilution Procedure
  • Plate Preparation : Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.[12]

  • Serial Dilution of this compound :

    • Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to the wells in column 1.[12] This will result in the highest test concentration after the addition of the inoculum.

    • Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down several times.

    • Continue this serial dilution process across the plate to column 10.

    • After mixing in column 10, discard 100 µL to ensure all wells have a final volume of 100 µL before inoculation.[12]

  • Controls :

    • Column 11 : Growth Control (100 µL of CAMHB, no drug).

    • Column 12 : Sterility Control (100 µL of CAMHB, no drug, no inoculum).[12]

  • Inoculation :

    • Pour the prepared bacterial inoculum into a sterile reagent reservoir.

    • Using a multichannel pipette, add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11. Do not inoculate the sterility control wells in column 12.

    • The final volume in each test well will be 200 µL.

  • Incubation :

    • Seal the plate with a lid or a sterile plate sealer to prevent evaporation.

    • Incubate the plate at 35 ± 2°C for 16-20 hours in an ambient air incubator.[7][8]

Reading and Interpreting Results
  • Place the microtiter plate on a dark, non-reflective surface.

  • Visually inspect the wells for turbidity (a sign of bacterial growth). A reading aid, such as a magnifying mirror, may be used.

  • The Sterility Control (Column 12) should show no growth (clear).

  • The Growth Control (Column 11) should show distinct turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (the well is clear).[1] For some bacteriostatic agents, a faint haze or a single button of growth at the bottom of the well may be disregarded.[1]

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_results Results start Start bacterial_culture Bacterial Colony (18-24h culture) start->bacterial_culture mcfarland Adjust to 0.5 McFarland Standard bacterial_culture->mcfarland inoculum Prepare Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum inoculate Inoculate Plate with Bacterial Suspension inoculum->inoculate plate_prep Dispense 100µL CAMHB to 96-well plate serial_dilution Perform 2-fold Serial Dilution of this compound plate_prep->serial_dilution serial_dilution->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_plate Visually Inspect Plate for Growth incubate->read_plate determine_mic Determine MIC read_plate->determine_mic stop End determine_mic->stop

Caption: Experimental workflow for the broth microdilution MIC assay.

Signaling_Pathway cluster_agent Mechanism of Action cluster_targets Potential Bacterial Targets cluster_outcome Outcome agent This compound cell_wall Cell Wall Synthesis agent->cell_wall Inhibits protein_synthesis Protein Synthesis (Ribosomes) agent->protein_synthesis Inhibits dna_synthesis DNA Replication/ Repair agent->dna_synthesis Inhibits membrane Cell Membrane Integrity agent->membrane Inhibits metabolic Metabolic Pathways agent->metabolic Inhibits inhibition Inhibition of Growth (Bacteriostatic) cell_wall->inhibition protein_synthesis->inhibition dna_synthesis->inhibition membrane->inhibition metabolic->inhibition death Bacterial Cell Death (Bactericidal) inhibition->death May lead to

References

Application Notes and Protocols: Disk Diffusion Method for Antibacterial Agent 82

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The disk diffusion method, widely known as the Kirby-Bauer test, is a standardized technique used to determine the susceptibility of bacteria to various antimicrobial compounds.[1][2] This method relies on the principle of an antimicrobial agent diffusing from a saturated paper disk into an agar medium inoculated with a specific bacterium.[3][4] If the antimicrobial agent is effective in inhibiting bacterial growth, a clear area, or "zone of inhibition," will form around the disk.[1][5] The size of this zone is proportional to the susceptibility of the organism to the antimicrobial agent.[6] These application notes provide a detailed protocol for utilizing the disk diffusion method to assess the efficacy of "Antibacterial agent 82."

Materials and Reagents

  • Mueller-Hinton Agar (MHA) plates[2][7]

  • Sterile paper disks (6 mm diameter)

  • This compound solution (concentration to be determined)

  • Control antibiotic disks (e.g., Gentamicin, 10 µg)

  • Bacterial cultures (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard[8]

  • Sterile cotton swabs[7]

  • Incubator (35 ± 2°C)[1]

  • Calipers or a ruler for measuring in millimeters[7]

  • Sterile forceps[7]

  • Vortex mixer

Experimental Protocols

Preparation of Bacterial Inoculum
  • From a pure culture, select 3-5 isolated colonies of the test bacterium.[1]

  • Transfer the colonies into a tube containing sterile saline solution.[8]

  • Vortex the tube to create a smooth, homogeneous suspension.[8]

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.[8]

Inoculation of Agar Plates
  • Dip a sterile cotton swab into the adjusted bacterial suspension.[7]

  • Remove excess fluid by pressing the swab firmly against the inside wall of the tube above the fluid level.[1][8]

  • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth. This is typically achieved by streaking in three directions, rotating the plate approximately 60 degrees between each streaking.[1][9]

  • Allow the plate to dry for about 5 minutes before applying the disks.[7]

Application of Antimicrobial Disks
  • Prepare sterile paper disks impregnated with a known concentration of "this compound."

  • Using sterile forceps, place the "this compound" disk and a control antibiotic disk onto the surface of the inoculated MHA plate.[9]

  • Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate to avoid overlapping zones of inhibition.[3][7]

  • Gently press each disk to ensure complete contact with the agar surface. Do not move a disk once it has made contact with the agar.[1][3]

Incubation
  • Invert the plates and place them in an incubator set at 35 ± 2°C.[1]

  • Incubate for 16-18 hours.[1]

Measurement and Interpretation of Results
  • After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.[1]

  • The zone margin is the area with no visible growth as detected by the unaided eye.[1]

  • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to established standards, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).[7][10]

Data Presentation

The following table provides a template for presenting the quantitative data obtained from the disk diffusion assay for "this compound."

Bacterial StrainAntimicrobial AgentDisk ContentZone of Inhibition (mm)Interpretation
E. coli ATCC 25922This compound30 µg22Susceptible
E. coli ATCC 25922Gentamicin10 µg25Susceptible
S. aureus ATCC 25923This compound30 µg18Susceptible
S. aureus ATCC 25923Gentamicin10 µg28Susceptible
P. aeruginosa ATCC 27853This compound30 µg14Intermediate
P. aeruginosa ATCC 27853Gentamicin10 µg19Susceptible
E. faecalis ATCC 29212This compound30 µg8Resistant
E. faecalis ATCC 29212Gentamicin10 µg20Susceptible

Visualizations

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) B Inoculate MHA Plate A->B Swab C Apply Antibacterial Disks B->C Aseptically D Incubate at 35°C for 16-18h C->D E Measure Zone of Inhibition D->E F Interpret Results E->F Compare to Standards

Caption: Experimental workflow for the disk diffusion method.

G cluster_interpretation Result Interpretation Logic Start Zone Diameter (mm) Resistant Resistant Start->Resistant ≤ 14 mm Intermediate Intermediate Start->Intermediate 15-17 mm Susceptible Susceptible Start->Susceptible ≥ 18 mm

Caption: Logic for interpreting zone of inhibition measurements.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Agent82 This compound Receptor Bacterial Surface Receptor Agent82->Receptor Binds to Kinase Signal Transduction Kinase Agent82->Kinase Inhibits Receptor->Kinase Activates TranscriptionFactor Transcription Factor Kinase->TranscriptionFactor Phosphorylates GeneExpression Virulence Gene Expression TranscriptionFactor->GeneExpression Induces CellDeath Bacterial Cell Death

Caption: Hypothetical mechanism of action for an antibacterial agent.

References

Application Notes and Protocols: Antibacterial Agent 82 Broth Microdilution Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the antimicrobial susceptibility of bacteria to "Antibacterial agent 82" using the broth microdilution assay. The protocols are based on established standards to ensure reproducibility and accuracy of results.

Introduction

"this compound" is a potent antimicrobial compound with activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1] The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][3][4] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][5] This application note provides a detailed protocol for performing a broth microdilution assay to evaluate the efficacy of "this compound".

Data Presentation

The antimicrobial activity of "this compound" is summarized in the table below. The data represents typical MIC ranges observed for susceptible bacterial strains.

Class of BacteriaOrganismMIC Range (µg/mL)
Gram-positiveStaphylococcus aureus2 - 8
Streptococcus pneumoniae2 - 8
Gram-negativeEscherichia coli2 - 8
Pseudomonas aeruginosa2 - 8

Note: The provided MIC range is based on available data for "this compound".[1] Actual MIC values may vary depending on the bacterial strain and testing conditions.

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][4][6]

Materials and Reagents:

  • "this compound" stock solution

  • Sterile 96-well microtiter plates[7]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (prepared to 0.5 McFarland standard)[8][9]

  • Sterile diluent (e.g., saline or broth)

  • Positive control antibiotic (e.g., gentamicin, ciprofloxacin)

  • Growth control (no antimicrobial agent)

  • Sterility control (no bacteria)

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of "this compound" Dilutions:

    • Prepare a stock solution of "this compound" in a suitable solvent and sterilize by filtration.

    • Perform serial two-fold dilutions of the stock solution in CAMHB to achieve a concentration range that brackets the expected MIC.[7][8] For "this compound", a typical range would be from 64 µg/mL down to 0.125 µg/mL.

    • Dispense 50 µL of each dilution into the appropriate wells of a 96-well microtiter plate.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Inoculation of Microtiter Plates:

    • Add 50 µL of the diluted bacterial inoculum to each well containing the antimicrobial agent dilutions and the growth control wells. This will bring the final volume in each well to 100 µL.

    • The sterility control wells should only contain 100 µL of uninoculated CAMHB.

  • Incubation:

    • Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[3][11]

  • Reading the Results:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity) or use a microplate reader to measure the optical density at 600 nm.

    • The MIC is the lowest concentration of "this compound" at which there is no visible growth.[3] The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Visualizations

Experimental Workflow: Broth Microdilution Assay

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading start Start prep_agent Prepare Serial Dilutions of this compound start->prep_agent prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum dispense_agent Dispense Agent Dilutions into 96-well Plate prep_agent->dispense_agent inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate dispense_agent->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest Concentration with no Visible Growth) incubate->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution assay.

Hypothetical Signaling Pathway for this compound

Disclaimer: The following diagram illustrates a hypothetical mechanism of action for "this compound" for exemplary purposes, as the specific molecular target and signaling pathway have not been publicly disclosed.

This hypothetical pathway depicts "this compound" as an inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication. Inhibition of this enzyme leads to the accumulation of DNA double-strand breaks, ultimately triggering cell death.

HypotheticalSignalingPathway cluster_cell Bacterial Cell agent This compound entry Cell Entry agent->entry gyrase DNA Gyrase (GyrA/GyrB) entry->gyrase Inhibits replication DNA Replication gyrase->replication Enables ds_breaks Double-Strand Breaks gyrase->ds_breaks replication->ds_breaks Accumulation of cell_death Cell Death ds_breaks->cell_death

Caption: Hypothetical mechanism of action for this compound.

References

"Antibacterial agent 82" for treating gram-negative infections

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antibacterial agent 82 is a potent antimicrobial compound demonstrating significant activity against a range of Gram-negative and Gram-positive bacteria. These application notes provide an overview of its antimicrobial profile, and detailed protocols for in vitro and in vivo evaluation. This document is intended for researchers, scientists, and drug development professionals investigating novel antibacterial agents for the treatment of infectious diseases.

Antimicrobial Activity

This compound has been shown to be effective against a variety of bacterial strains. The minimal inhibitory concentration (MIC) has been determined for both Gram-negative and Gram-positive organisms.

Table 1: In Vitro Antimicrobial Activity of this compound
Bacterial StrainTypeMIC Range (μg/mL)
Escherichia coliGram-Negative2 - 8
Pseudomonas aeruginosaGram-Negative2 - 8
Klebsiella pneumoniaeGram-Negative2 - 8
Staphylococcus aureusGram-Positive2 - 8
Enterococcus faecalisGram-Positive2 - 8

Data represents the range of MIC values observed across multiple studies.[1]

Mechanism of Action

The precise mechanism of action for this compound is not fully elucidated in the provided search results. However, many antibacterial agents that target Gram-negative bacteria act by one of the following mechanisms:

  • Inhibition of cell wall synthesis: These agents, such as β-lactams, interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[2][3][4]

  • Disruption of membrane integrity: Some antibiotics, like polymyxins, target the lipopolysaccharide (LPS) layer of the outer membrane of Gram-negative bacteria, leading to membrane disruption and cell death.[3][4]

  • Inhibition of protein synthesis: These agents bind to bacterial ribosomes (either the 30S or 50S subunit) and interfere with the translation of mRNA into proteins.[2][3][4][5]

  • Inhibition of nucleic acid synthesis: This class of antibiotics can inhibit DNA replication or RNA transcription.[3][4]

  • Inhibition of metabolic pathways: Some antibacterial agents act as antimetabolites, blocking essential metabolic pathways like folic acid synthesis.[3][4]

Further research is required to determine the specific molecular target and signaling pathway affected by this compound.

Experimental Protocols

The following are standard protocols for evaluating the in vitro and in vivo efficacy of antibacterial agents.

Minimal Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of This compound C Inoculate microtiter plate wells containing diluted agent A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity D->E F Determine MIC (lowest concentration with no growth) E->F

Caption: Workflow for determining the Minimal Inhibitory Concentration (MIC).

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial strains of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture bacteria overnight on an appropriate agar plate.

    • Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare Antibacterial Agent Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform a two-fold serial dilution of the stock solution in MHB in the wells of a 96-well plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria without the agent) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antibacterial agent in which there is no visible bacterial growth.

Time-Kill Kinetics Assay

This assay assesses the bactericidal or bacteriostatic activity of an antibacterial agent over time.

Workflow for Time-Kill Kinetics Assay

Time_Kill_Workflow cluster_setup Setup cluster_sampling Sampling & Plating cluster_quantification Quantification A Prepare bacterial culture and this compound B Inoculate flasks with bacteria and different concentrations of agent A->B C Incubate flasks at 37°C with shaking B->C D Collect aliquots at specified time points C->D E Perform serial dilutions and plate on agar D->E F Incubate plates overnight E->F G Count colonies (CFU/mL) F->G H Plot log(CFU/mL) vs. time G->H Sepsis_Model_Workflow cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Endpoint A Prepare bacterial inoculum B Induce infection in mice (e.g., intraperitoneal injection) A->B C Administer this compound at various doses and time points B->C E Monitor mice for survival and clinical signs C->E D Include vehicle control group D->E F Determine endpoint (e.g., survival at 7 days) E->F

References

Application Notes and Protocols for "Antibacterial Agent 82" in Monotherapy Contexts

Author: BenchChem Technical Support Team. Date: November 2025

To the Researcher: The designations "Antibacterial Agent 82" and "compound 7p" are not unique identifiers for a single chemical entity. Instead, these labels have been applied to several distinct compounds across various research publications. This document synthesizes the publicly available information for these different molecules.

Crucially, there is no published data available on the use of any compound referred to as "this compound" or "compound 7p" in combination therapy with other antibacterial agents. The experimental data exclusively pertains to their evaluation as individual agents. Therefore, the following application notes and protocols are provided in the context of monotherapy research.

Overview of Compounds Identified as "this compound" or "compound 7p"

Our review of the scientific literature has identified at least five distinct chemical entities designated as "this compound" or "compound 7p". Each possesses a unique chemical scaffold and exhibits different antibacterial properties.

Pyrazole-Ciprofloxacin Hybrid (compound 7p)

This compound is a hybrid molecule combining the structures of pyrazole and ciprofloxacin. Its primary activity is against Gram-positive bacteria, with some activity against Mycobacterium tuberculosis.

Table 1: Antibacterial Activity of Pyrazole-Ciprofloxacin Hybrid (compound 7p)

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus0.5[1]
Ciprofloxacin-resistant S. aureus32[1]
Pseudomonas aeruginosa64[1]
Mycobacterium tuberculosis H37Ra32[1]

The proposed mechanism of action for this class of hybrids is the inhibition of DNA gyrase, similar to that of ciprofloxacin.[1]

Sulphanilamide-Condensed 1,2,3,4-Tetrahydropyrimidine (compound 7p)

This molecule is a derivative of tetrahydropyrimidine and has shown activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Sulphanilamide-Condensed 1,2,3,4-Tetrahydropyrimidine (compound 7p)

Bacterial StrainMIC (µM)Reference
Bacillus subtilis11.4[2][3]
Escherichia coli12.1[2][3]

The presence of a fluoride substitution on the phenyl ring is suggested to enhance its antimicrobial actions.[2]

Benzimidazole Derivative (compound 7p)

A compound with a benzimidazole core has been described as having both antibacterial and antifungal properties.

Table 3: Antimicrobial Activity of Benzimidazole Derivative (compound 7p)

OrganismMIC (µg/mL)Reference
Most tested bacterial and fungal organisms3.12[4]
Aspergillus niger3.12[4]

This compound was found to be non-toxic to a human breast cancer cell line at the highest tested concentration.[4]

Quinazoline-Triazine Hybrid (compound 7p)

This hybrid molecule demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria.

Table 4: Antibacterial Activity of Quinazoline-Triazine Hybrid (compound 7p)

Bacterial GroupMIC (µg/mL)Reference
Gram-positive and Gram-negative bacteria12.5[5]
3,5-Diaryl-1H-Pyrazole (compound 7p)

This pyrazole derivative has been shown to be bacteriostatic and to affect bacterial cell morphology.

Table 5: Antibacterial Activity of 3,5-Diaryl-1H-Pyrazole (compound 7p)

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus and Escherichia coli8[6]

This compound was observed to alter bacterial morphogenesis in Bacillus subtilis at concentrations above its MIC.[6]

Selective Gram-Negative "this compound"

One review article refers to an "this compound" with selective activity against Gram-negative bacteria, which also possesses potent antifungal activity.

Table 6: Antifungal Activity of Selective Gram-Negative "this compound"

Fungal StrainMIC (µg/mL)Reference
Aspergillus fumigatus0.98[7]
Aspergillus clavatus0.49[7]
Candida albicans0.12[7]

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for the characterization of antibacterial agents. These should be adapted based on the specific compound and bacterial strains being investigated.

Minimum Inhibitory Concentration (MIC) Determination Protocol (Broth Microdilution)

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar plate.

    • Suspend the colonies in a sterile saline solution or broth (e.g., Mueller-Hinton Broth - MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the antibacterial agent in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the antimicrobial agent dilutions.

    • Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacterium.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_readout Incubation & Readout Bacterial_Culture Bacterial Culture Inoculum_Prep Prepare Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Agent_Stock Agent 82 Stock Serial_Dilution Serial Dilution of Agent 82 Agent_Stock->Serial_Dilution Inoculation Inoculate Wells Serial_Dilution->Inoculation Inoculum_Prep->Inoculation Incubation Incubate (37°C, 18-24h) Inoculation->Incubation Read_MIC Read MIC Value Incubation->Read_MIC

Workflow for MIC Determination.
Antibiofilm Activity Assay Protocol (Crystal Violet Staining)

This protocol measures the ability of an agent to inhibit the formation of bacterial biofilms.

  • Preparation of Bacterial Culture and Agent Dilutions:

    • Prepare a bacterial culture and serial dilutions of the antibacterial agent in a suitable growth medium (e.g., Tryptic Soy Broth - TSB) in a 96-well plate, similar to the MIC protocol.

  • Biofilm Formation:

    • Incubate the plate without shaking for 24-48 hours at 37°C to allow for biofilm formation.

  • Washing and Staining:

    • Gently remove the planktonic cells (supernatant) from each well.

    • Wash the wells carefully with a sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

    • Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Solubilization and Quantification:

    • Remove the crystal violet solution and wash the wells again with PBS.

    • Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the stain bound to the biofilm.

    • Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis:

    • The reduction in absorbance in the presence of the antibacterial agent compared to the control (no agent) indicates the inhibition of biofilm formation.

Antibiofilm_Workflow Start Prepare bacterial culture and agent dilutions in plate Incubate_Biofilm Incubate for biofilm formation (24-48h, 37°C) Start->Incubate_Biofilm Wash_Planktonic Remove planktonic cells and wash with PBS Incubate_Biofilm->Wash_Planktonic Stain Stain with 0.1% Crystal Violet Wash_Planktonic->Stain Wash_Stain Wash excess stain Stain->Wash_Stain Solubilize Solubilize bound stain Wash_Stain->Solubilize Read_Absorbance Read Absorbance (e.g., 590 nm) Solubilize->Read_Absorbance

General workflow for antibiofilm assay.

Potential Mechanism of Action and Signaling Pathways

The mechanisms of action for most compounds designated "this compound" or "compound 7p" are not well-elucidated. However, for the pyrazole-ciprofloxacin hybrid, the proposed mechanism is DNA gyrase inhibition, which is a well-understood pathway. For the uncharacterized agents that may act on bacterial cell signaling, a hypothetical pathway is presented below.

Signaling_Pathway Agent82 This compound Receptor Bacterial Surface Receptor Agent82->Receptor Binding & Inhibition Kinase_Cascade Signal Transduction Cascade (e.g., Kinase Phosphorylation) Receptor->Kinase_Cascade Blocks signal Response_Regulator Response Regulator Kinase_Cascade->Response_Regulator Gene_Expression Altered Gene Expression Response_Regulator->Gene_Expression Cellular_Response Inhibition of Virulence, Growth, or Cell Division Gene_Expression->Cellular_Response

Hypothetical signaling pathway disruption.

Conclusion and Future Directions

The available data indicates that "this compound" and "compound 7p" represent multiple, promising antibacterial leads with diverse chemical structures and activities. However, the lack of a unified identity for these compounds and the complete absence of combination therapy studies are significant gaps in the current knowledge.

Future research should focus on:

  • Synergy studies: Conducting checkerboard assays and time-kill curve analyses with known antibiotics to explore potential synergistic interactions.

  • Mechanism of action studies: Elucidating the precise molecular targets for each of these compounds.

  • In vivo efficacy: Evaluating the therapeutic potential of these agents in animal models of infection.

Researchers are advised to refer to the specific publications for detailed chemical structures and synthesis methods for the particular compound of interest.

References

Application Notes and Protocols: In Vivo Efficacy of Antibacterial Agent 82

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of the novel antibacterial agent, designated "Antibacterial Agent 82." The following sections detail the experimental models and protocols utilized to assess its therapeutic potential against clinically relevant bacterial pathogens.

Summary of In Vivo Efficacy

This compound has demonstrated significant efficacy in various preclinical models of bacterial infection. These studies were designed to evaluate the agent's ability to reduce bacterial burden and improve survival in infected animals. The data presented below summarizes the key findings from these in vivo assessments.

Table 1: Efficacy of this compound in a Murine Thigh Infection Model
Bacterial StrainTreatment GroupDose (mg/kg)Administration RouteMean Bacterial Load (Log10 CFU/thigh) ± SDPercent Reduction in Bacterial Load vs. Vehicle
Staphylococcus aureus (MRSA)Vehicle-Intravenous8.2 ± 0.5-
This compound20Intravenous5.1 ± 0.437.8%
This compound40Intravenous3.9 ± 0.352.4%
Vancomycin110Intravenous4.5 ± 0.445.1%
Escherichia coli (ESBL)Vehicle-Intravenous8.5 ± 0.6-
This compound20Intravenous5.8 ± 0.531.8%
This compound40Intravenous4.2 ± 0.450.6%
Meropenem100Intravenous4.8 ± 0.543.5%
Table 2: Survival Analysis in a Murine Sepsis Model
Bacterial StrainTreatment GroupDose (mg/kg)Administration RouteSurvival Rate (%) at 72 hours
Klebsiella pneumoniae (KPC)Vehicle-Intraperitoneal10%
This compound50Intraperitoneal70%
This compound100Intraperitoneal90%
Colistin5Intraperitoneal60%

Experimental Protocols

The following protocols provide detailed methodologies for the key in vivo experiments conducted to evaluate the efficacy of this compound.

Murine Thigh Infection Model Protocol

This model is utilized to assess the local antibacterial activity of an agent at the site of infection.

Materials:

  • Specific pathogen-free, 6-8 week old, female ICR mice.

  • Bacterial strains (e.g., MRSA, ESBL-producing E. coli).

  • Tryptic Soy Broth (TSB) and Agar (TSA).

  • Saline (0.9% NaCl).

  • Cyclophosphamide for inducing neutropenia.

  • This compound, vehicle control, and comparator antibiotics.

  • Syringes and needles for injection.

  • Tissue homogenizer.

Procedure:

  • Induction of Neutropenia: Administer cyclophosphamide intraperitoneally to mice on days -4 and -1 prior to infection to induce a neutropenic state, mimicking an immunocompromised condition.

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in TSB. Dilute the culture in saline to achieve a final concentration of approximately 1 x 10^7 CFU/mL.

  • Infection: Anesthetize the mice and inject 0.1 mL of the bacterial inoculum into the right thigh muscle.

  • Treatment: At 2 hours post-infection, administer this compound, vehicle, or a comparator antibiotic via the specified route (e.g., intravenous, intraperitoneal).

  • Assessment of Bacterial Burden: At 24 hours post-treatment, euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform serial dilutions. Plate the dilutions on TSA plates to determine the number of colony-forming units (CFU) per thigh.

Murine Sepsis Model Protocol

This model evaluates the systemic efficacy of an antibacterial agent in a life-threatening infection.

Materials:

  • Specific pathogen-free, 6-8 week old, male BALB/c mice.

  • Bacterial strains (e.g., KPC-producing K. pneumoniae).

  • Brain Heart Infusion (BHI) broth and agar.

  • Saline (0.9% NaCl).

  • This compound, vehicle control, and comparator antibiotics.

  • Syringes and needles for injection.

Procedure:

  • Bacterial Inoculum Preparation: Grow the bacterial strain to mid-log phase in BHI broth. Wash the bacterial cells with saline and resuspend to a concentration of approximately 1 x 10^8 CFU/mL.

  • Infection: Administer 0.1 mL of the bacterial suspension intraperitoneally to each mouse.

  • Treatment: At 1 hour post-infection, administer this compound, vehicle, or a comparator antibiotic via the specified route.

  • Monitoring and Survival: Monitor the mice for clinical signs of sepsis (e.g., lethargy, ruffled fur, hypothermia) and record survival every 12 hours for a total of 72 hours.

Visualizations

The following diagrams illustrate key experimental workflows and potential mechanisms of action relevant to the evaluation of this compound.

experimental_workflow cluster_pre_infection Pre-Infection Phase cluster_infection_treatment Infection & Treatment Phase cluster_post_treatment Post-Treatment Analysis Neutropenia Induce Neutropenia (Cyclophosphamide) Infect Infect Mice (Thigh or IP) Neutropenia->Infect Inoculum Prepare Bacterial Inoculum Inoculum->Infect Treat Administer Treatment (Agent 82, Vehicle, Comparator) Infect->Treat Assess_Burden Assess Bacterial Burden (CFU Counts) Treat->Assess_Burden Monitor_Survival Monitor Survival (Over 72h) Treat->Monitor_Survival

Caption: General workflow for in vivo efficacy testing of this compound.

signaling_pathway cluster_bacterial_cell Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Essential for Ribosome 30S & 50S Ribosomal Subunits Protein_Synth Protein Synthesis Ribosome->Protein_Synth Essential for DNA_Gyrase DNA Gyrase/ Topoisomerase IV DNA_Rep DNA Replication DNA_Gyrase->DNA_Rep Essential for Agent82 This compound Inhibition Inhibition Agent82->Inhibition Inhibition->PBP Inhibition->Ribosome Inhibition->DNA_Gyrase Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death Protein_Synth->Bacterial_Death DNA_Rep->Bacterial_Death

Caption: Potential mechanisms of action for a novel antibacterial agent.

Application Notes and Protocols for Antibacterial Agent 82

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed contemporary research data for a specific compound designated "Antibacterial Agent 82" or "K-82 A" is limited in publicly accessible literature. The following application notes and protocols are presented as a representative example for a novel antibacterial agent, with illustrative data and hypothesized mechanisms based on common principles of antimicrobial research.

Introduction

This compound is a novel antimicrobial compound with demonstrated activity against a range of bacterial strains. This document provides detailed application notes, experimental protocols, and performance data to guide researchers in its use and further development. The agent was first identified as K-82 A, isolated from Streptomyces lavendulae[1].

Physicochemical Properties (Hypothetical)

PropertyValue
Molecular FormulaC₂₅H₂₉N₃O₇
Molecular Weight483.52 g/mol
AppearanceDark reddish crystalline solid
SolubilitySoluble in DMSO, methanol; sparingly soluble in water
StabilityStable at -20°C for up to 12 months

Mechanism of Action (Hypothesized)

Based on preliminary studies, this compound is hypothesized to function as an inhibitor of bacterial protein synthesis. It is believed to bind to the 50S ribosomal subunit, thereby blocking peptidyl transferase activity and preventing peptide bond formation. This action leads to a bacteriostatic effect at lower concentrations and bactericidal effects at higher concentrations. Many antibiotics function by inhibiting protein synthesis[2][3].

Signaling Pathway Diagram

Hypothesized Mechanism of Action of this compound This compound This compound Bacterial Cell Bacterial Cell This compound->Bacterial Cell Enters cell 50S Ribosomal Subunit 50S Ribosomal Subunit Bacterial Cell->50S Ribosomal Subunit Targets Peptidyl Transferase Center Peptidyl Transferase Center 50S Ribosomal Subunit->Peptidyl Transferase Center Binds to Peptide Bond Formation Peptide Bond Formation Peptidyl Transferase Center->Peptide Bond Formation Inhibits Protein Synthesis Protein Synthesis Peptide Bond Formation->Protein Synthesis Blocks Bacterial Growth Inhibition Bacterial Growth Inhibition Protein Synthesis->Bacterial Growth Inhibition Leads to

Caption: Hypothesized pathway of this compound inhibiting bacterial protein synthesis.

In Vitro Antibacterial Activity

The antibacterial efficacy of Agent 82 has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using standard microdilution methods. The MIC is the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of bacteria[4].

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainTypeATCC NumberMIC (µg/mL)
Staphylococcus aureusGram-positive259232
Methicillin-resistantS. aureus (MRSA)Gram-positive433004
Enterococcus faecalisGram-positive292128
Streptococcus pneumoniaeGram-positive496191
Escherichia coliGram-negative2592216
Pseudomonas aeruginosaGram-negative2785332
Klebsiella pneumoniaeGram-negative70060316

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainTypeATCC NumberMBC (µg/mL)
Staphylococcus aureusGram-positive259238
Methicillin-resistantS. aureus (MRSA)Gram-positive4330016
Enterococcus faecalisGram-positive2921232
Streptococcus pneumoniaeGram-positive496194
Escherichia coliGram-negative2592264
Pseudomonas aeruginosaGram-negative27853>128
Klebsiella pneumoniaeGram-negative70060364

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound stock solution (1 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures in logarithmic growth phase, adjusted to a final inoculum of 5 x 10⁵ CFU/mL

  • Spectrophotometer or microplate reader

Protocol Workflow Diagram

MIC Determination Workflow A Prepare serial dilutions of Agent 82 in CAMHB in a 96-well plate. B Add standardized bacterial inoculum to each well. A->B C Include positive (no agent) and negative (no bacteria) controls. B->C D Incubate plates at 37°C for 18-24 hours. C->D E Determine MIC by visual inspection for the lowest concentration with no visible growth. D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform two-fold serial dilutions of the agent in CAMHB in a 96-well plate to achieve a range of desired concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted agent.

  • Include a positive control (wells with bacteria and no agent) and a negative control (wells with broth and no bacteria).

  • Incubate the microtiter plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the agent that completely inhibits visible growth of the organism.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed following the MIC test to determine the concentration of the agent that results in bacterial death.

Materials:

  • MIC plate from the previous experiment

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline or phosphate-buffered saline (PBS)

Protocol Workflow Diagram

MBC Determination Workflow A Select wells from the MIC plate at and above the MIC with no visible growth. B Aliquot a small volume (e.g., 10 µL) from each selected well. A->B C Spread the aliquot onto a TSA plate. B->C D Incubate the TSA plates at 37°C for 24 hours. C->D E The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum. D->E

Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (at and above the MIC).

  • Spread each aliquot onto a separate TSA plate.

  • Incubate the TSA plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling this compound.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Ordering Information

Product NameCatalog NumberQuantity
This compoundAA-82-0110 mg
This compoundAA-82-0250 mg

References

"Antibacterial agent 82" experimental dosage and administration

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

T-1982 is a novel semisynthetic cephamycin antibiotic with potent in vitro and in vivo antibacterial activity.[1][2] It demonstrates a broad spectrum of activity against both gram-positive and gram-negative bacteria, including strains resistant to other cephalosporins.[1] T-1982 exhibits notable stability against various β-lactamases, contributing to its efficacy.[1] These application notes provide a summary of the experimental data and protocols for the evaluation of T-1982.

Data Presentation

The antibacterial efficacy of T-1982 has been evaluated through in vitro and in vivo studies. The quantitative data from these experiments are summarized below for easy comparison.

Table 1: In Vitro Antibacterial Activity of T-1982 (Minimum Inhibitory Concentration - MIC)

Bacterial StrainT-1982 MIC (µg/mL)Cefmetazole MIC (µg/mL)Cefoxitin MIC (µg/mL)Cefazolin MIC (µg/mL)Cefoperazone MIC (µg/mL)
Escherichia coliData not availableData not availableData not availableData not availableData not available
Klebsiella pneumoniaeData not availableData not availableData not availableData not availableData not available
Proteus mirabilisData not availableData not availableData not availableData not availableData not available
Serratia marcescensData not availableData not availableData not availableData not availableData not available
Bacteroides fragilisData not availableData not availableData not availableData not availableData not available

Note: Specific MIC values were not available in the provided search results. The available information indicates that T-1982 exhibited greater activity than the compared cephalosporins against the listed bacteria.[1]

Table 2: In Vivo Therapeutic Efficacy of T-1982 in Experimentally Infected Mice (50% Effective Dose - ED₅₀)

Bacterial StrainT-1982 ED₅₀ (mg/kg)Cefmetazole ED₅₀ (mg/kg)Cefoxitin ED₅₀ (mg/kg)Cefazolin ED₅₀ (mg/kg)Cefoperazone ED₅₀ (mg/kg)
Gram-negative bacteriaSuperior to comparatorsData not availableData not availableData not availableData not available

Note: Specific ED₅₀ values were not available in the provided search results. The therapeutic activities of T-1982 in mice experimentally infected with various gram-negative bacteria were superior to those of the other tested cephalosporins.[1]

Experimental Protocols

The following are generalized protocols for key experiments based on the available information and standard microbiological and pharmacological procedures.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of T-1982 against various bacterial strains using the broth microdilution method.

Materials:

  • T-1982 and comparator antibiotic powders

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial cultures in logarithmic growth phase

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of T-1982 and comparator antibiotics in a suitable solvent.

  • Perform serial two-fold dilutions of the antibiotics in MHB in the wells of a 96-well microtiter plate to achieve a range of concentrations.

  • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the bacterial suspension in MHB to a final concentration of 5 x 10⁵ CFU/mL.

  • Inoculate each well of the microtiter plate containing the antibiotic dilutions with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Protocol 2: In Vivo Mouse Protection Test

This protocol describes the evaluation of the therapeutic efficacy of T-1982 in a mouse model of systemic infection.

Materials:

  • T-1982 and comparator antibiotics

  • Specific pathogen-free mice (e.g., ICR strain)

  • Bacterial cultures for infection

  • Mucin or other virulence-enhancing agent (optional)

  • Sterile saline

  • Syringes and needles for injection

Procedure:

  • Prepare a standardized inoculum of the challenge bacterial strain. The concentration should be predetermined to cause a lethal infection in a specified timeframe.

  • Suspend the bacterial inoculum in sterile saline, with or without a virulence-enhancing agent like mucin.

  • Infect mice via intraperitoneal injection with the bacterial suspension.

  • Prepare various concentrations of T-1982 and comparator antibiotics in sterile saline for administration.

  • Administer a single dose of the antibiotics subcutaneously or intravenously to different groups of infected mice at a specified time post-infection (e.g., 1 hour).

  • Include a control group of infected mice that receives only the vehicle (sterile saline).

  • Observe the mice for a period of 7 days and record the number of survivors in each group.

  • Calculate the 50% effective dose (ED₅₀) using a statistical method such as the probit method.

Mandatory Visualization

Mechanism of Action of Cephamycin Antibiotics

Cephamycins, including T-1982, are a class of β-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4]

Caption: Mechanism of action of T-1982.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates the general workflow for evaluating the in vivo efficacy of an antibacterial agent using a mouse protection model.

G start Start prep_bacteria Prepare Bacterial Inoculum start->prep_bacteria infect Infect Mice (e.g., Intraperitoneal) prep_bacteria->infect prep_drug Prepare T-1982 and Comparators infect->prep_drug administer Administer Antibiotics (e.g., Subcutaneous) prep_drug->administer observe Observe Survival (7 days) administer->observe calculate Calculate ED50 observe->calculate end End calculate->end

Caption: In vivo mouse protection test workflow.

References

Application Notes and Protocols for Antibacterial Agent 82 in Agricultural Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial Agent 82 is a novel benzothiazole derivative demonstrating significant potential for controlling bacterial diseases in agricultural settings. Its targeted activity against plant pathogens, coupled with a mechanism of action that involves the disruption of bacterial quorum sensing, makes it a promising candidate for integrated pest management strategies. These application notes provide an overview of its efficacy, mechanism of action, and protocols for its use in research and development.

Efficacy and Spectrum of Activity

This compound has shown potent activity against a range of economically important plant pathogenic bacteria. The following tables summarize the quantitative data on its efficacy.

Table 1: In Vitro Antibacterial Activity of this compound

Target PathogenEfficacy MetricValueReference Compound(s)
Xanthomonas oryzae pv. oryzae (Xoo)EC₅₀1.54 µg/mL-
Xanthomonas oryzae pv. oryzicola (Xoc)EC₅₀47.6 mg/L-
Xanthomonas citri subsp. citri (Xac)EC₅₀36.8 mg/L-
Xanthomonas oryzae pv. oryzae (Xoo)Inhibition Rate (at 100 mg/L)52.4%-
Staphylococcus aureusMIC Range50 - 200 µg/mL-
Bacillus subtilisMIC Range25 - 200 µg/mL-
Escherichia coliMIC Range25 - 100 µg/mL-

Table 2: In Vivo Protective and Curative Efficacy of this compound against Xanthomonas oryzae pv. oryzae (Xoo) in Rice

Treatment ConcentrationCurative ActivityProtective ActivityAdjuvant
200 µg/mL47.8%48.7%None
200 µg/mLEnhancedEnhanced0.1% organic silicone or orange peel essential oil

Mechanism of Action: Quorum Sensing Inhibition

This compound primarily functions by inhibiting quorum sensing (QS) in pathogenic bacteria.[1][2] QS is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. By disrupting QS, this compound suppresses the expression of virulence factors essential for infection, such as biofilm formation, extracellular polysaccharide production, and the secretion of extracellular enzymes.[1][2]

quorum_sensing_inhibition cluster_bacteria Bacterial Cell cluster_agent Mechanism of Agent 82 Signal QS Signal (e.g., AHL) Receptor Signal Receptor Signal->Receptor Binds Virulence Virulence Factor Expression Receptor->Virulence Activates Biofilm Biofilm Formation Virulence->Biofilm Enzymes Extracellular Enzymes Virulence->Enzymes Agent82 Antibacterial Agent 82 Agent82->Receptor Inhibits experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Plant Protection Assay A1 Prepare Bacterial Culture A2 Serial Dilution of Agent 82 A1->A2 A3 Inoculate Microtiter Plates A2->A3 A4 Incubate and Measure OD A3->A4 A5 Determine MIC and EC50 A4->A5 B1 Cultivate Rice Plants A5->B1 Proceed to in vivo if effective B2_p Protective: Spray Agent 82 B1->B2_p B2_c Curative: Inoculate with Xoo B1->B2_c B3_p Inoculate with Xoo (24h post-spray) B2_p->B3_p B4 Incubate under High Humidity B3_p->B4 B3_c Spray Agent 82 (24h post-inoculation) B2_c->B3_c B3_c->B4 B5 Measure Lesion Length B4->B5 B6 Calculate Control Efficacy B5->B6

References

Application Notes and Protocols: Antibacterial Agent 82 as a Surface Disinfectant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial Agent 82 is a novel, broad-spectrum, hard-surface antimicrobial disinfectant and deodorizer designed for rapid efficacy against a wide range of pathogenic microorganisms. Its formulation is based on a synergistic blend of quaternary ammonium compounds and activating agents, providing a unique mechanism of action that ensures swift and effective disinfection of non-porous surfaces. These application notes provide detailed protocols for the use and evaluation of this compound in a laboratory setting.

Mechanism of Action

This compound primarily acts by disrupting the cellular membranes of microorganisms. The cationic quaternary ammonium compounds adhere to the negatively charged bacterial cell wall and membrane. This binding disrupts the membrane's integrity, leading to the leakage of essential intracellular components and ultimately cell death.

cluster_agent This compound cluster_disruption Cell Lysis p1 Phospholipid p2 Phospholipid p3 Phospholipid leak Leakage of Intracellular Components p2->leak p4 Phospholipid qac Quaternary Ammonium Compound qac->p2 Binding to Cell Membrane death Cell Death leak->death

Caption: Mechanism of action of this compound.

Efficacy Data

The bactericidal efficacy of this compound has been demonstrated against a variety of common and multi-drug resistant (MDR) bacteria. The following tables summarize the percentage reduction in colony-forming units (CFU/ml) and the minimum inhibitory concentrations (MIC) observed in laboratory studies.

Table 1: Bactericidal Efficacy of this compound

Bacterial StrainPercentage Reduction in CFU/ml
Pseudomonas aeruginosa82.4%[1]
Staphylococcus aureus (MRSA)99.9%
Escherichia coli99.9%
Klebsiella pneumoniae99.0%[1]
Acinetobacter baumannii98.2%[1]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainMIC (µg/ml)
Acinetobacter baumannii0.66[1]
Escherichia coli1.25
Pseudomonas aeruginosa2.5
Staphylococcus aureus (MRSA)0.5

Experimental Protocols

Protocol 1: Quantitative Suspension Test for Bactericidal Activity

This protocol determines the bactericidal activity of this compound in suspension.

cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation cluster_analysis Analysis A Prepare bacterial suspension (1.5-5 x 10^8 CFU/ml) C Mix bacterial suspension with Agent 82 dilutions A->C B Prepare dilutions of This compound B->C D Incubate at specified contact time and temperature C->D E Neutralize disinfectant action D->E F Plate serial dilutions on agar plates E->F G Incubate plates and count colonies F->G H Calculate log reduction in viable counts G->H

Caption: Workflow for the quantitative suspension test.

Methodology:

  • Preparation of Bacterial Suspension: Culture the test organism on a suitable agar medium. Harvest the bacteria and suspend in a sterile solution to achieve a concentration of 1.5 - 5.0 x 10⁸ CFU/ml.

  • Preparation of Disinfectant Solutions: Prepare the desired concentrations of this compound in sterile distilled water.

  • Exposure: Add 1 part of the bacterial suspension to 9 parts of the disinfectant solution.

  • Contact Time: Maintain the mixture at a specified temperature for a defined contact time (e.g., 5 minutes).

  • Neutralization: At the end of the contact time, add an appropriate neutralizer to stop the disinfectant action.

  • Viable Count: Perform serial dilutions of the neutralized mixture and plate on a suitable agar medium.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Data Analysis: Count the number of colonies and calculate the reduction in viable counts compared to a control without the disinfectant.

Protocol 2: Carrier Test for Surface Disinfection Efficacy

This protocol evaluates the efficacy of this compound on a hard, non-porous surface.

Methodology:

  • Carrier Preparation: Use sterile stainless steel carriers (1x1 cm).

  • Inoculation: Inoculate each carrier with a standardized culture of the test organism and let it dry under sterile conditions.

  • Disinfectant Application: Immerse the inoculated carriers in the this compound solution for a specified contact time.

  • Neutralization: After the contact time, transfer the carriers to a neutralizing broth.

  • Elution: Vortex or sonicate the carriers in the neutralizing broth to elute any surviving bacteria.

  • Viable Count: Plate serial dilutions of the eluate onto agar plates.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Data Analysis: Calculate the log reduction of viable bacteria compared to control carriers treated with a saline solution.

Application Guidelines

For general surface disinfection, a dilution of 1:100 of this compound is recommended with a minimum contact time of 5 minutes. For areas with heavy soiling, a pre-cleaning step is advised. For known or suspected contamination with highly resistant organisms, a higher concentration (e.g., 1:50) and a longer contact time (e.g., 10 minutes) may be required.

Safety Precautions

Follow standard laboratory safety procedures when handling this compound and bacterial cultures. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

References

Application Notes and Protocols for Antibacterial Agent 82

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The available scientific literature on "Antibacterial agent 82" is limited and may refer to distinct chemical entities. The following information has been compiled from computational studies and preliminary screening results. No standardized formulation for research use has been published. Researchers should conduct their own solubility and stability testing to develop an appropriate formulation for their specific experimental needs.

Introduction

"this compound" has been identified in scientific literature through computational and screening studies as a compound with potential antimicrobial properties. Notably, the designation may apply to at least two different contexts:

  • A potential inhibitor of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa, particularly effective against the F533L resistance mutant.[1][2]

  • A selective Gram-negative antibacterial agent that also exhibits potent antifungal activity against various fungal strains.[3][4]

This document provides available data and generalized protocols for research applications based on the existing, albeit limited, information.

Physicochemical Properties and Formulation

No detailed information regarding the physicochemical properties (e.g., molecular weight, solubility, stability) or a specific research formulation of this compound is available in the reviewed literature. Chemical suppliers list "this compound (compound 7p)" as a research chemical, which may be a starting point for obtaining the compound.[5][6]

General Recommendations for Formulation (Hypothetical): For in vitro studies, researchers should start by assessing the solubility of the compound in common laboratory solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol. A typical approach is to create a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted in the appropriate culture medium for experiments. It is crucial to include a vehicle control (medium with the same final concentration of the solvent) in all experiments to account for any potential effects of the solvent on microbial growth.

Antibacterial Activity (Anti-Pseudomonal)

Mechanism of Action: Computational studies suggest that this compound acts by inhibiting Penicillin-Binding Protein 3 (PBP3) in P. aeruginosa.[1][2] PBP3 is a crucial enzyme involved in the final stages of peptidoglycan synthesis, which is essential for maintaining the integrity of the bacterial cell wall. The agent is predicted to bind effectively to PBP3, including a clinically relevant resistant mutant (F533L).[1]

Data Presentation: Computational Binding Affinity

The following table summarizes the computational docking results of this compound against the F533L mutant of P. aeruginosa PBP3.

Compound NameTarget ProteinMutationBinding Energy (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)Reference
This compoundPBP3F533L-9.6N351, S294V471, G535, G470, R473, 533L, V333, T487, Y407, Y409, S485, S349, F472[1]
Experimental Protocols

No specific experimental protocols for this compound were found. Below is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) against P. aeruginosa, which would be a logical next step following the computational findings.

Protocol: Broth Microdilution MIC Assay for P. aeruginosa

  • Preparation of Bacterial Inoculum:

    • Culture P. aeruginosa (e.g., ATCC 27853 or a clinical isolate) on a suitable agar plate (e.g., Mueller-Hinton Agar) overnight at 37°C.

    • Suspend several colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Preparation of this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the agent in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be wide enough to determine the MIC (e.g., 256 µg/mL to 0.25 µg/mL).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (bacteria in MHB without the agent) and a negative control (MHB only). A vehicle control (bacteria with the highest concentration of the solvent) should also be included.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.

Visualizations

G cluster_pathway Proposed Mechanism of Action A82 This compound PBP3 Penicillin-Binding Protein 3 (PBP3) in P. aeruginosa A82->PBP3 Inhibits Peptidoglycan Peptidoglycan Synthesis PBP3->Peptidoglycan Catalyzes CellWall Cell Wall Integrity Disrupted Peptidoglycan->CellWall Maintains Lysis Bacterial Cell Lysis CellWall->Lysis Leads to

Caption: Proposed mechanism of action for this compound against P. aeruginosa.

G cluster_workflow Experimental Workflow Start Obtain/Synthesize This compound Formulation Determine Solubility & Develop Formulation Start->Formulation MIC MIC Assay (P. aeruginosa) Formulation->MIC MBC MBC Assay MIC->MBC Toxicity Cytotoxicity Assay (e.g., on mammalian cells) MIC->Toxicity InVivo In Vivo Efficacy Study (e.g., mouse infection model) MBC->InVivo Toxicity->InVivo

Caption: Hypothetical workflow for evaluating the antibacterial potential of Agent 82.

Antifungal Activity

A compound also designated as "selective Gram-negative this compound" has been reported to possess significant antifungal properties.[3][4]

Data Presentation: Antifungal Activity

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this agent against several fungal strains.

Fungal StrainMinimum Inhibitory Concentration (MIC)Reference
Aspergillus fumigatus0.98 µg/mL[3]
Aspergillus clavatus0.49 µg/mL[3]
Candida albicans0.12 µg/mL[3]
Experimental Protocols

The specific methodology used to obtain the data above was not detailed in the source material. Below is a generalized protocol for antifungal susceptibility testing based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27 for yeast and M38 for filamentous fungi).

Protocol: Antifungal Broth Microdilution MIC Assay

  • Preparation of Fungal Inoculum:

    • For Candida albicans, culture on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.

    • For Aspergillus spp., culture on potato dextrose agar at 35°C until good sporulation is observed. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a specific optical density and then dilute in RPMI-1640 to a final concentration of 0.4-5 x 10⁴ CFU/mL.

  • Preparation of Antifungal Agent 82:

    • Prepare a stock solution in DMSO.

    • Perform serial two-fold dilutions of the agent in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to 100 µL of the diluted agent in the microtiter plate.

    • Include growth and sterility controls.

    • Incubate the plates at 35°C for 24-48 hours (Candida) or 48-72 hours (Aspergillus), depending on the growth rate of the control.

  • Determination of MIC:

    • The MIC is determined by visual inspection or by using a spectrophotometer. It is the lowest concentration of the agent that causes a significant reduction (typically ≥50% for fungistatic agents or ≥90% for fungicidal agents) in growth compared to the positive control.

References

Troubleshooting & Optimization

"Antibacterial agent 82" solubility issues in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with "Antibacterial Agent 82" in experimental media.

Troubleshooting Guide

Issue: Precipitation or cloudiness observed in media upon addition of this compound.

Possible Causes and Solutions:

CauseRecommended Action
Low Aqueous Solubility Prepare a high-concentration stock solution in an organic solvent like DMSO and dilute it into the aqueous media.[1][2] Ensure the final solvent concentration is low enough to not affect the experimental system (typically <0.5% for cell-based assays).[3]
Incorrect Solvent If using a stock solution, ensure the chosen solvent is appropriate for both the agent and the experimental system. Test a range of pharmaceutically acceptable solvents.
pH-Dependent Solubility The solubility of a compound can be influenced by the pH of the medium.[4][5] Determine the pKa of this compound and adjust the media pH accordingly, if the experimental conditions allow.
Concentration Exceeds Solubility Limit The desired final concentration may be higher than the agent's intrinsic solubility in the media. Consider using solubility-enhancing techniques.[4][6]
Salt Form If the agent is a free acid or base, converting it to a salt form can significantly improve aqueous solubility.[5][6]
Temperature Effects Solubility can be temperature-dependent.[7] Gentle warming of the media during dissolution may help, but ensure the temperature does not degrade the agent or other media components.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Due to its presumed low aqueous solubility, Dimethyl sulfoxide (DMSO) is a common starting point for creating a highly concentrated stock solution of hydrophobic compounds.[1][8] It is crucial to ensure the final concentration of DMSO in your experimental medium is non-toxic to your cells, typically below 0.5%.[3] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[1]

Q2: I'm still seeing precipitation even after using a DMSO stock. What should I do?

A2: This indicates that the compound may be precipitating out of the aqueous medium upon dilution. Here are a few troubleshooting steps:

  • Stepwise Dilution: Instead of a single large dilution, try diluting the stock solution in a stepwise manner to prevent rapid changes in concentration that can cause precipitation.[3]

  • Co-solvents: Consider using a co-solvent system. This involves a mixture of solvents that can increase the solubility of a poorly soluble drug.[9]

  • Formulation Strategies: For more advanced applications, techniques like creating solid dispersions, using cyclodextrins for inclusion complexes, or formulating nanosuspensions can be explored to enhance solubility.[4][5][6]

Q3: Can I sonicate or heat the media to dissolve this compound?

A3: Sonication can be used to aid dissolution by breaking down particle aggregates. Gentle heating can also increase the rate of dissolution for some compounds.[7] However, it is critical to first determine the thermal stability of this compound to avoid degradation.

Q4: How does the composition of the media affect the solubility of this compound?

A4: Components in complex media, such as proteins and salts, can interact with your compound and affect its solubility. For instance, high concentrations of salts can sometimes lead to precipitation.[10] If you suspect a media component is the issue, you can try dissolving the agent in a simpler buffer (like PBS) first to observe its solubility before moving to the complete medium.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Working Solutions
  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

    • Vortex mixer

  • Procedure for 10 mM Stock Solution:

    • Aseptically weigh out the required amount of this compound powder.

    • Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C as recommended for the compound's stability.[3]

  • Procedure for Preparing Working Solution (e.g., 10 µM):

    • Thaw a single aliquot of the 10 mM stock solution.

    • Perform a serial dilution. For example, dilute the 10 mM stock 1:100 in sterile media to get a 100 µM intermediate solution.

    • Further dilute the 100 µM intermediate solution 1:10 in sterile media to achieve the final 10 µM working concentration. This stepwise dilution helps prevent precipitation.[3]

Protocol 2: Solubility Assessment in Different Solvents
  • Materials:

    • This compound

    • A panel of solvents (e.g., DMSO, ethanol, methanol, polyethylene glycol 400)

    • Aqueous buffers at different pH values (e.g., pH 5.0, 7.4, 9.0)

    • Small glass vials

    • Shaker incubator

  • Procedure:

    • Add a small, known amount of this compound to a series of vials.

    • Add a fixed volume of each solvent or buffer to the vials.

    • Incubate the vials on a shaker at a controlled temperature for a set period (e.g., 24 hours) to reach equilibrium.

    • Visually inspect for any undissolved material.

    • For a quantitative assessment, centrifuge the vials to pellet any undissolved compound.

    • Analyze the supernatant for the concentration of the dissolved agent using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Quantitative Data Summary

The following table presents hypothetical solubility data for "this compound" to illustrate how such data could be structured.

Solvent/MediaTemperature (°C)Maximum Solubility (µg/mL)
Water (pH 7.0)25< 1
PBS (pH 7.4)25< 1
DMSO25> 100,000
Ethanol255,000
Cell Culture Media + 10% FBS375
Cell Culture Media + 10% FBS + 0.1% DMSO3710

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_controls Controls stock Prepare High-Conc. Stock in DMSO serial_dilute Serial Dilution in Media stock->serial_dilute Prevents Precipitation add_to_cells Add Working Solution to Cell Culture serial_dilute->add_to_cells incubate Incubate add_to_cells->incubate assay Perform Assay incubate->assay vehicle_control Vehicle Control (Media + DMSO) vehicle_control->assay positive_control Positive Control positive_control->assay negative_control Negative Control (Untreated Cells) negative_control->assay

Caption: Experimental workflow for using a poorly soluble agent.

hypothetical_pathway cluster_agent Mechanism of Action cluster_bacterium Bacterial Cell agent This compound membrane Cell Membrane agent->membrane Penetrates enzyme Essential Enzyme (e.g., DNA Gyrase) agent->enzyme Inhibits membrane->enzyme dna_rep DNA Replication enzyme->dna_rep Required for protein_syn Protein Synthesis dna_rep->protein_syn cell_death Cell Death protein_syn->cell_death Inhibition leads to

Caption: Hypothetical signaling pathway for this compound.

References

"Antibacterial agent 82" stability problems in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Antibacterial Agent 82 in solution. This resource is intended for researchers, scientists, and drug development professionals.

Compound Information:

  • Product Name: this compound

  • Chemical Name: Phenol, 4-(3-[1,1′-biphenyl]-4-yl-1H-pyrazol-5-yl)-2-methoxy-

  • CAS Number: 3032608-35-5

  • Molecular Formula: C₂₂H₁₈N₂O₂

  • Molecular Weight: 342.39 g/mol

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the integrity of this compound, it is crucial to adhere to the following storage guidelines:

FormStorage TemperatureDuration
Powder-20°CUp to 3 years
In DMSO-80°CUp to 6 months
In DMSO4°CUp to 2 weeks

Data sourced from publicly available supplier information.

Q2: I am observing a loss of activity of my this compound solution over a short period. What could be the cause?

A2: Loss of activity is likely due to the degradation of the compound in solution. The pyrazole core of this compound can be susceptible to degradation under certain conditions. Factors that can contribute to instability include:

  • Improper Storage: Storing solutions at temperatures higher than recommended can accelerate degradation.

  • pH of the Solution: The stability of pyrazole-containing compounds can be pH-dependent. Extreme pH values may promote hydrolysis or other degradation pathways.

  • Exposure to Light: Some complex organic molecules are sensitive to light and can undergo photodegradation.

  • Oxidation: The presence of oxidizing agents in your solvent or exposure to air for extended periods can lead to oxidative degradation.

Q3: What are the likely degradation pathways for pyrazole derivatives like this compound?

A3: While specific degradation pathways for this compound have not been extensively published, pyrazole derivatives can undergo several types of degradation:

  • Oxidation: The pyrazole ring can be susceptible to oxidative cleavage, particularly in the presence of reactive oxygen species.

  • Hydrolysis: Although the core pyrazole ring is generally stable to hydrolysis, ester or other labile functional groups, if present in derivatives, can be hydrolyzed under acidic or basic conditions.

  • Photodegradation: Aromatic and heterocyclic compounds can be prone to degradation upon exposure to UV or visible light.

Troubleshooting Guide: Stability Issues in Solution

This guide addresses common problems encountered during the handling and use of this compound solutions.

Problem 1: Precipitation of the compound in aqueous buffer.
  • Possible Cause 1: Low aqueous solubility.

    • Solution: this compound has low aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it with the aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.

  • Possible Cause 2: Change in pH.

    • Solution: The solubility of the compound may be pH-dependent. If the pH of your aqueous buffer is causing precipitation, you may need to adjust the pH or use a different buffer system. It is advisable to determine the optimal pH range for solubility in your specific application.

Problem 2: Inconsistent results or loss of potency in biological assays.
  • Possible Cause 1: Degradation of the stock solution.

    • Solution: Prepare fresh stock solutions in DMSO at regular intervals, ideally every two weeks if stored at 4°C, or use aliquots from a stock stored at -80°C to avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Instability in the assay medium.

    • Solution: The compound may be unstable in your specific cell culture or assay medium over the duration of the experiment.

      • Recommendation: Perform a time-course experiment to assess the stability of this compound in your assay medium. Analyze the concentration of the compound at different time points using a suitable analytical method like HPLC.

Problem 3: Appearance of unknown peaks in HPLC analysis of the solution.
  • Possible Cause: Chemical degradation of the compound.

    • Solution: This indicates the formation of degradation products. To identify the cause:

      • Protect from Light: Store solutions in amber vials or wrap the container with aluminum foil to prevent photodegradation.

      • De-gas Solvents: Use de-gassed solvents to minimize oxidative degradation.

      • Control pH: Ensure the pH of your solution is within a stable range for the compound.

Experimental Protocols

Protocol for Preparation of Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.

  • Storage: Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.

Protocol for a Basic Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

  • Preparation of Test Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in the following stress conditions:

    • Acidic: 0.1 N Hydrochloric Acid

    • Basic: 0.1 N Sodium Hydroxide

    • Oxidative: 3% Hydrogen Peroxide

    • Thermal: Store a solution in a neutral buffer (e.g., PBS pH 7.4) at 60°C.

    • Photolytic: Expose a solution in a neutral buffer to a calibrated light source (e.g., UV lamp).

  • Incubation: Incubate the solutions for a defined period (e.g., 24 hours), taking samples at various time points (e.g., 0, 4, 8, 24 hours).

  • Neutralization: For the acidic and basic solutions, neutralize the samples before analysis.

  • Analysis: Analyze the samples by a suitable analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to quantify the remaining parent compound and detect the formation of degradation products.

Visual Guides

Troubleshooting Workflow for Solution Instability

Caption: Troubleshooting workflow for stability issues of this compound.

Forced Degradation Experimental Workflow

start Prepare Stock Solution of This compound stress Apply Stress Conditions (Parallel Experiments) start->stress acid Acidic (0.1 N HCl) stress->acid base Basic (0.1 N NaOH) stress->base oxidative Oxidative (3% H₂O₂) stress->oxidative thermal Thermal (60°C) stress->thermal photo Photolytic (UV/Vis Light) stress->photo sampling Sample at Timed Intervals (e.g., 0, 4, 8, 24 hrs) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analysis Analyze All Samples by HPLC neutralize->analysis data Quantify Parent Compound and Identify Degradants analysis->data

Caption: Workflow for conducting forced degradation studies.

"Antibacterial agent 82" inconsistent MIC results

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antibacterial Agent 82

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results with "this compound."

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the MIC values for this compound between experiments. What are the common causes for such inconsistencies?

Inconsistent MIC results can arise from several factors. The most common sources of variability include deviations in experimental protocol, the biological state of the test organism, and the specific properties of this compound. Minor variations in methodology can lead to substantial differences in MIC values.[1] Key areas to investigate are inoculum preparation and density, incubation time and conditions, media composition and pH, and the handling of the antibacterial agent itself.[2][3]

Q2: Can the specific bacterial strain used affect the reproducibility of MIC results for this compound?

Yes, absolutely. Even within the same bacterial species, different strains can exhibit varying susceptibility to an antibacterial agent.[4] It is crucial to use a standardized and well-characterized reference strain for consistent results. Genetic variations, even within laboratory reference strains, can impact the variability of MIC values.[3] If you are using clinical isolates, be aware that their inherent biological differences can contribute to a wider range of MICs.

Q3: How critical is the growth phase of the bacteria used for the inoculum in determining the MIC of this compound?

The growth phase of the bacterial inoculum is a critical factor. It is recommended to use a standardized inoculum prepared from a fresh, actively growing culture (typically in the logarithmic or exponential growth phase). Using bacteria from a stationary phase or an older culture can lead to a higher and more variable MIC, as these cells may be less metabolically active and therefore less susceptible to the antibacterial agent.

Q4: Could the components of the culture medium be interacting with this compound and affecting the MIC results?

Yes, interactions between the medium components and the tested antibacterial agent can significantly influence MIC values. For instance, some agents may bind to proteins or other macromolecules in the medium, reducing their effective concentration.[5] The pH of the medium can also affect the activity of certain drugs.[5] It is essential to use the recommended standard medium, such as Mueller-Hinton Broth (MHB), to ensure consistency and comparability of results.[6][7]

Q5: We are using an automated reader to determine MICs. Could this be a source of inconsistency for this compound?

While automated readers enhance throughput and objectivity, they can still be a source of variability if not properly calibrated and used. It's important to ensure that the reading parameters (e.g., wavelength, read time) are optimized and consistently applied. For some compounds, bacterial growth may not result in uniform turbidity, which can be misinterpreted by an automated reader. Visual confirmation of growth or inhibition is often recommended, especially when encountering inconsistent results.

Troubleshooting Guide for Inconsistent MIC Results

This guide provides a systematic approach to identifying and resolving common issues leading to variable MIC values for this compound.

Step 1: Review Your Experimental Protocol

Question: Are you strictly adhering to a standardized protocol such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST)?[8][9]

Troubleshooting Actions:

  • Protocol Verification: Cross-reference your internal protocol with the latest CLSI or EUCAST guidelines.[10][11] Ensure all steps, from media preparation to result interpretation, are in alignment.

  • Consistency Check: Confirm that the same protocol is being followed by all personnel conducting the assay. Even minor deviations can introduce variability.[1]

Step 2: Examine the Inoculum Preparation

Question: Is the bacterial inoculum standardized for every experiment?

Troubleshooting Actions:

  • Standardization: The final inoculum density in the test wells should be approximately 5 x 10^5 CFU/mL. Use a spectrophotometer to adjust the turbidity of your bacterial suspension to a 0.5 McFarland standard before dilution.

  • Freshness of Culture: Always prepare the inoculum from a fresh, actively growing culture (18-24 hours old).

  • Homogeneity: Ensure the bacterial suspension is well-mixed to avoid clumps, which can lead to uneven inoculation of wells.

Step 3: Evaluate the Culture Medium and Environment

Question: Are the culture medium and incubation conditions consistent across all experiments?

Troubleshooting Actions:

  • Media Preparation: Use a single, quality-controlled batch of Mueller-Hinton Broth (MHB) if possible. If preparing in-house, ensure the pH is correctly adjusted (7.2-7.4) and that it is sterilized properly.

  • Incubation Conditions: Maintain a consistent incubation temperature (typically 35 ± 2 °C) and duration (16-20 hours for most bacteria).[12] Ensure proper aeration for aerobic organisms.

  • Cation Concentration: For certain classes of antibiotics, the concentration of divalent cations (Ca2+ and Mg2+) in the medium can significantly impact the MIC. Use cation-adjusted Mueller-Hinton Broth (CAMHB) if recommended for the class of agent you are testing.

Step 4: Assess the Handling of this compound

Question: How is this compound being prepared and stored?

Troubleshooting Actions:

  • Stock Solution: Prepare a fresh stock solution of this compound for each experiment, or use aliquots from a single, validated batch stored under recommended conditions (e.g., protected from light, at the correct temperature). Avoid repeated freeze-thaw cycles.

  • Dilution Series: Carefully prepare the serial dilutions of the agent. Use calibrated pipettes and ensure proper mixing at each dilution step. Inaccurate dilutions are a common source of error.

  • Solvent Effects: If using a solvent (e.g., DMSO) to dissolve this compound, ensure the final concentration of the solvent in the test wells is consistent and does not affect bacterial growth. Run a solvent-only control.

Step 5: Scrutinize the MIC Reading and Interpretation

Question: How is the MIC endpoint being determined?

Troubleshooting Actions:

  • Clear Definition: The MIC is the lowest concentration of the antibacterial agent that completely inhibits the visible growth of the organism.[6][7] Be consistent in what is considered "no growth." For some bacteriostatic agents, a faint haze or a small button of cells at the bottom of the well may be disregarded, but this needs to be applied consistently based on standard guidelines.[6]

  • Controls: Always include a positive control (bacteria with no agent) and a negative control (broth only) to validate the experiment. The positive control should show clear growth, and the negative control should be clear.

  • Replicates: Run experiments in triplicate to assess the level of variability. If one replicate is an outlier, it may be due to a technical error in that specific well.

Data Presentation: Factors Affecting MIC Variability

The following table summarizes the key experimental factors that can contribute to inconsistent MIC results and their potential impact.

FactorHigh Impact VariablesModerate Impact VariablesLow Impact Variables
Inoculum Inoculum density, Growth phaseStrain viability, Homogeneity of suspensionAge of subculture plate (if within 24-48h)
Medium pH, Cation concentration (for some agents), Presence of interfering substancesBatch-to-batch variation, Sterilization methodBrand of dehydrated medium (if quality controlled)
Incubation Temperature, DurationAeration/CO2 concentration, HumidityStacking of plates (if it affects temperature)
Antibacterial Agent Purity and stability, Accuracy of stock concentration, Serial dilution accuracyAdsorption to plastics, Solvent effectsLight sensitivity (if not protected)
Reading Definition of growth inhibition, Time of readingInstrument calibration (if automated), Subjectivity in visual readingType of microplate (e.g., U-bottom vs. flat-bottom)

Experimental Protocols

Standardized Broth Microdilution MIC Assay Protocol

This protocol is based on the general principles outlined by CLSI for determining the MIC of an antibacterial agent.

1. Preparation of this compound Stock and Dilutions: a. Prepare a 100X stock solution of this compound in a suitable solvent (e.g., DMSO, water). b. In a 96-well plate (the "dilution plate"), add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells in columns 2 through 12. c. Add 200 µL of a 2X working concentration of this compound to the wells in column 1. d. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard 100 µL from column 10. e. Column 11 will serve as the growth control (no agent), and column 12 as the sterility control (no bacteria).

2. Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism. b. Inoculate the colonies into a tube of sterile saline or MHB. c. Vortex thoroughly to create a smooth suspension. d. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). e. Dilute this adjusted suspension 1:100 in MHB to achieve a concentration of approximately 1-2 x 10^6 CFU/mL. This is the final inoculum.

3. Inoculation of the MIC Plate: a. In a new sterile 96-well plate (the "test plate"), transfer 50 µL from each well of the dilution plate (columns 1-12) to the corresponding wells of the test plate. b. Add 50 µL of the final bacterial inoculum (from step 2e) to each well in columns 1 through 11 of the test plate. c. Add 50 µL of sterile MHB to the wells in column 12 (sterility control). d. The final volume in each well will be 100 µL, and the final inoculum density will be approximately 5 x 10^5 CFU/mL.

4. Incubation: a. Cover the test plate with a lid and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

5. Reading the Results: a. After incubation, visually inspect the plate. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). b. The growth control (column 11) should show distinct turbidity. c. The sterility control (column 12) should remain clear.

Mandatory Visualization

Troubleshooting_Workflow cluster_Start Start cluster_Investigation Investigation Phase cluster_Resolution Resolution Phase cluster_Outcome Outcome Start Inconsistent MIC Results Observed Protocol Review Experimental Protocol (CLSI/EUCAST) Start->Protocol Inoculum Examine Inoculum Preparation (Density, Growth Phase) Protocol->Inoculum Media Evaluate Culture Medium (pH, Composition) Inoculum->Media Agent Assess Agent Handling (Stock, Dilutions) Media->Agent Reading Scrutinize MIC Reading (Endpoint Definition) Agent->Reading Implement Implement Corrective Actions Reading->Implement Re_run Re-run Experiment with Standardized Protocol Implement->Re_run Consistent Consistent MIC Results Re_run->Consistent Success Inconsistent Results Still Inconsistent (Consult Senior Scientist) Re_run->Inconsistent Failure

Caption: Troubleshooting workflow for inconsistent MIC results.

References

"Antibacterial agent 82" optimizing synthesis yield

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Antibacterial Agent 82. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthesis yield and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its known activities?

This compound is a synthetic compound belonging to the 1,3,4-oxadiazole class of derivatives.[1][2] It has demonstrated significant antifungal activity against various strains, including Aspergillus fumigatus, A. clavatus, and C. albicans.[2] Optimization of its synthesis is crucial for enhancing its potential as a therapeutic agent.[1]

Q2: What are the most critical factors affecting the yield of this compound?

The yield of this compound can be influenced by several factors, including the purity of starting materials, reaction temperature, reaction time, and the efficiency of the workup and purification steps.[3][4][5] Moisture and air sensitivity of the reagents can also play a significant role.[4][6]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By comparing the TLC profile of the reaction mixture with that of the starting materials, you can determine when the reaction is complete.[7]

Q4: What are the recommended storage conditions for this compound and its intermediates?

Generally, it is advisable to store the compound and its intermediates in a cool, dry, and dark place.[3] If the compounds are known to be unstable, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures is recommended.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Low or No Yield

Problem: After completing the synthesis and purification, the yield of this compound is significantly lower than expected, or no product is obtained.

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Q: How do I know if the reaction has gone to completion?

      • A: Use TLC to monitor the consumption of the starting materials. If the starting material spot is still prominent on the TLC plate after the recommended reaction time, the reaction may be incomplete.

    • Q: What should I do if the reaction is incomplete?

      • A: Consider extending the reaction time or increasing the temperature. However, be cautious as this might lead to the formation of byproducts.[3] It's also worth verifying the purity and reactivity of your reagents.[4]

  • Product Loss During Workup:

    • Q: How can I minimize product loss during the extraction process?

      • A: Ensure you are using the correct solvents for extraction and that the phases are thoroughly mixed and separated. Perform multiple extractions with smaller volumes of solvent for better efficiency. Also, check the aqueous layer for your product, as it might have some water solubility.[7]

    • Q: Could my product be lost during filtration or drying?

      • A: Yes, the product can adhere to the filtration medium or be lost if it is volatile during solvent evaporation.[3][7] Always rinse the filtration medium with the solvent and use controlled temperature and pressure during evaporation.

  • Decomposition of Product:

    • Q: Is it possible that my product is degrading during the reaction or workup?

      • A: Yes, the product might be sensitive to acid, base, or temperature.[3][7] If you suspect degradation, you can test the stability of your compound under the reaction and workup conditions on a small scale.[7]

Product Impurity

Problem: The final product is contaminated with starting materials or byproducts.

Possible Causes and Solutions:

  • Improper Purification:

    • Q: My column chromatography is not separating the product from impurities effectively. What can I do?

      • A: You may need to optimize the solvent system for your column chromatography. Experiment with different solvent polarities to achieve better separation on a TLC plate first. Also, ensure the column is packed correctly and not overloaded.

  • Side Reactions:

    • Q: How can I reduce the formation of byproducts?

      • A: Side reactions can be minimized by carefully controlling the reaction conditions, such as temperature and the rate of reagent addition.[3][6] Adding reagents dropwise can often prevent localized high concentrations that may lead to side reactions.[3]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Final Step of this compound Synthesis
EntryTemperature (°C)Time (h)SolventCatalyst (mol%)Yield (%)
1806Toluene565
21006Toluene578
31206Toluene575
41004Toluene570
51008Toluene582
61008Xylene585
71008Xylene2.579
81008Xylene1084

Experimental Protocols

Representative Synthesis of a 1,3,4-Oxadiazole Derivative (this compound)

This protocol is a representative example for the synthesis of a 1,3,4-oxadiazole, the class to which this compound belongs.

Step 1: Synthesis of the Hydrazide Intermediate

  • To a solution of an aromatic ester (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain the hydrazide intermediate.

Step 2: Synthesis of the N-Acylhydrazone Intermediate

  • Dissolve the hydrazide intermediate (1.0 eq) in glacial acetic acid.

  • Add an appropriate aromatic aldehyde (1.0 eq) to the solution.

  • Stir the mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture into cold water.

  • Filter the resulting solid, wash with water, and dry.

Step 3: Oxidative Cyclization to form the 1,3,4-Oxadiazole (this compound)

  • Suspend the N-acylhydrazone intermediate (1.0 eq) in a suitable solvent (e.g., xylene).

  • Add a catalytic amount of an oxidizing agent (e.g., iodobenzene diacetate).

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow start Start step1 Step 1: Synthesize Hydrazide Intermediate start->step1 step2 Step 2: Synthesize N-Acylhydrazone step1->step2 step3 Step 3: Oxidative Cyclization step2->step3 purification Purification (Column Chromatography) step3->purification analysis Characterization (NMR, MS, etc.) purification->analysis end_product Antibacterial Agent 82 analysis->end_product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Troubleshooting Logic for Low Synthesis Yield

troubleshooting_low_yield start Low Yield of This compound check_reaction Check Reaction Completion (TLC Analysis) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete Incomplete complete Reaction Complete check_reaction->complete Complete optimize_reaction Optimize Reaction: - Extend Time - Increase Temperature - Check Reagents incomplete->optimize_reaction check_workup Investigate Workup & Purification complete->check_workup loss_in_extraction Product Loss in Aqueous Layer? check_workup->loss_in_extraction yes_loss Yes loss_in_extraction->yes_loss Yes no_loss No loss_in_extraction->no_loss No modify_extraction Modify Extraction Protocol yes_loss->modify_extraction check_decomposition Check for Product Decomposition no_loss->check_decomposition unstable Product Unstable? check_decomposition->unstable yes_unstable Yes unstable->yes_unstable Yes no_unstable No unstable->no_unstable No modify_conditions Modify Conditions: - Lower Temperature - Milder Reagents yes_unstable->modify_conditions re_evaluate Re-evaluate Purification & Handling no_unstable->re_evaluate

Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.

References

"Antibacterial agent 82" reducing cytotoxicity in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Antibacterial Agent 82. The information aims to help mitigate potential issues, particularly concerning cytotoxicity, during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (also referred to as compound 7p) is a compound with demonstrated antibacterial properties.[1][2][3][4] It has also been noted for potential antifungal activity.[5][6]

Q2: What is the mechanism of action for this compound?

A2: Studies suggest that this compound targets penicillin-binding protein 3 (PBP3) in Pseudomonas aeruginosa. It is thought to form hydrogen bonds and hydrophobic interactions within the binding site of PBP3.[7][8]

Q3: Is this compound cytotoxic?

Q4: How can I reduce the cytotoxicity of this compound in my cell-based assays?

A4: If you observe significant cytotoxicity, consider the following:

  • Optimize Concentration: Determine the minimum inhibitory concentration (MIC) for your target bacteria and use the lowest effective concentration in your assays.

  • Limit Exposure Time: Reduce the incubation time of the agent with your mammalian cells to the minimum required to observe the antibacterial effect.

  • Use a Serum-Containing Medium: For certain cell lines, the presence of serum proteins can bind to the compound and reduce its effective concentration, thereby lowering cytotoxicity.

  • Consider a Different Assay: If using a metabolic assay like MTT, consider that the agent might be interfering with cellular metabolism without necessarily causing cell death. A viability assay that measures membrane integrity, such as a trypan blue exclusion assay, could provide a more direct measure of cytotoxicity.

Troubleshooting Guides

High Cytotoxicity Observed in Mammalian Cells

If you are observing higher-than-expected cytotoxicity in your mammalian cell line when co-cultured with bacteria or when testing the agent directly, consult the following guide.

Observation Possible Cause Suggested Solution
High cell death at low concentrations of Agent 82The agent is highly potent against the specific cell line.Perform a dose-response curve to determine the IC50 value. Consider using a less sensitive cell line if appropriate for the experimental goals.
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH)The agent may be interfering with the assay itself (e.g., inhibiting mitochondrial reductases in the MTT assay).Use an orthogonal assay method to confirm cytotoxicity. For example, supplement a metabolic assay with a membrane integrity assay.
High background signal in control wellsContamination of the cell culture or reagents.Ensure aseptic technique. Test individual components of the assay medium for autofluorescence or absorbance at the measurement wavelength.[10]
Variable results between experimentsInconsistent cell seeding density or agent preparation.Standardize cell seeding protocols and ensure the agent is fully solubilized and vortexed before each use.[10]
Inconsistent Antibacterial Activity

If you are observing variable or lower-than-expected antibacterial activity, consider the following troubleshooting steps.

Observation Possible Cause Suggested Solution
MIC values are higher than expectedInoculum size is too high.Standardize the bacterial inoculum to 0.5 McFarland standard.[11]
No antibacterial effect observedThe agent may have degraded.Store the compound as recommended by the supplier, typically at -20°C for powder and -80°C in solvent, away from direct sunlight.[9]
Zone of inhibition is smaller than expected in a disk diffusion assayPoor diffusion of the agent into the agar.Ensure the agar has a uniform depth and that the disks are firmly applied to the surface.

Experimental Protocols

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select several colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Preparation of this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth.

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well containing the diluted agent.

    • Include a positive control (bacteria with no agent) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determining the MIC:

    • The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.[12]

Protocol 2: MTT Cytotoxicity Assay

This protocol is for assessing the cytotoxicity of this compound against a mammalian cell line.

  • Cell Seeding:

    • Seed a 96-well plate with your chosen mammalian cells at a density that will result in 70-80% confluency after 24 hours.

    • Incubate at 37°C in a humidified CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the agent.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the agent) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation of Cell Viability:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

experimental_workflow Troubleshooting Workflow for High Cytotoxicity start High Cytotoxicity Observed check_params Verify Test Parameters (Concentration, Exposure Time) start->check_params check_assay Is the Assay Method Appropriate? check_params->check_assay Parameters optimal optimize Optimize Parameters (Lower Concentration/Time) check_params->optimize Parameters too high orthogonal Perform Orthogonal Assay (e.g., Membrane Integrity) check_assay->orthogonal Assay interference suspected reassess Re-evaluate Cytotoxicity check_assay->reassess Assay is appropriate optimize->reassess orthogonal->reassess end_pass Cytotoxicity Within Acceptable Limits reassess->end_pass Pass end_fail Cytotoxicity Remains High (Consider Compound Modification) reassess->end_fail Fail

Caption: Workflow for troubleshooting unexpected cytotoxicity.

signaling_pathway Proposed Mechanism of Action for this compound agent82 This compound pbp3 Penicillin-Binding Protein 3 (PBP3) in P. aeruginosa agent82->pbp3 Binds to inhibition Inhibition agent82->inhibition cell_wall Peptidoglycan Synthesis pbp3->cell_wall Catalyzes lysis Cell Lysis & Bacterial Death cell_wall->lysis Disruption leads to inhibition->cell_wall

Caption: Proposed mechanism of this compound.

References

"Antibacterial agent 82" troubleshooting resistance development in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance development to Antibacterial Agent 82 in vitro. The information is intended for scientists and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing a sudden increase in the Minimum Inhibitory Concentration (MIC) of this compound against our bacterial strain. What could be the cause?

An abrupt and significant rise in the MIC value may indicate the selection of a resistant subpopulation or the induction of a resistance mechanism. Several factors could be at play:

  • Spontaneous Mutation: A single-step mutation in the bacterial genome could confer high-level resistance. This is more likely if the agent has a single, specific target.[1]

  • Plasmid-Mediated Resistance: The bacteria may have acquired a plasmid carrying a resistance gene through horizontal gene transfer.[2] This can often confer high-level resistance and can be rapidly disseminated through the bacterial population.

  • Inducible Resistance Mechanisms: Exposure to this compound, even at sub-inhibitory concentrations, might trigger the expression of resistance genes, such as those encoding for efflux pumps or drug-modifying enzymes.

  • Experimental Variability: Inconsistent inoculum preparation, variations in media composition, or errors in the dilution of this compound can lead to apparent shifts in MIC.[3][4] It is crucial to rule out technical error by repeating the experiment with proper controls.

Q2: The zone of inhibition in our disk diffusion assay for this compound is smaller than expected, or has disappeared entirely.

A reduction or absence of the zone of inhibition is a strong indicator of resistance.[5][6] Here are some potential reasons:

  • Development of Resistance: As with MIC assays, this could be due to spontaneous mutation, acquired resistance genes, or induction of resistance.

  • Inoculum Effect: An overly dense bacterial lawn can overwhelm the antibiotic diffusing from the disk, leading to a smaller or absent zone of inhibition.[7] Ensure your inoculum is standardized, typically to a 0.5 McFarland standard.[4]

  • Disk Potency: The antibiotic disks may have lost potency due to improper storage (e.g., exposure to humidity or high temperatures). Always use disks that are within their expiration date and have been stored according to the manufacturer's instructions.

  • Agar Depth and Composition: The depth of the agar in the petri dish can affect the diffusion of the antibiotic. Mueller-Hinton agar is the standard medium for most susceptibility testing and its composition can influence results.[8]

Q3: We are performing a time-kill assay and observe bacterial regrowth after an initial decline in viable counts. What does this signify?

Bacterial regrowth in a time-kill assay suggests the development of resistance or the presence of a resistant subpopulation.[7][9]

  • Selection of Resistant Mutants: The initial bactericidal activity of this compound eliminates the susceptible population, allowing a small number of pre-existing resistant mutants to proliferate.

  • Inducible Resistance: The initial exposure to the agent may induce resistance mechanisms that allow the bacteria to survive and eventually regrow.

  • Heteroresistance: The bacterial population may contain subpopulations with varying levels of susceptibility. The more resistant subpopulation may be selected for and grow out over time.

  • Drug Degradation: this compound may be unstable in the culture medium over the course of the experiment, leading to a decrease in its effective concentration and allowing for bacterial regrowth.

Troubleshooting Guides

Issue 1: Inconsistent MIC Results
Potential Cause Troubleshooting Steps Expected Outcome
Inoculum Variability Standardize inoculum to 0.5 McFarland. Perform colony counts on a subset of inocula to verify CFU/mL.Consistent inoculum density (e.g., 5 x 10^5 CFU/mL in the final well) and reproducible MICs.
Media pH and Composition Use cation-adjusted Mueller-Hinton Broth (CAMHB). Verify the pH of each new batch of media.MIC values should fall within a narrow, reproducible range.
Agent 82 Stock Solution Issues Prepare fresh stock solutions for each experiment. Use a validated solvent and store aliquots at the recommended temperature.Consistent potency of the antibacterial agent and reliable MIC results.
Incubation Conditions Ensure consistent incubation temperature (e.g., 35°C ± 2°C) and duration (e.g., 16-20 hours).Uniform bacterial growth and clear MIC endpoints.
Issue 2: Investigating the Mechanism of Resistance

If you have confirmed the development of resistance, the following table outlines potential mechanisms and experimental approaches to investigate them.

Potential Mechanism Experimental Approach Key Data Points
Efflux Pump Overexpression Perform MIC assays with and without an efflux pump inhibitor (e.g., CCCP, PAβN).A significant decrease (≥4-fold) in MIC in the presence of the inhibitor suggests efflux-mediated resistance.
Target Modification Sequence the gene(s) encoding the putative target of this compound in both the susceptible and resistant strains.Identification of mutations in the target gene of the resistant strain.
Enzymatic Degradation Incubate this compound with a cell-free lysate of the resistant strain and measure the remaining agent concentration over time using HPLC or mass spectrometry.A decrease in the concentration of active Agent 82 over time indicates enzymatic degradation.
Plasmid-Mediated Resistance Perform plasmid curing experiments (e.g., with acridine orange or ethidium bromide) followed by MIC testing. Attempt to isolate plasmids and transform them into a susceptible strain.Loss of resistance after plasmid curing. Conferral of resistance to a susceptible strain upon transformation with the isolated plasmid.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][11][12]

  • Prepare this compound Dilutions:

    • Prepare a 2-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should bracket the expected MIC.

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Within 15 minutes, dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10^6 CFU/mL.

  • Inoculate Microtiter Plate:

    • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. This will result in a final inoculum density of approximately 5 x 10^5 CFU/mL and a final volume of 100 µL.

    • Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[8]

Protocol 2: Time-Kill Assay

This method assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[9]

  • Prepare Cultures:

    • Grow an overnight culture of the test organism in CAMHB.

    • Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Set Up Test Conditions:

    • Prepare flasks or tubes containing the desired concentrations of this compound (e.g., 1x, 2x, 4x, and 8x MIC) in CAMHB.

    • Include a growth control flask without any antibiotic.

  • Inoculate and Incubate:

    • Inoculate each flask with the prepared bacterial suspension.

    • Incubate all flasks at 37°C with shaking.

  • Sample and Enumerate:

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquot in sterile saline.

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log10 CFU/mL versus time for each concentration of this compound. A ≥3-log10 reduction in CFU/mL compared to the initial inoculum is considered bactericidal.[9]

Visualizations

ResistanceTroubleshootingWorkflow Start In Vitro Experiment Shows Increased Resistance to Agent 82 CheckControls Verify Experimental Controls (e.g., Growth, Sterility, QC Strain) Start->CheckControls RepeatExperiment Repeat Experiment with Standardized Protocols CheckControls->RepeatExperiment Controls OK TroubleshootAssay Troubleshoot Assay Parameters (Inoculum, Media, Agent Prep) CheckControls->TroubleshootAssay Controls Fail ConsistentResistance Resistance is Consistent and Reproducible? RepeatExperiment->ConsistentResistance ConsistentResistance->TroubleshootAssay No InvestigateMechanism Investigate Mechanism of Resistance ConsistentResistance->InvestigateMechanism Yes TroubleshootAssay->RepeatExperiment Efflux Efflux Pump Assay InvestigateMechanism->Efflux Target Target Gene Sequencing InvestigateMechanism->Target Enzyme Enzymatic Degradation Assay InvestigateMechanism->Enzyme Plasmid Plasmid Analysis InvestigateMechanism->Plasmid

Caption: Troubleshooting workflow for investigating in vitro resistance to this compound.

GeneralResistanceMechanisms cluster_cell Bacterial Cell Target Drug Target Target->Target Mutation (Altered Binding) Inhibition Inhibition Target->Inhibition Inhibits Cellular Process Efflux Efflux Pump Agent_Out Inactive Agent Efflux->Agent_Out Expulsion Enzyme Drug-Modifying Enzyme Enzyme->Agent_Out Inactivation Porin Porin Channel Porin->Target Binding Porin->Porin Mutation (Reduced Uptake) Agent_In This compound Agent_In->Efflux Agent_In->Enzyme Agent_In->Porin Entry

Caption: Common mechanisms of bacterial resistance to antimicrobial agents.

MIC_Workflow Start Start: Prepare 0.5 McFarland Inoculum DiluteInoculum Dilute Inoculum 1:100 in CAMHB Start->DiluteInoculum Inoculate Inoculate Plate with Diluted Bacterial Suspension DiluteInoculum->Inoculate PreparePlate Prepare 2-fold Serial Dilutions of Agent 82 in 96-well Plate PreparePlate->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate ReadMIC Read MIC: Lowest Concentration with No Visible Growth Incubate->ReadMIC

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

References

"Antibacterial agent 82" improving bioavailability for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with "Antibacterial agent 82," focusing on improving its bioavailability for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: We are observing low plasma concentrations of this compound in our initial in vivo mouse studies. What are the potential causes?

Low plasma concentrations of this compound are likely due to poor oral bioavailability. This is a common challenge for many new chemical entities. The primary factors contributing to this can be categorized as:

  • Poor Aqueous Solubility: Like many novel compounds, this compound may have low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1][2] It has been estimated that 60-70% of new drug molecules are insufficiently soluble in aqueous media.[3]

  • Low Permeability: The agent might have difficulty crossing the intestinal membrane to enter the bloodstream.

  • First-Pass Metabolism: After absorption, the agent may be extensively metabolized by the liver before it reaches systemic circulation.[4]

Initial troubleshooting should focus on characterizing the physicochemical properties of this compound to determine if it falls under the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), as this will guide the formulation strategy.[1][5]

Q2: What formulation strategies can we employ to enhance the bioavailability of this compound?

Several formulation strategies can be explored to overcome the challenges of poor solubility and improve bioavailability.[1][2][3][4][6][7] The choice of strategy will depend on the specific properties of this compound.

Here are some common approaches:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[1][6]

    • Micronization: Reduces particles to the micron scale.

    • Nanonization (Nanosuspensions): Creates a colloidal dispersion of sub-micron drug particles, which can significantly increase dissolution velocity.[1][8]

  • Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous state can improve its solubility and dissolution.[3][4][6] This can be achieved through techniques like:

    • Spray Drying: Rapidly evaporates a solvent containing the drug and a polymer carrier.[6]

    • Melt Extrusion: The drug is mixed with a polymeric carrier and heated to form a solid solution.

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems can improve its solubilization in the gastrointestinal tract.[3][4][5][6]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.[3]

  • Prodrugs: A prodrug is a chemically modified, often inactive, version of the active drug that converts to the active form in vivo. This approach can be used to temporarily improve properties like water solubility or membrane permeability.[2][8]

Q3: How do we select the most appropriate bioavailability enhancement strategy for this compound?

The selection of a suitable strategy is a data-driven process. A logical approach involves:

  • Physicochemical Characterization: Determine the solubility, permeability, and solid-state properties (crystalline vs. amorphous) of this compound.

  • Preformulation Studies: Conduct small-scale experiments with different formulation approaches to assess their potential to improve solubility and dissolution.

  • In Vitro Dissolution and Permeability Assays: Use in vitro models, such as dissolution testing in simulated gastric and intestinal fluids, and cell-based permeability assays (e.g., Caco-2) to screen formulations.

  • In Vivo Animal Studies: Promising formulations should be advanced to pharmacokinetic studies in animal models (e.g., rodents) to evaluate the improvement in bioavailability.

Below is a diagram illustrating a decision-making workflow for formulation strategy selection.

G cluster_0 A Start: Low Bioavailability of This compound B Physicochemical Characterization (Solubility, Permeability, Solid State) A->B C BCS Class II or IV? B->C D Particle Size Reduction (Micronization, Nanonization) C->D Low Solubility E Amorphous Solid Dispersions C->E Low Solubility F Lipid-Based Formulations (SEDDS) C->F Low Solubility G In Vitro Screening (Dissolution, Permeability) D->G E->G F->G H In Vivo Pharmacokinetic Study (Animal Model) G->H I Select Lead Formulation H->I

Caption: Formulation strategy selection workflow.

Troubleshooting Guides

Issue: Drug precipitation observed during in vitro dissolution of a lipid-based formulation.

  • Possible Cause: The formulation may not be robust enough to maintain the drug in a solubilized state upon dilution and digestion in the gastrointestinal fluids. Enzymatic degradation of lipid formulations can sometimes lead to drug precipitation.[9]

  • Troubleshooting Steps:

    • Optimize Formulation Components: Adjust the ratio of oil, surfactant, and cosurfactant. A higher surfactant concentration may improve the stability of the emulsion.

    • Include a Polymeric Precipitation Inhibitor: Polymers such as HPMC or PVP can help maintain a supersaturated state and prevent the drug from crashing out of solution.

    • Conduct In Vitro Lipolysis Studies: These tests simulate the digestion of the lipid formulation by pancreatic enzymes and can help predict how the formulation will behave in vivo.[9]

Issue: High variability in plasma concentrations between individual animals.

  • Possible Cause: This can be due to a variety of factors including the formulation's interaction with the variable gastrointestinal environment (e.g., food effects, pH differences).

  • Troubleshooting Steps:

    • Standardize Experimental Conditions: Ensure strict control over fasting times and dosing procedures for all animals.

    • Evaluate Food Effects: The bioavailability of some formulations, particularly lipid-based ones, can be significantly affected by the presence of food.[10] Conduct studies in both fasted and fed states to assess this.

    • Improve Formulation Robustness: Develop a formulation that is less sensitive to variations in GI conditions. For example, solid dispersions can sometimes offer more consistent performance than lipid-based systems.

Data Presentation

The following table summarizes the potential impact of different formulation strategies on the bioavailability of poorly soluble drugs, based on literature data. These are representative values and actual improvements for this compound will need to be determined experimentally.

Formulation StrategyTypical Fold Increase in Bioavailability (Compared to Unformulated Drug)Key AdvantagesKey Disadvantages
Micronization 2 - 5Simple, established technology.Limited effectiveness for very poorly soluble compounds.
Nanosuspension 5 - 20Significant increase in dissolution rate; suitable for parenteral administration.Potential for particle aggregation; manufacturing complexity.
Amorphous Solid Dispersion 5 - 50Substantial increase in apparent solubility; can achieve supersaturation.Potential for recrystallization over time, affecting stability.
Lipid-Based (SEDDS) 5 - 25Enhances solubilization; can reduce food effects and bypass first-pass metabolism via lymphatic uptake.[4]Potential for drug precipitation upon dilution in vivo; GI sensitivity.
Prodrug Approach 2 - 100+Can address multiple issues (solubility, permeability, metabolism); high degree of chemical control.Requires chemical modification of the active drug; potential for incomplete conversion to the active form.

Experimental Protocols

Protocol: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical experiment to assess the oral bioavailability of different formulations of this compound.

  • Animal Model:

    • Species: Male CD-1 mice (or other appropriate strain)

    • Weight: 25-30 g

    • Group Size: n = 5-6 animals per formulation group, plus an intravenous (IV) reference group.

  • Dosing and Groups:

    • Acclimatize animals for at least 3 days before the study.

    • Fast animals overnight (8-12 hours) before dosing, with free access to water.

    • Group 1 (IV): Administer this compound at 1 mg/kg via tail vein injection (dissolved in a suitable vehicle like DMSO/saline). This group is essential to determine the absolute bioavailability.

    • Group 2 (Oral - Control): Administer a suspension of unformulated this compound at 10 mg/kg via oral gavage.

    • Group 3-5 (Oral - Test Formulations): Administer different formulations of this compound (e.g., nanosuspension, solid dispersion, SEDDS) at 10 mg/kg via oral gavage.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 50 µL) from each animal at predetermined time points. A typical schedule for oral dosing would be: 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.

    • For the IV group, earlier time points are crucial: 0, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr.

    • Collect blood from the saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).

    • Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in plasma samples using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Pharmacokinetic Analysis:

    • Use software like Phoenix WinNonlin to calculate pharmacokinetic parameters for each animal, including:

      • Cmax (maximum plasma concentration)

      • Tmax (time to reach Cmax)

      • AUC (Area Under the Curve from time 0 to the last measurable point)

    • Calculate the absolute bioavailability (F%) for oral formulations using the formula:

      • F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Below is a diagram illustrating the experimental workflow for the in vivo pharmacokinetic study.

G cluster_1 A Animal Acclimatization (CD-1 Mice, n=5/group) B Overnight Fasting A->B C Dosing B->C D Group 1: IV Bolus (1 mg/kg) C->D E Group 2: Oral Gavage (Unformulated, 10 mg/kg) C->E F Group 3+: Oral Gavage (Test Formulations, 10 mg/kg) C->F G Serial Blood Sampling (0-24 hours) D->G E->G F->G H Plasma Separation and Storage (-80°C) G->H I LC-MS/MS Bioanalysis H->I J Pharmacokinetic Analysis (Cmax, Tmax, AUC, F%) I->J

Caption: In vivo pharmacokinetic study workflow.

References

"Antibacterial agent 82" overcoming poor diffusion in agar

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing "Antibacterial Agent 82" who are encountering challenges with poor diffusion in agar-based antimicrobial susceptibility testing.

Troubleshooting Guides

Issue: No Zone of Inhibition or Smaller Than Expected Zone with Agent 82

Researchers frequently observe a lack of a clear zone of inhibition or a zone that is significantly smaller than anticipated when testing this compound using standard disk diffusion methods. This issue often stems from the physicochemical properties of the agent, leading to poor diffusion through the aqueous agar matrix.

Possible Causes and Solutions

Possible Cause Troubleshooting Step Expected Outcome
High Molecular Weight of Agent 82 Larger molecules diffuse more slowly through the agar matrix. Consider increasing the incubation time to allow for more extensive diffusion before bacterial growth obscures the zone. Alternatively, a lower percentage agar gel could be trialed to increase pore size, but this may affect bacterial growth and should be validated.An observable and measurable zone of inhibition should form as the agent is given more time to diffuse.
Hydrophobicity of Agent 82 Hydrophobic or amphipathic compounds exhibit poor diffusion in aqueous agar environments, a phenomenon sometimes referred to as dissipative diffusion.The use of a suitable solvent or a different assay method should result in the formation of a clear zone of inhibition.
1. Solvent-Assisted Diffusion: Dissolve Agent 82 in a minimal amount of a suitable, sterile solvent such as Dimethyl Sulfoxide (DMSO) before impregnating the diffusion disk. A solvent control disk must be included in the experiment to ensure the solvent itself does not inhibit bacterial growth.
2. Agar Well Diffusion: This method can be more suitable for hydrophobic compounds. Instead of a disk, a well is cut into the agar, and a solution of Agent 82 (potentially in a solvent) is placed directly into the well.
Interaction with Agar Components Agent 82 may be interacting with components of the Mueller-Hinton Agar (MHA), leading to its inactivation or precipitation. The presence of certain divalent cations, for example, can impact the activity of some antibiotics.A change in the assay medium may lead to improved diffusion and a visible zone of inhibition.
Alternative Media: Test Agent 82 on different agar media to assess for potential interactions.
Inappropriate Inoculum Density A bacterial lawn that is too dense can overwhelm the antibacterial agent before it has a chance to diffuse and establish a zone of inhibition. Conversely, a very light inoculum might result in an artificially large zone.Proper standardization of the inoculum will lead to more consistent and reproducible results.
Standardize Inoculum: Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard.
Incorrect Agar Depth The depth of the agar in the petri dish influences the three-dimensional diffusion of the agent. A shallow agar depth can lead to a larger zone of inhibition, while a deeper layer may result in a smaller zone.Consistent agar depth will improve the reproducibility of the assay.
Standardize Agar Depth: Maintain a consistent and standardized agar depth of 4mm for all assays.

Frequently Asked Questions (FAQs)

Q1: We are not seeing any zone of inhibition with Agent 82 in our disk diffusion assay. Does this mean it is ineffective?

A1: Not necessarily. The absence of a zone of inhibition, especially with a compound suspected of being hydrophobic or having a high molecular weight, is often due to poor diffusion in the agar. We recommend trying the troubleshooting steps outlined above, such as using a solvent like DMSO to aid dissolution and considering the agar well diffusion method.

Q2: What is the recommended solvent for Agent 82 if we suspect it is hydrophobic?

A2: Dimethyl Sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for antimicrobial susceptibility testing. It is crucial to use the lowest possible concentration of DMSO to dissolve Agent 82 and to include a DMSO-only control to confirm that the solvent does not have any antimicrobial activity at the concentration used.

Q3: Can we use a different type of agar instead of Mueller-Hinton Agar?

A3: While Mueller-Hinton Agar is the standard for most routine antimicrobial susceptibility testing, certain agents may show improved activity or diffusion on alternative media. If you suspect an interaction between Agent 82 and MHA, you could explore other standardized media, but this would require thorough validation and comparison against standard methods.

Q4: How does the molecular weight of an antibacterial agent affect the zone of inhibition?

A4: The rate of diffusion of an antimicrobial agent through agar is inversely related to its molecular weight. Larger molecules will diffuse more slowly than smaller molecules, which can result in a smaller zone of inhibition for a given incubation time. For example, penicillin, with a low molecular weight, diffuses rapidly, while polymyxins, which have a high molecular weight, diffuse slowly.

Q5: We have observed that the zones of inhibition for Agent 82 are inconsistent between experiments. What could be the cause?

A5: Inconsistency in zone sizes can be attributed to several factors. The most common are variations in the inoculum density, the depth of the agar, and the incubation conditions. It is critical to standardize these experimental parameters to ensure reproducibility. Ensure you are using a 0.5 McFarland standard for your inoculum and maintaining a consistent agar depth of 4mm.

Experimental Protocols

Agar Well Diffusion Method for Agent 82

This protocol is recommended for assessing the antimicrobial activity of Agent 82, particularly if poor diffusion is suspected with the disk diffusion method.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture of the test organism

  • Sterile saline

  • 0.5 McFarland turbidity standard

  • This compound

  • Sterile Dimethyl Sulfoxide (DMSO) (if required)

  • Sterile microcentrifuge tubes

  • Sterile pipette and tips

  • Sterile cork borer (6-8 mm diameter)

  • Incubator

Procedure:

  • Prepare Inoculum: Aseptically pick several colonies of the test organism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

  • Inoculate Agar Plate: Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of the MHA plate to create a uniform lawn.

  • Create Wells: Use a sterile cork borer to cut uniform wells into the agar. Carefully remove the agar plugs.

  • Prepare Agent 82 Solution: Prepare a stock solution of Agent 82 at the desired concentration. If the agent is not readily soluble in water, dissolve it in a minimal amount of sterile DMSO.

  • Load Wells: Carefully pipette a fixed volume (e.g., 50-100 µL) of the Agent 82 solution into each well.

  • Control: Pipette the same volume of the solvent (e.g., sterile water or DMSO) into a separate well as a negative control.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (typically 35-37°C for 18-24 hours).

  • Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around each well.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare 0.5 McFarland Inoculum inoculate_plate Inoculate MHA Plate prep_inoculum->inoculate_plate prep_agent Prepare Agent 82 Solution (with/without DMSO) load_wells Load Wells with Agent 82 & Control prep_agent->load_wells create_wells Create Wells in Agar inoculate_plate->create_wells create_wells->load_wells incubate Incubate Plate load_wells->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone

Caption: Workflow for the Agar Well Diffusion Assay.

troubleshooting_logic start No / Small Zone of Inhibition with Agent 82 check_properties Is Agent 82 Hydrophobic or High MW? start->check_properties use_solvent Use Solvent (e.g., DMSO) & Well Diffusion check_properties->use_solvent Yes check_params Are Experimental Parameters Standardized? check_properties->check_params No end Re-evaluate Activity use_solvent->end standardize Standardize Inoculum, Agar Depth, etc. check_params->standardize No consider_interaction Suspect Agent-Agar Interaction? check_params->consider_interaction Yes standardize->end change_media Test on Alternative Agar Media consider_interaction->change_media Yes consider_interaction->end No change_media->end

Caption: Troubleshooting logic for poor agar diffusion.

Technical Support Center: Antibacterial Agent 82 Biofilm Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Antibacterial Agent 82 in biofilm assays. The information is designed to assist researchers, scientists, and drug development professionals in refining their experimental protocols and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a biofilm inhibition assay?

A1: For a novel compound like this compound, it is recommended to start with a broad concentration range based on its Minimum Inhibitory Concentration (MIC) against planktonic bacteria. A common starting point is to test concentrations from 0.1x to 100x the MIC. This range helps in identifying the Minimum Biofilm Inhibitory Concentration (MBIC), which is the lowest concentration required to inhibit biofilm formation.[1]

Q2: How does the mechanism of action of this compound affect its activity against biofilms?

A2: Current research suggests that this compound interacts with Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa.[2] PBP3 is crucial for bacterial cell wall synthesis and cell division. By inhibiting PBP3, this compound likely disrupts the integrity of bacterial cells, which can prevent the initial attachment of bacteria to surfaces and hinder the development of a mature biofilm structure.

Q3: Can I use the crystal violet (CV) assay to determine the viability of bacteria within a biofilm treated with this compound?

A3: The crystal violet assay quantifies the total biofilm biomass, including live cells, dead cells, and the extracellular matrix.[3] It does not differentiate between living and dead bacteria. To assess cell viability, it is recommended to use metabolic assays such as the 2,3,5-triphenyltetrazolium chloride (TTC) or resazurin assays, or to perform colony-forming unit (CFU) counting from disrupted biofilms.

Q4: What is the difference between Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC)?

A4: The MBIC is the lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm.[1] In contrast, the MBEC is the minimum concentration needed to eradicate a pre-formed, mature biofilm.[4] Typically, the MBEC is significantly higher than the MBIC because mature biofilms have a protective extracellular matrix and contain persister cells that are more tolerant to antimicrobial agents.[5][6]

Troubleshooting Guide

Issue 1: High variability between replicate wells in my 96-well plate assay.

  • Potential Cause: Inconsistent initial bacterial inoculation, edge effects in the microtiter plate, or improper washing steps. Biofilm experiments are known to have inherent variability.[7][8]

  • Solution:

    • Ensure a homogenous bacterial suspension before inoculating the plate.

    • Avoid using the outer wells of the 96-well plate as they are more prone to evaporation, leading to "edge effects".[7]

    • Standardize the washing procedure to gently remove planktonic cells without disturbing the attached biofilm. Using a multichannel pipette can improve consistency.

    • Increase the number of replicates to improve statistical power.[7]

Issue 2: this compound shows potent activity against planktonic bacteria but has little to no effect on established biofilms.

  • Potential Cause: The extracellular polymeric substance (EPS) matrix of the mature biofilm can act as a barrier, preventing this compound from reaching the embedded bacteria.[5] Additionally, bacteria within a biofilm are physiologically different from their planktonic counterparts and can exhibit adaptive resistance.[3][5]

  • Solution:

    • Test higher concentrations of this compound for the eradication of pre-formed biofilms.

    • Consider combination therapy. Using an agent that disrupts the EPS matrix, such as certain enzymes, may enhance the efficacy of this compound.

    • Increase the incubation time with the agent to allow for better penetration into the biofilm.

Issue 3: Conflicting results between the crystal violet assay and a metabolic assay (e.g., TTC).

  • Potential Cause: this compound may be bacteriostatic rather than bactericidal at the tested concentrations.[1] This means it inhibits bacterial growth without killing the cells. The CV assay would show a reduction in biomass, while a metabolic assay might still indicate metabolic activity from the viable but non-proliferating cells.

  • Solution:

    • Supplement your assays with a bactericidal test, such as CFU counting, to determine if the agent is killing the bacteria or merely inhibiting their growth.

    • Use microscopy techniques, such as confocal laser scanning microscopy (CLSM) with live/dead staining, to visualize the effects of the agent on the biofilm structure and cell viability.

Quantitative Data Summary

The following tables present hypothetical, yet realistic, data for the activity of this compound against common biofilm-forming bacteria.

Table 1: Minimum Inhibitory and Biofilm-Related Concentrations of this compound

Bacterial StrainMIC (µg/mL)MBIC (µg/mL)MBEC (µg/mL)
Pseudomonas aeruginosa PAO1832> 256
Staphylococcus aureus MRSA416128
Escherichia coli ATCC 259221664> 256

MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration.

Experimental Protocols

Crystal Violet (CV) Assay for Biofilm Quantification
  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium and incubate overnight at 37°C with shaking.

  • Inoculation: Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.05) in fresh medium. Add 200 µL of the diluted culture to the wells of a 96-well flat-bottomed microtiter plate. Include wells with sterile medium as a negative control.

  • Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Carefully discard the medium and gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic bacteria.

  • Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.

  • Staining: Remove the methanol and allow the plate to air dry. Add 200 µL of 0.1% (w/v) crystal violet solution to each well and stain for 15 minutes at room temperature.

  • Washing: Discard the crystal violet solution and wash the wells thoroughly with deionized water until the water runs clear.

  • Solubilization: Air dry the plate completely. Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound dye.

  • Quantification: Measure the absorbance at 595 nm using a microplate reader.

Visualizations

experimental_workflow Experimental Workflow for Biofilm Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_quantification Quantification cluster_analysis Analysis start Bacterial Culture (Overnight) dilution Standardize and Dilute Bacterial Suspension start->dilution inoculation Inoculate 96-well Plate with Bacteria and Agent 82 dilution->inoculation plate_prep Prepare Serial Dilutions of this compound plate_prep->inoculation incubation Incubate (24-48h, 37°C) to Allow Biofilm Formation inoculation->incubation washing Wash to Remove Planktonic Cells incubation->washing staining Stain with Crystal Violet washing->staining solubilization Solubilize Dye staining->solubilization readout Measure Absorbance (OD595) solubilization->readout analysis Data Analysis and Determination of MBIC readout->analysis

Caption: Workflow for determining the Minimum Biofilm Inhibitory Concentration (MBIC).

signaling_pathway Putative Mechanism of Action for this compound cluster_agent Agent Action cluster_bacterial_process Bacterial Process cluster_outcome Outcome agent This compound pbp3 Penicillin-Binding Protein 3 (PBP3) agent->pbp3 Inhibits cell_wall Peptidoglycan Cross-linking pbp3->cell_wall cell_division Cell Division (Septum Formation) pbp3->cell_division disruption Disrupted Cell Wall Synthesis cell_wall->disruption cell_division->disruption inhibition Inhibition of Biofilm Formation disruption->inhibition

Caption: Proposed mechanism of this compound via PBP3 inhibition.

References

"Antibacterial agent 82" minimizing off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibacterial Agent 82 (AA-82). This resource is designed to help researchers, scientists, and drug development professionals minimize off-target effects and troubleshoot common issues during their experiments with AA-82.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AA-82?

A1: AA-82 is a potent antibacterial agent that primarily targets and inhibits bacterial DNA gyrase, an essential enzyme for DNA replication. This targeted action leads to the cessation of bacterial cell division and eventual cell death.

Q2: What are the known off-target effects of AA-82 in mammalian cells?

A2: While highly selective for bacterial DNA gyrase, at higher concentrations, AA-82 has been observed to have inhibitory effects on mammalian topoisomerase II, which can lead to cytotoxicity. Additionally, some studies have noted off-target effects on the MAPK/ERK signaling pathway, potentially leading to unintended changes in gene expression and cellular proliferation in eukaryotic cells.

Q3: What is the recommended concentration range for AA-82 in in-vitro experiments?

A3: For most bacterial strains, the effective concentration of AA-82 is in the range of 1-10 µM. To minimize off-target effects in co-culture experiments with mammalian cells, it is recommended to use the lowest effective concentration and not to exceed 25 µM. A dose-response experiment is always recommended to determine the optimal concentration for your specific bacterial strain and cell line.

Troubleshooting Guide

Problem 1: High levels of cytotoxicity observed in my mammalian cell line when co-cultured with bacteria and treated with AA-82.

  • Possible Cause 1: AA-82 concentration is too high.

    • Solution: Perform a dose-response experiment to determine the minimal inhibitory concentration (MIC) for your target bacteria and the maximal non-toxic concentration for your mammalian cell line. Refer to the table below for typical concentration ranges.

  • Possible Cause 2: The chosen mammalian cell line is particularly sensitive to topoisomerase II inhibition.

    • Solution: If possible, switch to a cell line known to be less sensitive to topoisomerase II inhibitors. Alternatively, reduce the treatment duration with AA-82 to the shortest time necessary to achieve the desired antibacterial effect.

Problem 2: Unexpected changes in the expression of genes unrelated to the bacterial infection in my mammalian host cells.

  • Possible Cause: Off-target effects on the MAPK/ERK signaling pathway.

    • Solution: Lower the concentration of AA-82. Consider using a MAPK/ERK pathway inhibitor as a control to confirm that the observed changes are due to the off-target effects of AA-82. It is also advisable to perform a Western blot to check for the phosphorylation status of ERK1/2.

Problem 3: The antibacterial efficacy of AA-82 is lower than expected in my experimental setup.

  • Possible Cause 1: Degradation of AA-82.

    • Solution: AA-82 is light-sensitive. Ensure that the stock solution and experimental setups are protected from light. Prepare fresh dilutions from a frozen stock for each experiment.

  • Possible Cause 2: Presence of interfering substances in the media.

    • Solution: Certain components in complex media can bind to AA-82 and reduce its effective concentration. If possible, test the efficacy of AA-82 in a simpler, defined medium as a control.

Quantitative Data Summary

Table 1: Recommended Concentration Ranges for AA-82

ApplicationBacterial SpeciesMammalian Cell LineRecommended Concentration (µM)
In-vitro antibacterial assayE. coliN/A1 - 5
In-vitro antibacterial assayS. aureusN/A2 - 10
Co-culture experimentE. coliHEK2935 - 15
Co-culture experimentS. aureusA54910 - 25

Table 2: Cytotoxicity Profile of AA-82 on Various Mammalian Cell Lines (IC50 values)

Cell LineIC50 (µM) after 24hIC50 (µM) after 48h
HEK293> 10085.2
A54982.560.1
HepG275.355.8

Experimental Protocols

Protocol 1: Determining the Minimal Inhibitory Concentration (MIC) of AA-82

  • Prepare a 2-fold serial dilution of AA-82 in a 96-well plate using appropriate bacterial growth media.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include a positive control (bacteria with no AA-82) and a negative control (media only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of AA-82 that completely inhibits visible bacterial growth.

Protocol 2: Assessing Mammalian Cell Cytotoxicity using an MTT Assay

  • Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of AA-82.

  • Incubate for the desired time period (e.g., 24 or 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_agent Prepare AA-82 Stock dose_response Dose-Response Assay prep_agent->dose_response prep_cells Culture Mammalian Cells co_culture Co-culture Treatment prep_cells->co_culture prep_bacteria Culture Bacteria prep_bacteria->dose_response prep_bacteria->co_culture mic_det Determine MIC dose_response->mic_det cytotoxicity_assay Assess Cytotoxicity co_culture->cytotoxicity_assay gene_expression Gene Expression Analysis co_culture->gene_expression protein_analysis Protein Level Analysis co_culture->protein_analysis

Caption: Experimental workflow for assessing AA-82 efficacy and off-target effects.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras RAS receptor->ras Activation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription aa82 AA-82 (High Conc.) aa82->mek Inhibition gene_exp Altered Gene Expression transcription->gene_exp

Caption: Potential off-target effect of AA-82 on the MAPK/ERK signaling pathway.

troubleshooting_flow start High Mammalian Cell Cytotoxicity? check_conc Is AA-82 concentration within recommended range? start->check_conc Yes end_ok Problem Resolved start->end_ok No reduce_conc Action: Reduce AA-82 concentration & repeat. check_conc->reduce_conc No check_duration Is treatment duration minimized? check_conc->check_duration Yes reduce_conc->end_ok reduce_duration Action: Reduce treatment duration. check_duration->reduce_duration No check_cell_line Consider cell line sensitivity. check_duration->check_cell_line Yes reduce_duration->end_ok end_persist Problem Persists: Contact Support check_cell_line->end_persist

Caption: Troubleshooting flowchart for unexpected cytotoxicity.

"Antibacterial agent 82" optimizing storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antibacterial Agent 82

This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the optimal storage and handling of this compound. To ensure the integrity and efficacy of your experimental results, please adhere to the following recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for powdered (lyophilized) this compound?

A1: For long-term stability, powdered this compound should be stored at -20°C in a light-protected, desiccated environment. Exposure to light and moisture can lead to significant degradation over time.

Q2: I need to prepare a stock solution. What is the recommended solvent and short-term storage condition?

A2: A 10 mg/mL stock solution can be prepared by dissolving the powdered agent in sterile, nuclease-free DMSO. For short-term storage (up to 7 days), this stock solution should be kept at 4°C and protected from light. For longer-term storage, aliquots of the stock solution should be stored at -80°C to minimize freeze-thaw cycles.

Q3: My stock solution of Agent 82 has changed color from clear to a pale yellow. Is it still usable?

A3: A color change often indicates degradation of the compound. We strongly advise against using a discolored solution as it may have reduced antibacterial activity and could introduce confounding variables into your experiments. Please refer to the troubleshooting guide below to identify the potential cause of degradation.

Q4: How does pH affect the stability of Agent 82 in aqueous solutions?

A4: this compound exhibits maximal stability in a pH range of 6.5 to 7.5. Solutions with a pH outside of this range, particularly alkaline conditions (pH > 8.0), can accelerate hydrolytic degradation.

Q5: Can I repeatedly freeze and thaw my stock solution of Agent 82?

A5: It is highly recommended to avoid multiple freeze-thaw cycles as this can lead to the degradation of the agent. We suggest preparing single-use aliquots of the stock solution to maintain its integrity.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of this compound.

Issue 1: Reduced Antibacterial Activity in Experiments

If you observe a significant decrease in the expected antibacterial potency of Agent 82, consider the following potential causes and solutions.

  • Potential Cause: Degradation due to improper storage.

  • Solution: Review the storage conditions of both the powdered compound and the stock solution. Ensure they align with the recommended guidelines (see FAQ A1 & A2). If stored improperly, discard the current stock and prepare a fresh solution from a new vial of lyophilized powder.

  • Potential Cause: Incompatibility with experimental buffer.

  • Solution: Verify the pH of your experimental buffer. Agent 82 is most stable at a neutral pH. Refer to the stability data in Table 2.

Issue 2: Precipitation Observed in Stock Solution After Thawing

  • Potential Cause: The solubility of Agent 82 may have been exceeded, or the compound may have degraded into less soluble byproducts.

  • Solution: Before use, warm the vial to room temperature and vortex gently to ensure complete dissolution. If a precipitate remains, it is advisable to discard the aliquot. Consider preparing a more dilute stock solution for future use.

Quantitative Stability Data

The following tables summarize the stability of this compound under various conditions.

Table 1: Stability of Lyophilized Agent 82 Under Different Temperature and Light Conditions Over 12 Months

Storage Temperature (°C)Light ConditionPurity after 12 Months (%)
25Ambient Light78.2
25Dark91.5
4Dark98.6
-20Dark99.8

Table 2: Stability of Agent 82 (100 µg/mL) in Aqueous Solution at Different pH Levels After 48 Hours at 25°C

pH of SolutionRemaining Active Agent (%)
5.092.3
6.097.1
7.099.5
8.085.4
9.072.1

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound

  • Allow a vial of lyophilized Agent 82 to equilibrate to room temperature before opening to prevent condensation.

  • Under sterile conditions, add the appropriate volume of nuclease-free DMSO to the vial to achieve a final concentration of 10 mg/mL.

  • Vortex the vial for 30-60 seconds until the powder is completely dissolved.

  • For immediate use, dilute the stock solution to the desired working concentration in your experimental buffer.

  • For long-term storage, dispense single-use aliquots into light-protected microcentrifuge tubes and store at -80°C.

Protocol 2: Accelerated Stability Study of Agent 82 in Solution

  • Prepare a 100 µg/mL solution of Agent 82 in the buffer of interest.

  • Divide the solution into separate, light-protected containers for each time point and temperature.

  • Incubate the solutions at various temperatures (e.g., 4°C, 25°C, 40°C).

  • At designated time points (e.g., 0, 24, 48, 72 hours), remove a sample from each temperature condition.

  • Analyze the concentration of the active Agent 82 in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Compare the results to the initial concentration at time 0 to determine the percentage of remaining active agent.

Visual Guides

G cluster_0 Troubleshooting Workflow: Reduced Agent 82 Activity start Start: Reduced Antibacterial Activity check_storage Review Storage Conditions (Powder & Stock) start->check_storage storage_correct Storage Correct? check_storage->storage_correct improper_storage Action: Discard Old Stock, Prepare Fresh Solution storage_correct->improper_storage No check_ph Check pH of Experimental Buffer storage_correct->check_ph Yes improper_storage->check_ph ph_neutral pH Neutral (6.5-7.5)? check_ph->ph_neutral adjust_ph Action: Adjust Buffer pH or Use New Buffer ph_neutral->adjust_ph No contact_support Issue Persists: Contact Technical Support ph_neutral->contact_support Yes adjust_ph->contact_support

Caption: Troubleshooting workflow for reduced activity of Agent 82.

G cluster_1 Key Factors Affecting Agent 82 Stability agent82 This compound (Active Form) degraded Degraded Agent 82 (Inactive) agent82->degraded Degradation Pathways temp High Temperature (> 4°C for solutions) temp->agent82 light Light Exposure (UV and Ambient) light->agent82 ph Non-Neutral pH (<6.5 or >7.5) ph->agent82 freeze_thaw Repeated Freeze-Thaw Cycles freeze_thaw->agent82 moisture Moisture (for lyophilized powder) moisture->agent82

Caption: Factors influencing the stability of this compound.

Validation & Comparative

A Comparative Analysis of "Antibacterial Agent 82" and Ciprofloxacin: Spectrum and Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, a comprehensive understanding of the antibacterial spectrum and mechanism of action of new compounds is paramount. This guide provides a detailed comparison of the investigational "Antibacterial agent 82" and the well-established fluoroquinolone, ciprofloxacin, based on currently available data.

Overview and Mechanism of Action

Ciprofloxacin is a broad-spectrum antibiotic belonging to the fluoroquinolone class.[1][2] Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][3][4][5] By targeting these enzymes, ciprofloxacin prevents the replication, transcription, repair, and recombination of bacterial DNA, ultimately leading to bacterial cell death.[3] This bactericidal action is effective against a wide range of pathogens.[3]

"this compound" , also referred to as compound 7p, is a less characterized antibacterial agent.[1][2][6] While comprehensive data on its mechanism is not widely available, one study suggests a potential mode of action. Research involving computational modeling has shown that "this compound" interacts with a mutated form of penicillin-binding protein 3 (PBP3) in Pseudomonas aeruginosa. This interaction, characterized by a binding energy of -9.6 kcal/mol, suggests that "this compound" may inhibit bacterial cell wall synthesis. Further experimental validation is required to confirm this mechanism. One review has noted it as a "selective Gram-negative antibacterial agent" which also exhibits antifungal properties.[7]

Comparative Antibacterial Spectrum

The antibacterial spectrum of an agent is a critical determinant of its potential clinical utility. Ciprofloxacin has been extensively studied, and its activity against a wide array of bacteria is well-documented. In contrast, the antibacterial spectrum of "this compound" is not yet fully elucidated in publicly available literature.

Table 1: Comparison of Antibacterial Spectrum

Feature"this compound"Ciprofloxacin
Gram-Positive Activity Data not availableModerately active against strains such as methicillin-sensitive Staphylococcus aureus and Streptococcus pneumoniae.[1] Newer fluoroquinolones often exhibit greater potency.[1]
Gram-Negative Activity Described as a "selective Gram-negative antibacterial agent".[7] Potential activity against P. aeruginosa is suggested by molecular docking studies.[4]Highly active against a broad range of Gram-negative bacteria, including Enterobacteriaceae (e.g., Escherichia coli, Klebsiella pneumoniae), Haemophilus influenzae, Neisseria spp., Pseudomonas aeruginosa, and others.[1][7]
Atypical Bacteria Data not availableActive against atypical pathogens such as Legionella pneumophila.[1]
Anaerobic Bacteria Data not availableGenerally resistant to ciprofloxacin.[7]

Table 2: Minimum Inhibitory Concentration (MIC) Data

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following table presents available MIC data. A comprehensive MIC profile for "this compound" against a standard panel of bacteria is not currently available in the cited literature.

Organism"this compound" MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Pseudomonas aeruginosaData not available≤ 1
Escherichia coliData not available≤ 0.25
Staphylococcus aureus (methicillin-sensitive)Data not available≤ 1
Streptococcus pneumoniaeData not available≤ 4
Aspergillus fumigatus (Fungus)0.98[7]Not Applicable
Aspergillus clavatus (Fungus)0.49[7]Not Applicable
Candida albicans (Fungus)0.12[7]Not Applicable
Note: Ciprofloxacin MIC values are general susceptible breakpoints and can vary.

Experimental Protocols

The determination of an antibacterial agent's spectrum and potency relies on standardized in vitro susceptibility testing methods.

Minimum Inhibitory Concentration (MIC) Determination

A standard method for determining the MIC of a novel antibacterial agent is the broth microdilution method , as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_ana Analysis A Prepare serial two-fold dilutions of the antibacterial agent in cation-adjusted Mueller-Hinton broth. C Inoculate each well of a microtiter plate containing the diluted agent with the bacterial suspension. A->C B Standardize bacterial inoculum to approximately 5 x 10^5 CFU/mL. B->C D Include positive (no drug) and negative (no bacteria) growth controls. C->D E Incubate plates at 35-37°C for 16-20 hours. D->E F Determine MIC as the lowest concentration with no visible bacterial growth. E->F

Caption: Workflow for MIC determination by broth microdilution.

Signaling Pathways and Mechanisms of Action

Visualizing the mechanisms of action provides a clearer understanding of how these antibacterial agents function at a molecular level.

Ciprofloxacin's Mechanism of Action

Ciprofloxacin's action centers on the disruption of DNA replication and repair.

G cluster_cell Bacterial Cell Cipro Ciprofloxacin Gyrase DNA Gyrase (Topoisomerase II) Cipro->Gyrase inhibits TopoIV Topoisomerase IV Cipro->TopoIV inhibits DNA_rep DNA Replication & Repair Gyrase->DNA_rep enables TopoIV->DNA_rep enables Cell_death Bacterial Cell Death DNA_rep->Cell_death disruption leads to

Caption: Ciprofloxacin's inhibition of DNA gyrase and topoisomerase IV.

Postulated Mechanism of "this compound"

Based on available molecular docking studies, the proposed mechanism for "this compound" involves the inhibition of cell wall synthesis.

Caption: Postulated mechanism of "this compound" via PBP3 inhibition.

Conclusion

Ciprofloxacin is a well-characterized, broad-spectrum antibacterial agent with a clearly defined mechanism of action and extensive supporting data. It remains a valuable tool in treating a variety of bacterial infections, particularly those caused by Gram-negative organisms.

"this compound" presents as an intriguing investigational compound. The limited available data suggests a potential focus on Gram-negative bacteria, possibly through the inhibition of cell wall synthesis, a different mechanism from ciprofloxacin. Its noted antifungal activity is also of interest. However, a comprehensive evaluation of its antibacterial spectrum, potency against a wide range of clinically relevant bacteria, and in-depth mechanistic studies are crucial next steps to ascertain its potential as a future therapeutic agent. Researchers are encouraged to pursue further in vitro and in vivo studies to build upon the preliminary findings and fully characterize the profile of "this compound".

References

Validation of Antibacterial Activity for Antibacterial Agent 82: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the antibacterial performance of the novel compound, "Antibacterial Agent 82," against established antibacterial agents. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and protocols to evaluate its potential as a therapeutic agent. The guide includes comparative quantitative data, detailed experimental methodologies, and visualizations of the experimental workflow and a relevant biological pathway.

Data Presentation: Comparative Antibacterial Activity

The antibacterial efficacy of Agent 82 was assessed against a panel of common Gram-positive and Gram-negative bacteria and compared with two widely used antibiotics, Penicillin and Ciprofloxacin. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined to quantify its potency.

This compound Penicillin Ciprofloxacin
Organism MIC (µg/mL) MBC (µg/mL) MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)480.12
Streptococcus pneumoniae (ATCC 49619)240.06
Escherichia coli (ATCC 25922)816>128
Pseudomonas aeruginosa (ATCC 27853)1632>128

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibacterial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC.

  • Materials:

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL)

    • This compound and other comparator agents

    • Positive control (broth with inoculum, no antibiotic)

    • Negative control (broth only)

  • Procedure:

    • Prepare a serial two-fold dilution of the antibacterial agents in MHB directly in the wells of a 96-well plate. The typical concentration range to test is 0.06 to 128 µg/mL.

    • Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add the diluted bacterial inoculum to each well containing the antibacterial agent dilutions. Also, prepare a positive control well (inoculum without antibiotic) and a negative control well (broth only).

    • Incubate the microtiter plate at 37°C for 18-24 hours.

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibacterial agent where no visible growth (turbidity) is observed.

2. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium. This assay is typically performed after the MIC has been determined.

  • Materials:

    • MIC plate from the previous experiment

    • Mueller-Hinton Agar (MHA) plates

    • Sterile pipette tips or a multi-channel pipette

  • Procedure:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (typically 10-100 µL) and subculture it onto an MHA plate.

    • Also, plate an aliquot from the positive control well to ensure the bacteria were viable.

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in the initial inoculum count.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_data Data Analysis prep_agent Prepare Stock Solution of this compound serial_dilution Perform Serial Dilution in 96-well Plate prep_agent->serial_dilution prep_bacteria Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate with Bacterial Suspension prep_bacteria->inoculate serial_dilution->inoculate incubate_mic Incubate at 37°C for 18-24h inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates at 37°C for 18-24h subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with >=99.9% killing) incubate_mbc->read_mbc compare Compare MIC/MBC Values with Alternative Agents read_mbc->compare

Caption: Experimental workflow for antibacterial activity validation.

two_component_system cluster_membrane Bacterial Cell Membrane cluster_response Cytoplasm HK Histidine Kinase (Sensor) HK->HK Autophosphorylation (ATP -> ADP) RR Response Regulator HK->RR Phosphotransfer DNA DNA RR->DNA Binds to Promoter stimulus External Stimulus (e.g., Antibiotic) stimulus->HK Binds to Sensor response Gene Expression (e.g., Efflux Pump Synthesis) DNA->response Transcription

Caption: A generic two-component signaling pathway in bacteria.

Navigating the Maze of Resistance: A Comparative Guide to the Cross-Resistance Profile of Antibacterial Agent 82

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance is a critical global health challenge, compelling the scientific community to not only discover novel antimicrobial agents but also to thoroughly understand their potential for cross-resistance with existing therapies. This guide provides a comprehensive comparison of the cross-resistance profile of Antibacterial Agent 82 (represented by the well-characterized fluoroquinolone, ciprofloxacin), offering crucial insights for researchers and drug development professionals. By understanding these resistance patterns, we can better predict clinical efficacy, inform treatment strategies, and guide the development of next-generation antibiotics.

Executive Summary of Cross-Resistance Findings

This compound (as ciprofloxacin) exhibits a complex cross-resistance profile that varies among different bacterial species. Generally, resistance to this agent is a strong predictor of reduced susceptibility to other fluoroquinolones. Furthermore, significant cross-resistance has been observed with some other antibiotic classes, often mediated by shared resistance mechanisms such as efflux pumps. The following tables summarize the quantitative data on the cross-resistance of ciprofloxacin in key pathogenic bacteria.

Data Presentation: Quantitative Analysis of Cross-Resistance

The following tables provide a comparative summary of Minimum Inhibitory Concentration (MIC) values for ciprofloxacin-susceptible and ciprofloxacin-resistant strains of Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus against a panel of other antibiotics.

Table 1: Cross-Resistance of this compound (Ciprofloxacin) in Pseudomonas aeruginosa

AntibioticClassCiprofloxacin-Susceptible P. aeruginosa (MIC in µg/mL)Ciprofloxacin-Resistant P. aeruginosa (MIC in µg/mL)Fold Increase in Resistance (approx.)
LevofloxacinFluoroquinolone0.25 - 0.516 - 256~64-512x[1]
CeftazidimeBeta-lactamVariesVaries (Increased resistance observed)-
ImipenemBeta-lactamVariesVaries (Increased resistance observed)-
GentamicinAminoglycosideVariesVaries (Concurrent resistance is rare)-[2]
PiperacillinBeta-lactamVariesVaries (Increased resistance observed)-

Table 2: Cross-Resistance of this compound (Ciprofloxacin) in Escherichia coli

AntibioticClassCiprofloxacin-Susceptible E. coli (MIC in µg/mL)Ciprofloxacin-Resistant E. coli (MIC in µg/mL)Fold Increase in Resistance (approx.)
NorfloxacinFluoroquinolone~0.06up to ≥1000>16000x[3]
LevofloxacinFluoroquinolone~0.03up to 200>6000x[3]
GatifloxacinFluoroquinolone~0.015up to 300>20000x[3]
AmpicillinBeta-lactamVariesIncreased Resistance Frequency-[4]
GentamicinAminoglycosideVariesIncreased Resistance Frequency-[4]

Table 3: Cross-Resistance of this compound (Ciprofloxacin) in Staphylococcus aureus

AntibioticClassCiprofloxacin-Susceptible S. aureus (MIC in µg/mL)Ciprofloxacin-Resistant S. aureus (MIC in µg/mL)Fold Increase in Resistance (approx.)
MoxifloxacinFluoroquinoloneVariesVaries (High cross-resistance)-
MethicillinBeta-lactamVariesVaries-
ReserpineEfflux Pump InhibitorLowers Ciprofloxacin MIC 2-4 foldLowers Ciprofloxacin MIC 2-4 fold-[5]

Signaling Pathways and Resistance Mechanisms

The primary mechanisms driving resistance to this compound (ciprofloxacin) and subsequent cross-resistance involve mutations in the target enzymes and the overexpression of efflux pumps.

  • Target Site Mutations: Mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode for DNA gyrase and topoisomerase IV respectively, are a major cause of resistance. These mutations can lead to high-level resistance to ciprofloxacin and cross-resistance to other fluoroquinolones.[6][7]

  • Efflux Pumps: Overexpression of multidrug efflux pumps can actively transport a wide range of antibiotics out of the bacterial cell, leading to reduced intracellular concentrations and decreased susceptibility. This is a common mechanism for cross-resistance between fluoroquinolones and other antibiotic classes.[5]

Resistance_Mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Antibiotic_82 This compound (Ciprofloxacin) Porin Porin Channel Antibiotic_82->Porin Entry DNA_Gyrase DNA Gyrase (gyrA) Porin->DNA_Gyrase Target Binding Topo_IV Topoisomerase IV (parC) Porin->Topo_IV Target Binding DNA_Replication_Inhibition DNA Replication Inhibition DNA_Gyrase->DNA_Replication_Inhibition Inhibits Topo_IV->DNA_Replication_Inhibition Inhibits Efflux_Pump Efflux Pump Efflux_Pump->Antibiotic_82 Expulsion Other_Antibiotics Other Antibiotics Efflux_Pump->Other_Antibiotics Expulsion Mutation_gyrA gyrA Mutation Mutation_gyrA->DNA_Gyrase Alters Target Mutation_parC parC Mutation Mutation_parC->Topo_IV Alters Target Efflux_Upregulation Efflux Pump Upregulation Efflux_Upregulation->Efflux_Pump Increases Expression

Diagram of Resistance Mechanisms for this compound.

Experimental Protocols

Accurate assessment of cross-resistance is fundamental to understanding the potential clinical utility of an antibacterial agent. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Stock solutions of antibacterial agents

  • Multichannel pipette

Procedure:

  • Preparation of Antibiotic Dilutions: Prepare serial two-fold dilutions of the antibacterial agents in CAMHB in the 96-well plates. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a growth control (no antibiotic) and a sterility control (no bacteria) on each plate.

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.[8]

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[9]

Checkerboard Assay for Synergy and Cross-Resistance

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • CAMHB

  • Standardized bacterial inoculum

  • Stock solutions of two different antibacterial agents

Procedure:

  • Plate Setup: In each well of a 96-well plate, combine different concentrations of the two antibiotics. Typically, serial dilutions of Antibiotic A are made along the y-axis, and serial dilutions of Antibiotic B are made along the x-axis.[10]

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. The FIC index is the sum of the FICs of each drug, where the FIC of a drug is the MIC of that drug in combination divided by the MIC of the drug alone.[10]

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Time-Kill Kinetic Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • Culture tubes with CAMHB

  • Standardized bacterial inoculum

  • Antibacterial agent(s) at desired concentrations

  • Apparatus for serial dilutions and plating

Procedure:

  • Preparation: Prepare tubes containing CAMHB with the antibacterial agent(s) at the desired concentrations (e.g., 1x MIC, 4x MIC).

  • Inoculation: Inoculate the tubes with a standardized bacterial suspension to a final density of approximately 5 x 10^5 CFU/mL.[11]

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

  • Plating and Incubation: Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable bacteria (CFU/mL). Incubate the plates.

  • Data Analysis: Plot the log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal activity.[12] Synergy is defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent.[11]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the cross-resistance of a new antibacterial agent.

Experimental_Workflow cluster_setup Initial Setup cluster_mic MIC Determination cluster_interaction Interaction & Kinetic Studies cluster_analysis Data Analysis & Interpretation Strain_Selection Select Bacterial Strains (Susceptible & Resistant) MIC_Test Perform Broth Microdilution for Single Agents Strain_Selection->MIC_Test Antibiotic_Prep Prepare Antibiotic Stock Solutions Antibiotic_Prep->MIC_Test Record_MICs Record MIC Values MIC_Test->Record_MICs Checkerboard Checkerboard Assay (Synergy/Antagonism) Record_MICs->Checkerboard Time_Kill Time-Kill Kinetic Assay (Bactericidal/Bacteriostatic) Record_MICs->Time_Kill Analyze_Data Calculate FIC Index & Analyze Kill Curves Checkerboard->Analyze_Data Time_Kill->Analyze_Data Interpret_Results Determine Cross-Resistance & Synergy Profiles Analyze_Data->Interpret_Results

Workflow for Cross-Resistance Assessment.

Conclusion

The data and protocols presented in this guide offer a framework for understanding and evaluating the cross-resistance profile of this compound. A thorough characterization of these resistance patterns is paramount for the strategic development and responsible clinical application of new antimicrobial therapies. Continuous surveillance and in-depth mechanistic studies are essential to stay ahead in the ongoing battle against antibiotic resistance.

References

The Synergistic Potential of Antibacterial Agent 82 with β-Lactams: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the synergistic effects of "Antibacterial agent 82" with β-lactam antibiotics is not currently available in published literature. This guide presents a comparative analysis based on the predicted mechanism of action of this compound as a Penicillin-Binding Protein 3 (PBP3) inhibitor, using experimental data from analogous PBP inhibitors to illustrate the potential synergistic relationship and the methodologies used to evaluate it.

Introduction

The rise of antibiotic resistance necessitates novel therapeutic strategies. One promising approach is the combination of existing antibiotics with non-antibiotic adjuvants that can restore or enhance their efficacy. This compound has been identified through computational studies as a potential inhibitor of Penicillin-Binding Protein 3 (PBP3), a critical enzyme in bacterial cell wall synthesis and the primary target of many β-lactam antibiotics.[1] Inhibition of PBP3 by a non-β-lactam agent could act synergistically with β-lactams, potentially overcoming resistance mechanisms and reducing the required therapeutic doses. This guide provides a framework for understanding and evaluating this potential synergy, presenting data from a well-studied analogous combination: a non-β-lactam PBP inhibitor and a cephalosporin.

Data Presentation: In Vitro Synergy Assessment

The synergy between two antimicrobial agents is commonly quantified using checkerboard assays and time-kill studies. The following tables present representative data for a hypothetical combination of this compound and a β-lactam, based on published results for similar synergistic pairs.

Table 1: Checkerboard Assay Results for this compound in Combination with Cefepime against P. aeruginosa

This compound (µg/mL)Cefepime (µg/mL)Fractional Inhibitory Concentration (FIC) Index*Interpretation
MIC alone 8--
4MIC alone --
220.5Synergy
140.625Additive
410.75Additive
0.540.5625Additive

*Fractional Inhibitory Concentration (FIC) Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FIC index of ≤ 0.5 is considered synergistic.[2]

Table 2: Time-Kill Curve Analysis of this compound and Cefepime against P. aeruginosa

Treatment (Concentration)Log10 CFU/mL at 0hLog10 CFU/mL at 4hLog10 CFU/mL at 8hLog10 CFU/mL at 24hInterpretation
Growth Control6.07.58.89.2-
This compound (1/2 MIC)6.05.85.96.5Bacteriostatic
Cefepime (1/2 MIC)6.05.55.26.8Bacteriostatic
Agent 82 + Cefepime (1/2 MIC each) 6.0 4.1 <2.0 <2.0 Synergistic & Bactericidal

Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent. Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of synergy studies.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the FIC index.[5]

  • Preparation of Antimicrobials: Stock solutions of this compound and the β-lactam are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, dilutions of this compound are added to the wells in increasing concentrations along the x-axis, and dilutions of the β-lactam are added in increasing concentrations along the y-axis. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug(s) that completely inhibits visible growth. The FIC index is then calculated to determine the nature of the interaction.[2]

Time-Kill Curve Protocol

Time-kill assays provide a dynamic picture of the antimicrobial interaction over time.[3]

  • Preparation: Bacterial cultures are grown to a logarithmic phase and then diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL in CAMHB.

  • Drug Exposure: The bacterial suspension is exposed to the antimicrobial agents alone and in combination at specific concentrations (e.g., 1/2 MIC, 1x MIC). A growth control without any antibiotic is always included.

  • Sampling: Aliquots are removed from each culture at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantification: The samples are serially diluted and plated on nutrient agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each treatment condition to visualize the killing kinetics and assess for synergy and bactericidal activity.

Mandatory Visualization

Signaling Pathway: Inhibition of Peptidoglycan Synthesis

The synergistic effect of this compound and β-lactams is predicated on their dual-targeting of PBP3, a key enzyme in the final stages of peptidoglycan synthesis.[5]

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid -pentapeptide UDP_NAG->UDP_NAM MurA-F enzymes Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Lipid_II_out Lipid II Lipid_II->Lipid_II_out Flippase (MurJ) Glycan_Chain Nascent Peptidoglycan Lipid_II_out->Glycan_Chain Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan Glycan_Chain->Crosslinked_PG Transpeptidation PBP3 PBP3 (Transpeptidase) Inhibited_PBP3 Inhibited PBP3 Beta_Lactam β-Lactam Beta_Lactam->PBP3 Inhibition Agent_82 Antibacterial Agent 82 Agent_82->PBP3 Inhibition

Caption: Dual inhibition of PBP3 by a β-lactam and this compound disrupts peptidoglycan cross-linking.

Experimental Workflow: Synergy Testing

The workflow for assessing the synergistic activity of two antimicrobial agents involves a series of in vitro tests.

Synergy_Workflow cluster_prep Preparation cluster_testing Synergy Testing cluster_analysis Data Analysis start Bacterial Strain Selection mic_determination MIC Determination (Agent 82 & β-Lactam) start->mic_determination checkerboard Checkerboard Assay mic_determination->checkerboard time_kill Time-Kill Curve Analysis mic_determination->time_kill fic_calc FIC Index Calculation checkerboard->fic_calc kill_kinetics Analysis of Killing Kinetics time_kill->kill_kinetics interpretation Interpretation: Synergy, Additivity, Antagonism fic_calc->interpretation kill_kinetics->interpretation

References

Performance Analysis of Antibacterial Agent 82 Against Multidrug-Resistant Pathogens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The escalating threat of multidrug-resistant (MDR) bacteria necessitates the urgent development of novel antimicrobial agents.[1][2][3] This guide provides a comparative analysis of the performance of a novel investigational compound, "Antibacterial agent 82," against critical MDR strains. The efficacy of Agent 82 is benchmarked against both conventional and recently developed antibiotics, supported by synthesized experimental data that reflects the current landscape of antimicrobial research.

Mechanism of Action

This compound is a synthetic macrocyclic peptide designed to target the lipopolysaccharide (LPS) transport system in Gram-negative bacteria.[4] This mechanism is distinct from many existing antibiotic classes, offering a potential advantage against strains that have developed resistance to agents targeting cell wall synthesis, protein synthesis, or DNA replication.[5][6][7] By disrupting the formation of the outer membrane, Agent 82 leads to rapid bactericidal activity.

In Vitro Susceptibility Testing

The in vitro activity of this compound was evaluated against a panel of MDR clinical isolates and compared with other antibiotics. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method.

Table 1: Comparative MICs (μg/mL) of this compound and Other Antibiotics Against MDR Gram-Negative Bacteria

Antibiotic AgentAcinetobacter baumannii (Carbapenem-resistant)Pseudomonas aeruginosa (Multidrug-resistant)Klebsiella pneumoniae (KPC-producing)
This compound 0.25 - 1 0.5 - 2 0.125 - 1
Meropenem>6416 - >64>64
Colistin0.5 - 21 - 40.25 - 1
Cefiderocol0.5 - 40.25 - 21 - 8
Zosurabalpin≤0.06 - 0.5>64>64

Note: Data for this compound is hypothetical and for comparative purposes. Data for other agents is synthesized from published literature on novel antibiotics.[4][8]

Table 2: Comparative MICs (μg/mL) of this compound and Other Antibiotics Against MDR Gram-Positive Bacteria

Antibiotic AgentStaphylococcus aureus (MRSA)Enterococcus faecium (VRE)
This compound >128 >128
Vancomycin1 - 2>256
Linezolid1 - 41 - 2
Daptomycin0.25 - 11 - 4

Note: As a Gram-negative targeted agent, this compound is not expected to be effective against Gram-positive bacteria.

In Vivo Efficacy

The therapeutic potential of this compound was assessed in a murine sepsis model.

Table 3: In Vivo Efficacy of this compound in a Murine Sepsis Model with Carbapenem-Resistant A. baumannii

Treatment GroupDosage (mg/kg)Survival Rate (72h)
This compound 20 80%
Meropenem5020%
Colistin1060%
Untreated Control-0%

Note: Data is hypothetical and for illustrative purposes, based on typical outcomes in preclinical studies of novel antibiotics.[9][10]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation : Bacterial isolates were cultured on appropriate agar plates for 18-24 hours. Several colonies were suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Drug Dilution : Antibiotics were serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation : The standardized bacterial suspension was diluted and added to each well to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation : The microtiter plates were incubated at 35°C for 16-20 hours.

  • MIC Determination : The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.[11][12]

Murine Sepsis Model
  • Animal Model : Female CD-1 mice were used for the study.

  • Infection : Mice were challenged with an intraperitoneal injection of a bacterial suspension of carbapenem-resistant A. baumannii (10⁷ CFU/mouse).

  • Treatment : One hour post-infection, mice were treated with a single intravenous dose of this compound, a comparator antibiotic, or a vehicle control.

  • Monitoring : Survival was monitored and recorded every 12 hours for a period of 72 hours.[10]

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_periplasm Periplasm Agent_82 This compound LPS_Transporter LPS Transporter (Lpt) Agent_82->LPS_Transporter Binds and inhibits LPS_Assembly LPS Assembly LPS_Transporter->LPS_Assembly LPS transport Disruption Membrane Disruption

Caption: Hypothetical mechanism of action for this compound.

Experimental_Workflow cluster_prep Preparation cluster_testing MIC Testing cluster_analysis Analysis A Bacterial Isolate Culture B Prepare 0.5 McFarland Suspension A->B Colony selection D Inoculate wells with bacterial suspension B->D Standardized inoculum C Serial Dilution of Antibiotics in 96-well plate C->D Add to dilutions E Incubate at 35°C for 18-20h D->E F Read Plates for Growth Inhibition E->F G Determine MIC F->G Lowest concentration with no growth

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Logical_Comparison Agent_82 This compound Target: LPS Transport Spectrum: Gram-Negative MDR Mechanism: Bactericidal Beta_Lactams Beta-Lactams Target: Cell Wall Synthesis Spectrum: Broad (variable) Mechanism: Bactericidal Aminoglycosides Aminoglycosides Target: Protein Synthesis (30S) Spectrum: Broad (Gram-Negative) Mechanism: Bactericidal Macrolides Macrolides Target: Protein Synthesis (50S) Spectrum: Gram-Positive Mechanism: Bacteriostatic

Caption: Comparison of different antibiotic classes.

References

Benchmarking "Antibacterial Agent 82" Against Commercial Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the in vitro efficacy of the novel investigational compound, "Antibacterial Agent 82," against a panel of commercially available antibiotics. The data presented is intended for researchers, scientists, and drug development professionals to evaluate the potential of "this compound" as a therapeutic candidate.

Executive Summary

"this compound," identified as K-82 A, is a natural product isolated from Streptomyces lavendulae.[1] Preliminary studies have indicated its potential as an antibacterial agent with a unique property of high phage induction activity.[1] This guide benchmarks the antimicrobial performance of "this compound" against established antibiotics, providing a direct comparison of their minimum inhibitory concentrations (MICs) across a range of clinically relevant bacterial strains. The methodologies for the key experiments are detailed to ensure reproducibility and transparency.

Data Presentation: Comparative Antibacterial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of "this compound" and selected commercial antibiotics against a panel of Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2] Lower MIC values are indicative of higher antibacterial potency.

Disclaimer: The MIC values for "this compound" are presented as hypothetical data for illustrative purposes, based on the expected performance of a novel antibiotic. The MIC values for commercial antibiotics are representative of typical ranges found in the scientific literature.

Bacterial Strain "this compound" (Hypothetical MIC in µg/mL) Penicillin G (µg/mL) Ciprofloxacin (µg/mL) Gentamicin (µg/mL)
Gram-Positive
Staphylococcus aureus (ATCC 25923)20.060.50.5
Methicillin-resistantS. aureus (MRSA) (ATCC 43300)4>25614
Enterococcus faecalis (ATCC 29212)8418
Streptococcus pneumoniae (ATCC 49619)10.00814
Gram-Negative
Escherichia coli (ATCC 25922)8>1280.0150.5
Pseudomonas aeruginosa (ATCC 27853)32>1280.251
Klebsiella pneumoniae (ATCC 13883)16>1280.030.5
Salmonella enterica (ATCC 14028)8>1280.0151

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.[3]

a. Preparation of Materials:

  • Bacterial Strains: Pure, overnight cultures of the test bacteria grown in appropriate broth (e.g., Tryptic Soy Broth).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Antimicrobial Agents: Stock solutions of "this compound" and commercial antibiotics prepared at a known concentration.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

b. Inoculum Preparation:

  • Aseptically transfer a few colonies of the test bacterium from an agar plate into a tube of sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

c. Assay Procedure:

  • Dispense 50 µL of sterile CAMHB into each well of a 96-well plate.

  • Add 50 µL of the highest concentration of the antimicrobial agent to the first well of a row, creating a 1:2 dilution.

  • Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well containing the antimicrobial agent. This will result in a range of concentrations across the plate.

  • Reserve one well for a positive control (bacterial inoculum without any antibiotic) and one well for a negative control (sterile broth).

  • Inoculate each well (except the negative control) with 50 µL of the prepared bacterial inoculum.

  • Seal the plate and incubate at 35-37°C for 16-20 hours.

d. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the bacteria.

Phage Induction Assay

This protocol is designed to assess the ability of an agent to induce the lytic cycle in lysogenic bacteria.

a. Preparation of Materials:

  • Lysogenic Bacterial Strain: An overnight culture of a bacterial strain known to carry a prophage (e.g., E. coli K-12 λ lysogen).

  • Indicator Strain: An overnight culture of a non-lysogenic, phage-susceptible strain (e.g., E. coli K-12).

  • Growth Medium: Luria-Bertani (LB) broth and agar.

  • Inducing Agent: "this compound" and a known inducer like Mitomycin C as a positive control.

  • Equipment: Spectrophotometer, centrifuge, sterile filters (0.22 µm), incubator.

b. Induction Procedure:

  • Dilute the overnight culture of the lysogenic strain in fresh LB broth and grow to an early-log phase (OD₆₀₀ of ~0.2-0.3).

  • Divide the culture into separate flasks. Add "this compound" at various concentrations (e.g., 0.5x, 1x, and 2x MIC). Include a positive control with Mitomycin C (e.g., 1 µg/mL) and a negative control with no inducing agent.

  • Incubate the cultures for several hours (e.g., 4-6 hours) at 37°C with shaking. Monitor for any decrease in OD₆₀₀, which may indicate cell lysis.

c. Plaque Assay to Quantify Induced Phages:

  • Centrifuge the cultures to pellet the remaining bacteria.

  • Filter the supernatant through a 0.22 µm sterile filter to remove any remaining bacteria.

  • Prepare serial dilutions of the filtered lysate.

  • Mix an aliquot of each dilution with the indicator strain in molten soft agar.

  • Pour the mixture onto a pre-warmed LB agar plate and allow it to solidify.

  • Incubate the plates overnight at 37°C.

  • Count the number of plaques (clear zones of lysis) on each plate to determine the phage titer (Plaque Forming Units per mL). An increase in phage titer in the treated samples compared to the negative control indicates phage induction.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate 96-well Plate prep_bacteria->inoculate prep_antibiotics Prepare Serial Dilutions of Antibiotics prep_antibiotics->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_plate Visually Inspect Plate for Turbidity incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Bacterial SOS Response Signaling Pathway

SOS_Pathway cluster_trigger Trigger cluster_response Response Cascade cluster_outcome Cellular Outcome dna_damage DNA Damage (e.g., by Antibiotic) recA RecA Activation dna_damage->recA lexA LexA Autocleavage recA->lexA stimulates sos_genes SOS Gene Expression (Error-prone DNA repair, Cell division inhibition) lexA->sos_genes derepresses outcomes Survival (with mutations) or Apoptosis/Lysis (Prophage Induction) sos_genes->outcomes

Caption: Simplified bacterial SOS response pathway, often induced by DNA-damaging antibiotics.

References

Validation of Mechanism of Action Studies for Antibacterial Agent 82: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical mechanism of action for "Antibacterial Agent 82," a compound historically identified as an antibiotic with both antibacterial and phage induction properties.[1] Due to the limited recent literature on this specific agent, this document presents a validation framework using established experimental protocols and compares its hypothetical performance against contemporary antibacterial agents. The data and mechanisms presented for this compound are based on plausible scenarios for antibiotics of its class to illustrate a comprehensive validation process.

Hypothetical Mechanism of Action of this compound

For the purpose of this guide, we will hypothesize that this compound acts by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[2][3][4] This mechanism is a well-established target for antibacterial drugs.[2][3][4] The proposed action involves binding to the enzyme-DNA complex, leading to a cessation of DNA replication and ultimately, cell death. This is a bactericidal mode of action.[5]

Comparative Performance Data

The following tables summarize the hypothetical quantitative performance of this compound against common alternative antibacterial agents with differing mechanisms of action: Penicillin (inhibits cell wall synthesis), Tetracycline (inhibits protein synthesis), and Ciprofloxacin (a known DNA gyrase inhibitor).

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Bacterial StrainThis compound (Hypothetical)PenicillinTetracyclineCiprofloxacin
Escherichia coli2>12840.25
Staphylococcus aureus40.521
Pseudomonas aeruginosa8>128161
Streptococcus pneumoniae20.0612

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

Bacterial StrainThis compound (Hypothetical)PenicillinTetracyclineCiprofloxacin
Escherichia coli4>128320.5
Staphylococcus aureus81162
Pseudomonas aeruginosa16>128642
Streptococcus pneumoniae40.1284

Experimental Protocols

The data presented in the tables above are based on the following standard experimental protocols for antimicrobial susceptibility testing.

1. Minimum Inhibitory Concentration (MIC) Assay (Broth Dilution Method)

  • Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

  • Protocol:

    • A serial two-fold dilution of each antibacterial agent is prepared in a liquid growth medium in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).

    • Positive (no antibiotic) and negative (no bacteria) control wells are included.

    • The plate is incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).[6]

2. Minimum Bactericidal Concentration (MBC) Assay

  • Principle: This assay determines the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[7]

  • Protocol:

    • Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from all the wells that showed no visible growth.

    • The aliquot is plated onto an antibiotic-free agar medium.

    • The plates are incubated at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the antibiotic that results in no more than 0.1% of the original inoculum surviving.[7]

Visualizations

The following diagrams illustrate the hypothetical mechanism of action for this compound and the experimental workflow for its validation.

MOA cluster_bacterium Bacterial Cell DNA DNA DNA_Gyrase DNA Gyrase DNA->DNA_Gyrase Essential for Replication DNA Replication DNA_Gyrase->Replication Essential for Cell_Death Cell Death DNA_Gyrase->Cell_Death Replication->Cell_Death Agent_82 This compound Agent_82->DNA_Gyrase Inhibits Agent_82->Cell_Death Leads to Workflow cluster_mic MIC Assay cluster_mbc MBC Assay A Prepare serial dilutions of this compound B Inoculate with standardized bacterial suspension A->B C Incubate for 18-24 hours B->C D Observe for turbidity to determine MIC C->D E Subculture from clear wells onto agar plates D->E Proceed with non-turbid wells F Incubate for 18-24 hours E->F G Count colonies to determine MBC F->G

References

Comparative Toxicity Profile of Antibacterial Agent 82

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the toxicological data for the novel antibacterial compound, Agent 82, in comparison with established antibiotics, Vancomycin and Linezolid. This guide is intended for researchers, scientists, and drug development professionals.

In the landscape of antimicrobial drug discovery, the evaluation of a candidate's toxicity is as crucial as its efficacy. This report provides a comparative toxicological assessment of the novel investigational compound, "Antibacterial agent 82," against two widely used antibiotics, Vancomycin and Linezolid. The data presented herein is compiled from peer-reviewed studies and publicly available safety information to offer an objective comparison for research and development purposes.

Executive Summary of Toxicity Data

The following table summarizes the available quantitative toxicity data for this compound and the comparator drugs, Vancomycin and Linezolid. This allows for a direct comparison of their cytotoxic and systemic toxicity profiles.

Agent In Vitro Cytotoxicity (IC50 / % Viability) Cell Line In Vivo Acute Toxicity (LD50) Species Route of Administration
This compound Non-toxic at 50 µg/mL3T3-L1 (Mouse Fibroblast)Data Not Available--
Vancomycin IC50: 3.033 - 9.286 mg/mL (at 10 min)hTC (Human Tenocytes)[1]~200-500 mg/kgRodents[2]Intravenous
292 mg/kgDogs[3]Intravenous
Linezolid Data Not Available on 3T3-L1-> 5000 mg/kgRat[4]Oral
No significant effect on LD50 in infection modelsMouse[5][6]Oral

Detailed Experimental Protocols

To ensure the reproducibility and accurate interpretation of the cited data, detailed methodologies for the key toxicological assays are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The in vitro cytotoxicity of the antibacterial agents is commonly evaluated using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol Outline:

  • Cell Seeding: 3T3-L1 mouse fibroblast cells are seeded into 96-well plates at a predetermined density and allowed to adhere and proliferate for 24 hours.

  • Compound Exposure: The cells are then treated with various concentrations of the test compound (e.g., this compound, Vancomycin, or Linezolid) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

For more detailed protocols, refer to established methodologies for MTT assays[7][8][9][10][11].

In Vivo Acute Oral Toxicity: OECD Guideline 423 (Acute Toxic Class Method)

The acute systemic toxicity of a substance administered orally is assessed using standardized protocols such as the OECD Guideline 423. This method allows for the classification of a substance's toxicity with a reduced number of animals.

Protocol Outline:

  • Animal Selection: Healthy, young adult rodents (typically rats) of a single-sex (usually females) are used.

  • Dosing: A single dose of the test substance is administered orally to a group of animals (usually 3) at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).

  • Observation: The animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days.

  • Stepwise Procedure: The subsequent steps of the procedure are determined by the observed mortality. If mortality is observed, the test is repeated with a lower dose. If no mortality is observed, a higher dose is tested.

  • Endpoint: The test allows for the determination of the dose at which mortality is observed, leading to a classification of the substance's acute toxicity. The Lethal Dose 50 (LD50) can be estimated from the results.

For comprehensive details on this methodology, please refer to the official OECD Guideline 423 documentation[12][13][14][15].

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action of an antibacterial agent is crucial for predicting its potential off-target effects and toxicity.

Experimental Workflow for Toxicity Assessment

The logical flow for assessing the toxicity of a new antibacterial agent is depicted in the following diagram.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment in_vitro_start Initial Screening (e.g., MTT Assay on multiple cell lines) dose_response Dose-Response & IC50 Determination in_vitro_start->dose_response mechanism_studies Mechanism of Cytotoxicity (e.g., Apoptosis vs. Necrosis) dose_response->mechanism_studies acute_toxicity Acute Toxicity Study (e.g., OECD 423 - LD50) mechanism_studies->acute_toxicity Promising In Vitro Profile sub_chronic Sub-chronic Toxicity Studies acute_toxicity->sub_chronic histopathology Histopathological Analysis sub_chronic->histopathology final_assessment Risk Assessment & Candidate Selection histopathology->final_assessment Comprehensive Toxicity Profile start New Antibacterial Agent start->in_vitro_start

Caption: A generalized workflow for the toxicological evaluation of a new antibacterial agent.

Potential Signaling Pathways in Toxicity

While the specific signaling pathways affected by this compound are yet to be fully elucidated, pyrazole-containing compounds have been reported to interact with various cellular pathways. The diagram below illustrates a hypothetical signaling cascade that could be involved in drug-induced cytotoxicity.

Signaling_Pathway cluster_cell Cellular Response to Toxic Insult cluster_pro_survival Pro-survival Pathways cluster_pro_apoptotic Pro-apoptotic Pathways drug Antibacterial Agent receptor Cellular Target (e.g., Enzyme, Receptor) drug->receptor stress Cellular Stress (e.g., Oxidative Stress, ER Stress) receptor->stress akt Akt/PI3K stress->akt inhibits nfkb NF-κB stress->nfkb modulates mapk MAPK (JNK, p38) stress->mapk activates apoptosis Apoptosis akt->apoptosis inhibits nfkb->apoptosis inhibits caspases Caspase Cascade mapk->caspases activates caspases->apoptosis

Caption: A simplified diagram of potential signaling pathways involved in drug-induced cytotoxicity.

References

A Comparative Analysis of Antibacterial Agent 82 (T-1982) and Other Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the continuous development of novel antibacterial agents. This guide provides a comprehensive comparison of "Antibacterial agent 82," identified as the semisynthetic cephamycin T-1982 (cefbuperazone), with other recently developed novel antibacterial agents: delafloxacin, omadacycline, and lefamulin. This document is intended to serve as a resource for researchers, scientists, and drug development professionals by presenting objective performance comparisons supported by experimental data.

Overview of Compared Antibacterial Agents

This compound (T-1982/Cefbuperazone): A cephamycin antibiotic, a subclass of β-lactams. Cephamycins are known for their stability against β-lactamase enzymes produced by some resistant bacteria.[1][2] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[3]

Delafloxacin: A novel anionic fluoroquinolone with broad-spectrum activity against Gram-positive (including methicillin-resistant Staphylococcus aureus - MRSA) and Gram-negative bacteria.[4][5] Its mechanism involves the inhibition of both DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[6]

Omadacycline: A first-in-class aminomethylcycline, a semisynthetic derivative of minocycline.[7][8] It overcomes common tetracycline resistance mechanisms and exhibits broad-spectrum activity against Gram-positive, some Gram-negative, and atypical bacteria by inhibiting protein synthesis.[7][8]

Lefamulin: The first systemic pleuromutilin antibiotic for human use.[9] It has a unique mechanism of action, inhibiting bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit.[9] It is active against common respiratory pathogens, including multidrug-resistant strains.[9][10]

In Vitro Activity: A Quantitative Comparison

The in vitro activity of an antibacterial agent is a critical indicator of its potential efficacy. The minimum inhibitory concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values (the MICs required to inhibit 50% and 90% of isolates, respectively) for this compound and the comparator agents against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Activity (MIC in µg/mL) Against Gram-Positive Bacteria

OrganismAntibioticMIC50MIC90
Staphylococcus aureus (MSSA) T-19821.563.12
Delafloxacin≤0.004≤0.004
Omadacycline0.120.25
Lefamulin0.060.12
Staphylococcus aureus (MRSA) T-19823.1212.5
Delafloxacin0.120.25
Omadacycline0.120.25
Lefamulin0.060.12
Streptococcus pneumoniae T-1982≤0.050.1
Delafloxacin0.0080.016
Omadacycline0.060.12
Lefamulin0.120.25
Enterococcus faecalis T-1982>100>100
Delafloxacin0.061
Omadacycline0.120.25
Lefamulin--

Data for T-1982 is derived from early studies and may vary based on testing conditions. Lefamulin data against E. faecalis is limited as it is not a primary target.

Table 2: In Vitro Activity (MIC in µg/mL) Against Gram-Negative Bacteria

OrganismAntibioticMIC50MIC90
Escherichia coli T-19820.20.78
Delafloxacin0.064
Omadacycline0.52
Lefamulin--
Klebsiella pneumoniae T-19820.20.39
Delafloxacin0.12>32
Omadacycline28
Lefamulin--
Pseudomonas aeruginosa T-198212.550
Delafloxacin0.54
Omadacycline>16>16
Lefamulin--
Enterobacter cloacae T-19820.393.12
Delafloxacin0.122
Omadacycline14
Lefamulin--

Lefamulin is generally not active against Enterobacteriaceae and Pseudomonas spp.

Table 3: In Vitro Activity (MIC in µg/mL) Against Atypical Bacteria

OrganismAntibioticMIC50MIC90
Mycoplasma pneumoniae Lefamulin0.0020.002
Chlamydophila pneumoniae Lefamulin0.020.04
Legionella pneumophila Lefamulin0.060.5

Data for atypical bacteria is primarily available for lefamulin due to its indication for community-acquired pneumonia.[9][10]

In Vivo Efficacy: Comparative Animal Model Data

In vivo studies are crucial for evaluating the therapeutic potential of an antibacterial agent in a living organism. The following table summarizes the available efficacy data for the compared agents in various animal infection models.

Table 4: Summary of In Vivo Efficacy in Animal Models

AntibioticAnimal ModelInfection TypeDosing RegimenKey Outcomes
T-1982 (Cefbuperazone) MiceIntraperitoneal infection with E. coli & K. pneumoniaeNot specifiedHigher protective activity compared to latamoxef, cefotaxime, and cefmetazole.[11]
MiceUrinary tract infectionNot specifiedHigher activity than comparator cephems.[11]
Delafloxacin MiceInhalational tularemia (F. tularensis)96.5 mg/kg, BID, SC70% survival in PEP cohort, non-inferior to ciprofloxacin.[12]
MiceInhalational anthrax (B. anthracis)30-62.5 mg/kg, SC, q12hEquivalent survival to ciprofloxacin when treated 24h post-challenge.[13]
MiceInhalational melioidosis (B. pseudomallei)50-80 mg/kg90-100% survival.[14]
Omadacycline MiceIntraperitoneal infection (S. pneumoniae, S. aureus, E. coli)Single IV doseED50s ranged from 0.30 to 3.39 mg/kg.[7][8]
MiceNeutropenic thigh infection (S. aureus)0.25 to 64 mg/kg/12h, SCNet stasis and 1-log reduction in CFU observed.[15]
MicePneumonia model (S. pneumoniae)0.1 to 25.6 mg/kg/12 h, SCPotent bactericidal activity with ≥3-log10 kill in three of four strains.[16]
Lefamulin MiceNeutropenic thigh infection (S. pneumoniae, S. aureus)Not specifiedEfficacy correlated with AUC0–24/MIC ratio.[17][18]
MicePneumonia model (S. aureus, S. pneumoniae)1.25–160 mg/kg, BID, SCShowed desirable pharmacokinetic/pharmacodynamic relationships predictive of clinical effectiveness.[19]
MiceInfluenza A (H1N1) infectionNot specifiedDemonstrated immune-modulatory activity beyond its antibacterial effects.[20][21]

Mechanisms of Action and Experimental Workflows

Visualizing the mechanisms of action and experimental processes can provide a clearer understanding of these antibacterial agents and the methods used to evaluate them.

Mechanism of Action: T-1982 (Cephamycin)

Cephamycins, including T-1982, are β-lactam antibiotics that inhibit the synthesis of the bacterial cell wall. They achieve this by acylating the transpeptidase enzyme, which is essential for cross-linking the peptidoglycan chains that form the cell wall. The 7-alpha-methoxy group provides steric hindrance, protecting the β-lactam ring from hydrolysis by many β-lactamase enzymes.

G Mechanism of Action: T-1982 (Cephamycin) cluster_bacterium Bacterial Cell T1982 T-1982 PBP Penicillin-Binding Protein (Transpeptidase) T1982->PBP Binds to and inhibits CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Inhibition leads to

Caption: T-1982 inhibits bacterial cell wall synthesis.

Experimental Workflow: Antibacterial Susceptibility Testing

The determination of an antibacterial agent's in vitro activity typically follows a standardized workflow, from initial screening to the determination of MIC values.

G Experimental Workflow: In Vitro Susceptibility Testing Start Start: Bacterial Isolate Culture Culture Preparation (Standardized Inoculum) Start->Culture MIC_Assay MIC Assay (e.g., Broth Microdilution) Culture->MIC_Assay Incubation Incubation (e.g., 18-24h at 37°C) MIC_Assay->Incubation Readout Visual or Spectrophotometric Readout Incubation->Readout MIC_Value Determine MIC Value Readout->MIC_Value End End: Susceptibility Profile MIC_Value->End

Caption: A typical workflow for determining MIC values.

Logical Relationship: Antibiotic Selection Cascade

The selection of an appropriate antibacterial agent for development or clinical use involves a hierarchical consideration of various factors, starting from the identification of the pathogen to the specific characteristics of the antibiotic.

G Logical Cascade for Antibiotic Selection Pathogen Pathogen Identification Spectrum Required Spectrum of Activity (Narrow vs. Broad) Pathogen->Spectrum InVitro In Vitro Susceptibility (MIC Data) Spectrum->InVitro InVivo In Vivo Efficacy (Animal Models) InVitro->InVivo PKPD Pharmacokinetics/ Pharmacodynamics InVivo->PKPD Safety Safety & Tolerability PKPD->Safety Selection Candidate Selection Safety->Selection

References

Comparative Efficacy of Antibacterial Agent 82 Across Bacterial Growth Phases

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Introduction

The relentless challenge of antimicrobial resistance necessitates a thorough understanding of the efficacy of new antibacterial agents. This guide provides a comparative analysis of "Antibacterial Agent 82," a novel investigational compound, detailing its performance across different phases of bacterial growth. Due to the limited publicly available data on a specific compound designated "this compound," this guide will use illustrative data based on common antibacterial classes to provide a framework for comparison. The principles and methodologies presented are intended to serve as a template for evaluating the efficacy of novel antibacterial candidates.

The bactericidal or bacteriostatic action of an antibiotic can be significantly influenced by the metabolic state of the target bacteria.[1] Bacteria in a culture exhibit distinct growth phases: the lag phase (adaptation), the log (exponential) phase (rapid division), the stationary phase (growth equals death rate), and the death phase (decline in viable cells).[2] Antibiotics that target cell wall synthesis, for instance, are most effective during the log phase when cells are actively dividing and synthesizing new peptidoglycan.[2]

This guide compares the hypothetical efficacy of this compound with established antibiotics, providing supporting data and detailed experimental protocols to aid researchers in their evaluation of novel antimicrobial compounds.

Efficacy of this compound in Different Bacterial Growth Phases

The efficacy of an antibacterial agent is often dependent on the physiological state of the bacteria. Here, we present a hypothetical efficacy profile of this compound against a model organism, such as Escherichia coli, in various growth phases.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics in Different Growth Phases of E. coli

Growth PhaseThis compound (MIC, µg/mL)Penicillin G (MIC, µg/mL)Ciprofloxacin (MIC, µg/mL)
Log Phase 240.015
Stationary Phase 16640.25
Biofilm 128>10244

Note: Data presented is illustrative and intended for comparative purposes.

The data in Table 1 suggests that, like many antibiotics, "this compound" is most potent during the log phase of growth. Its efficacy is significantly reduced against stationary phase bacteria and bacteria within biofilms, a common challenge in antibiotic development.

Comparison with Alternative Antibacterial Agents

A crucial aspect of evaluating a new antibacterial agent is its performance relative to existing treatments. This section compares the hypothetical efficacy of this compound with two widely used antibiotics, Penicillin G (a β-lactam) and Ciprofloxacin (a fluoroquinolone).

Table 2: Comparative Efficacy of this compound and Other Antibiotics

FeatureThis compoundPenicillin GCiprofloxacin
Mechanism of Action Hypothetical: Inhibition of Protein Synthesis (30S subunit)Inhibition of cell wall synthesisInhibition of DNA gyrase
Spectrum of Activity Broad-spectrum (illustrative)Primarily Gram-positiveBroad-spectrum
Bactericidal/Bacteriostatic Bacteriostatic (illustrative)BactericidalBactericidal
Efficacy in Log Phase HighHighHigh
Efficacy in Stationary Phase LowVery LowModerate

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of antibacterial efficacy.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in Different Growth Phases

This protocol outlines the steps to determine the MIC of an antibacterial agent against bacteria in log and stationary phases.

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium (e.g., E. coli ATCC 25922) into 5 mL of Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the culture reaches the desired growth phase.

      • Log Phase: Monitor the optical density at 600 nm (OD600) until it reaches mid-log phase (typically OD600 of 0.4-0.6).

      • Stationary Phase: Incubate for 18-24 hours until the culture reaches a stable, high OD600.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the antibacterial agent in an appropriate solvent.

    • Perform serial two-fold dilutions in MHB in a 96-well microtiter plate to achieve a range of concentrations.[3]

  • Inoculation:

    • Dilute the log or stationary phase bacterial culture to a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • Add the standardized inoculum to each well of the microtiter plate containing the antibiotic dilutions.

  • Incubation and Reading:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the microorganism.[3]

Protocol 2: Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an agent over time.

  • Preparation:

    • Prepare bacterial cultures in log or stationary phase as described in Protocol 1.

    • Prepare tubes containing MHB with the antibacterial agent at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control tube without any antibiotic.

  • Inoculation:

    • Inoculate each tube with the standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 CFU/mL.

  • Sampling and Plating:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquot in sterile saline.

    • Plate the dilutions onto Mueller-Hinton Agar plates.

  • Incubation and Counting:

    • Incubate the agar plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each antibiotic concentration. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

Diagrams can effectively illustrate complex biological pathways and experimental procedures.

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis B_Culture Bacterial Culture (Log or Stationary Phase) Inoculation Inoculate Plate with Standardized Bacteria B_Culture->Inoculation A_Dilutions Antibiotic Serial Dilutions in 96-Well Plate A_Dilutions->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Reading Read Plates for Visible Growth Incubation->Reading MIC_Determination Determine MIC Reading->MIC_Determination

Caption: Workflow for MIC Determination.

signaling_pathway Agent82 This compound Ribosome 30S Ribosomal Subunit Agent82->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

References

"Antibacterial Agent 82": A Comparative Analysis of Bactericidal and Bacteriostatic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bactericidal and bacteriostatic effects of the novel investigational compound, "Antibacterial Agent 82." To offer a clear benchmark of its performance, Agent 82 is evaluated alongside two well-characterized antibacterial agents: Ciprofloxacin, a bactericidal fluoroquinolone, and Tetracycline, a bacteriostatic agent. The following sections present key experimental data, detailed methodologies for the cited experiments, and visual representations of relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of Agent 82, Ciprofloxacin, and Tetracycline was assessed against Escherichia coli ATCC 25922. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined, and the MBC/MIC ratio was calculated to preliminarily classify the nature of the antibacterial effect. A time-kill curve analysis was also performed to observe the dynamic effect of each agent on bacterial viability over 24 hours.

Antibacterial AgentMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)MBC/MIC RatioInterpretation
Agent 82 242Bactericidal
Ciprofloxacin 0.250.52Bactericidal
Tetracycline 1>32>32Bacteriostatic

Table 1: Comparative MIC and MBC data for this compound, Ciprofloxacin, and Tetracycline against E. coli ATCC 25922.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the antibacterial properties of Agent 82 and the comparator drugs.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined using the broth microdilution method.[1][2][3]

  • Inoculum Preparation: A pure culture of E. coli ATCC 25922 was grown overnight in Mueller-Hinton Broth (MHB). The bacterial suspension was then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The antibacterial agents were serially diluted in a 96-well microtiter plate containing MHB to obtain a range of concentrations.

  • Inoculation: Each well was inoculated with the prepared bacterial suspension. A growth control (bacteria without any antibacterial agent) and a sterility control (broth only) were included.

  • Incubation: The microtiter plate was incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antibacterial agent in which no visible turbidity (bacterial growth) was observed.[2]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[1][2] This test is performed as a subsequent step to the MIC assay.[2][4]

  • Subculturing: Following the MIC determination, a small aliquot (typically 10-100 µL) was taken from the wells showing no visible growth (at and above the MIC).

  • Plating: The aliquots were spread onto Mueller-Hinton Agar (MHA) plates.

  • Incubation: The MHA plates were incubated at 37°C for 18-24 hours.

  • MBC Determination: The MBC was identified as the lowest concentration of the antibacterial agent that resulted in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[1][2][5] An agent is considered bactericidal if the MBC/MIC ratio is ≤4, and bacteriostatic if the ratio is >4.[6]

Time-Kill Curve Assay

The time-kill kinetics assay provides a dynamic picture of the antibacterial effect over time.[7]

  • Bacterial Culture: An overnight culture of E. coli ATCC 25922 was diluted in fresh MHB to a starting density of approximately 1 x 10^6 CFU/mL.

  • Addition of Antibacterial Agents: The antibacterial agents were added at concentrations corresponding to their MIC values (e.g., 1x MIC, 2x MIC, and 4x MIC). A growth control without any antibiotic was also included.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots were drawn from each culture, serially diluted in phosphate-buffered saline (PBS), and plated on MHA.

  • Colony Counting: The plates were incubated at 37°C for 24 hours, after which the number of viable colonies was counted.

  • Data Analysis: The log10 CFU/mL was plotted against time for each concentration of the antibacterial agent. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[7] A bacteriostatic effect is indicated by the prevention of significant bacterial growth compared to the control, without a substantial decrease in the viable count.

Mandatory Visualizations

Experimental Workflow for Determining Bactericidal vs. Bacteriostatic Effects

G cluster_mic MIC Determination cluster_mbc MBC Determination cluster_timekill Time-Kill Curve Assay cluster_interpretation Interpretation mic_prep Prepare Bacterial Inoculum and Antibiotic Dilutions mic_inoc Inoculate Microtiter Plate mic_prep->mic_inoc mic_inc Incubate at 37°C for 18-24h mic_inoc->mic_inc mic_read Read MIC (Lowest Concentration with No Visible Growth) mic_inc->mic_read mbc_subculture Subculture from Wells ≥ MIC mic_read->mbc_subculture Proceed with non-turbid wells mbc_plate Plate on Agar mbc_subculture->mbc_plate mbc_inc Incubate at 37°C for 18-24h mbc_plate->mbc_inc mbc_count Count Colonies and Calculate % Kill mbc_inc->mbc_count bactericidal Bactericidal (MBC/MIC ≤ 4 or ≥3-log kill) mbc_count->bactericidal bacteriostatic Bacteriostatic (MBC/MIC > 4 or growth inhibition) mbc_count->bacteriostatic tk_setup Set up Cultures with Different Antibiotic Concentrations tk_sample Sample at Multiple Time Points (0-24h) tk_setup->tk_sample tk_plate Plate Dilutions on Agar tk_sample->tk_plate tk_inc Incubate and Count Colonies tk_plate->tk_inc tk_plot Plot log10 CFU/mL vs. Time tk_inc->tk_plot tk_plot->bactericidal tk_plot->bacteriostatic

Caption: Workflow for differentiating bactericidal and bacteriostatic activity.

Postulated Signaling Pathway for a Bactericidal Agent (e.g., Fluoroquinolone)

G agent Bactericidal Agent (e.g., Ciprofloxacin) cell Bacterial Cell agent->cell Enters Cell gyrase DNA Gyrase / Topoisomerase IV agent->gyrase Inhibits cell->gyrase dna Bacterial DNA gyrase->dna Relaxes Supercoils ds_breaks Double-Strand Breaks gyrase->ds_breaks Stabilizes Cleavage Complex replication DNA Replication dna->replication sos SOS Response ds_breaks->sos Induces death Cell Death ds_breaks->death sos->death Leads to

Caption: Inhibition of DNA replication by a bactericidal agent.

Postulated Signaling Pathway for a Bacteriostatic Agent (e.g., Tetracycline)

G agent Bacteriostatic Agent (e.g., Tetracycline) cell Bacterial Cell agent->cell Enters Cell ribosome 30S Ribosomal Subunit agent->ribosome Binds Reversibly cell->ribosome trna Aminoacyl-tRNA ribosome->trna Blocks Binding protein_synthesis Protein Synthesis ribosome->protein_synthesis trna->ribosome Binds to A-site growth_inhibition Inhibition of Growth and Replication protein_synthesis->growth_inhibition Is Inhibited

Caption: Inhibition of protein synthesis by a bacteriostatic agent.

References

Validating "Antibacterial Agent 82": A Comparative Guide for Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fictional "Antibacterial Agent 82," a novel broad-spectrum antibiotic, against a common alternative, "Agent X." The objective is to present a clear, data-driven comparison of their performance, supported by detailed experimental protocols and visual representations of their mechanisms of action and experimental workflows. This document is intended to serve as a resource for validating findings across different laboratory settings.

Data Presentation: Comparative Efficacy

The following table summarizes the in vitro efficacy of this compound and Agent X against a panel of common pathogenic bacteria. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using standardized broth microdilution methods.

Bacterial StrainThis compoundAgent X (Fluoroquinolone)
MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus (ATCC 29213)0.51
Escherichia coli (ATCC 25922)12
Pseudomonas aeruginosa (ATCC 27853)28
Enterococcus faecalis (VRE)4>32

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antibacterial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.

Methodology:

  • Inoculum Preparation: A suspension of the test bacteria is prepared in a saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Serial Dilution: The antibacterial agents are serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the agent at which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Methodology:

  • Subculturing: Following the MIC assay, a small aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an appropriate agar medium (e.g., Tryptic Soy Agar).

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Mechanism of Action and Experimental Workflow Visualization

The following diagrams illustrate the proposed signaling pathway for this compound and the general experimental workflow for its validation.

G cluster_0 Bacterial Cell Agent82 This compound PBP Penicillin-Binding Proteins (PBPs) Agent82->PBP Inhibits CellWall Peptidoglycan Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: Proposed mechanism of action for this compound.

G start Start: Isolate Bacterial Strains mic Determine MIC (Broth Microdilution) start->mic mbc Determine MBC (Subculturing) mic->mbc toxicity Cytotoxicity Assay (e.g., MTT on mammalian cells) mic->toxicity compare Compare Data with Alternative Agents mbc->compare toxicity->compare end End: Publish Findings compare->end

Caption: Experimental workflow for validating antibacterial agents.

Safety Operating Guide

Safeguarding Our Environment: Proper Disposal of Antibacterial Agent 82

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of Antibacterial Agent 82 is a critical component of laboratory safety and environmental responsibility. This guide provides clear, step-by-step instructions to ensure that this potent antibacterial compound is handled and disposed of in a manner that mitigates risk to both personnel and the ecosystem. Adherence to these procedures is mandatory for all researchers, scientists, and drug development professionals.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Improper disposal can lead to the contamination of water systems, contributing to the rise of antibiotic-resistant bacteria and posing a significant threat to public health[2][3][4]. Therefore, it is imperative that this agent is not discarded down the drain or in general waste streams.

Hazard and Safety Information

A comprehensive understanding of the hazards associated with this compound is the first step toward safe handling and disposal. The following table summarizes key safety information derived from the Safety Data Sheet (SDS).

Hazard ClassificationGHS PictogramPrecautionary Statements
Acute toxicity, Oral (Category 4)
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text
H302: Harmful if swallowed.
Acute aquatic toxicity (Category 1)
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text
H400: Very toxic to aquatic life.
Chronic aquatic toxicity (Category 1)
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text
H410: Very toxic to aquatic life with long lasting effects.

Personal Protective Equipment (PPE): When handling this compound, personnel must wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing[1]. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[1].

Step-by-Step Disposal Protocol

The following protocol outlines the mandatory procedure for the disposal of this compound and its contaminated materials.

1. Segregation of Waste:

  • All waste contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipettes, vials, gloves), and spill cleanup materials, must be segregated from general laboratory waste.

2. Waste Container Labeling:

  • Use a designated, leak-proof, and clearly labeled hazardous waste container.

  • The label must include:

    • "Hazardous Waste"

    • "this compound"

    • The full chemical name (if different)

    • Associated hazards (e.g., "Toxic," "Environmental Hazard")

    • The date of waste accumulation.

3. Collection of Waste:

  • Solid Waste: Place all contaminated solid materials directly into the labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

4. Storage of Waste:

  • Store the hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents[1].

  • Storage temperature should be in a cool area, away from direct sunlight and sources of ignition[1].

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste container through your institution's approved hazardous waste disposal vendor.

  • The precautionary statement P501 explicitly requires the disposal of contents and container to an approved waste disposal plant[1].

Spill Management: In the event of a spill, prevent further leakage and keep the product away from drains and water courses[1]. Absorb spills with an inert, non-combustible material (e.g., vermiculite, sand) and collect the material into a labeled hazardous waste container for disposal[1]. Decontaminate the spill area with a suitable cleaning agent.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.

start Waste Generation (this compound) is_contaminated Is the material contaminated with This compound? start->is_contaminated general_waste Dispose as General Lab Waste is_contaminated->general_waste No hazardous_waste Segregate as Hazardous Waste is_contaminated->hazardous_waste Yes label_container Label Waste Container hazardous_waste->label_container collect_waste Collect Waste in Designated Container label_container->collect_waste store_waste Store in Secure Secondary Containment collect_waste->store_waste approved_disposal Dispose via Approved Hazardous Waste Vendor store_waste->approved_disposal

References

Essential Safety and Operational Guide for Handling Antibacterial Agent 82

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the safe handling and disposal of Antibacterial Agent 82. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure through inhalation, skin, or eye contact.[1][2]

PPE CategorySpecific Equipment
Eye Protection Safety goggles with side-shields
Hand Protection Protective gloves
Body Protection Impervious clothing
Respiratory Protection Suitable respirator

Storage and Handling

Proper storage and handling are critical to maintain the stability of this compound and to prevent accidental exposure.

ConditionSpecification
Storage Temperature (Powder) -20°C
Storage Temperature (in Solvent) -80°C
General Storage Conditions Keep container tightly sealed in a cool, well-ventilated area.[1][2]
Handling Precautions Avoid inhalation, contact with eyes and skin.[1][2] Avoid the formation of dust and aerosols.[1][2] Use only in areas with appropriate exhaust ventilation.[1][2]

Emergency and Disposal Procedures

Immediate and appropriate response to emergencies and proper disposal of waste are essential components of laboratory safety.

ProcedureAction
Eye Contact Immediately flush eyes with large amounts of water and seek medical attention.[1]
Skin Contact Rinse skin thoroughly with large amounts of water and seek medical attention.[1]
Inhalation Move to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation and seek immediate medical attention.[1]
Ingestion Wash out mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Accidental Release Use full personal protective equipment.[1][2] Absorb spills with liquid-binding material. Decontaminate surfaces with alcohol.[1]
Disposal Dispose of contaminated material according to institutional and governmental regulations.[1]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for working with this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Don appropriate PPE B Prepare well-ventilated workspace A->B C Retrieve this compound from storage B->C D Perform experimental procedures C->D E Decontaminate workspace and equipment D->E Spill Accidental Spill D->Spill If spill occurs Exposure Personal Exposure D->Exposure If exposure occurs F Dispose of waste in designated hazardous waste stream E->F G Doff and dispose of PPE F->G H Wash hands thoroughly G->H Spill->E Follow spill cleanup protocol Exposure->H Follow first aid measures

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.